molecular formula C5H6N4 B1380354 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile CAS No. 1393101-11-5

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile

Cat. No.: B1380354
CAS No.: 1393101-11-5
M. Wt: 122.13 g/mol
InChI Key: DKIXJJWMOCKVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile (CAS 1393101-11-5) is a versatile pyrazole derivative that serves as a valuable synthetic intermediate in medicinal chemistry and organic synthesis. Its molecular formula is C5H6N4, with a molecular weight of 122.13 g/mol . This compound is characterized by the presence of both an amino group and a nitrile group on its pyrazole ring, a configuration that makes it a versatile building block for constructing more complex nitrogen-containing heterocycles . Researchers primarily utilize it as a key precursor in the synthesis of novel pharmaceutical candidates and agrochemicals . Its structure is particularly valuable in the development of heterocyclic compounds, which are often explored for their therapeutic properties, including potential activity against various enzymes or receptors . In research settings, this compound is employed in multi-component reactions for the preparation of 5-aminopyrazole-4-carbonitrile scaffolds, which are significant frameworks in drug discovery . Furthermore, derivatives of 5-aminopyrazole-4-carbonitriles have been investigated for their antimicrobial activities, showing promise against various Gram-positive bacteria and yeast strains . The compound must be stored sealed in a dry environment, protected from light, and ideally at freezing temperatures (e.g., under -20°C) to ensure stability . This product is intended for research purposes and is not for diagnostic or therapeutic use. Handle with care, referring to the Safety Data Sheet for proper handling procedures.

Properties

IUPAC Name

4-amino-2-methylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c1-9-5(2-6)4(7)3-8-9/h3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIXJJWMOCKVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis mechanism, experimental protocols, and underlying chemical principles for the preparation of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and drug development.

Introduction: The Significance of the Pyrazole Core

The pyrazole nucleus is a fundamental motif in a vast array of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1] The specific compound, this compound, serves as a crucial building block for the synthesis of more complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics. Its synthesis is a cornerstone reaction for medicinal chemists, and a thorough understanding of its mechanism is paramount for optimizing reaction conditions and maximizing yields.

Core Synthesis Mechanism: A Stepwise Elucidation

The most direct and widely employed route for the synthesis of this compound involves the condensation reaction between (ethoxymethylene)malononitrile and methylhydrazine. The reaction proceeds through a well-established pathway involving a nucleophilic attack followed by an intramolecular cyclization and subsequent aromatization.

Step 1: Nucleophilic Attack of Methylhydrazine

The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen atom of methylhydrazine onto the electron-deficient β-carbon of (ethoxymethylene)malononitrile. This Michael-type addition is facilitated by the electron-withdrawing nature of the two nitrile groups.[2]

Step 2: Elimination of Ethanol

Following the initial addition, the resulting intermediate undergoes a rapid elimination of ethanol, forming an alkylidene hydrazide intermediate. This elimination is driven by the formation of a stable conjugated system.[2]

Step 3: Intramolecular Cyclization (Annulation)

The key ring-forming step involves an intramolecular nucleophilic attack from the terminal amino group of the hydrazide intermediate onto one of the nitrile carbons. This cyclization event leads to the formation of the five-membered pyrazole ring.

Step 4: Tautomerization and Aromatization

The cyclic intermediate then undergoes a proton transfer (tautomerization) to yield the final, stable aromatic pyrazole ring system. This final step is thermodynamically driven by the formation of the aromatic ring.

The overall reaction mechanism can be visualized as follows:

synthesis_mechanism start (Ethoxymethylene)malononitrile + Methylhydrazine step1 Step 1: Nucleophilic Attack (Michael Addition) start->step1 intermediate1 Adduct Intermediate step1->intermediate1 step2 Step 2: Elimination of Ethanol intermediate1->step2 intermediate2 Alkylidene Hydrazide step2->intermediate2 step3 Step 3: Intramolecular Cyclization (Annulation) intermediate2->step3 intermediate3 Cyclic Intermediate step3->intermediate3 step4 Step 4: Tautomerization & Aromatization intermediate3->step4 product 4-Amino-1-methyl-1H- pyrazole-5-carbonitrile step4->product

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Validated Methodology

The following protocol is a representative procedure adapted from established methods for the synthesis of analogous 5-aminopyrazole derivatives.[3]

Materials:

  • (Ethoxymethylene)malononitrile

  • Methylhydrazine

  • Ethanol (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (ethoxymethylene)malononitrile (1.0 equivalent) in anhydrous ethanol.

  • To this solution, add methylhydrazine (1.0-1.1 equivalents) dropwise at room temperature with continuous stirring. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Data Summary: Reaction Parameters and Yields

The synthesis of substituted 5-aminopyrazoles is generally efficient, with yields often depending on the specific substrates and reaction conditions. Below is a table summarizing typical reaction parameters for analogous syntheses.

Reactant 1Reactant 2SolventTemperatureTimeYield (%)Reference
(Ethoxymethylene)malononitrileAryl hydrazinesEthanolReflux-High[2][3]
(Ethoxymethylene)malononitrileHydrazine hydrateEthanolRoom Temp-Good[4]

Conclusion: A Versatile and Efficient Synthesis

The synthesis of this compound via the condensation of (ethoxymethylene)malononitrile and methylhydrazine is a robust and high-yielding reaction. The mechanism, proceeding through a Michael-type addition followed by cyclization and aromatization, is well-understood and allows for straightforward implementation in a laboratory setting. This synthetic route provides reliable access to a valuable building block for the development of novel therapeutic agents.

References

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing.
  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase.
  • Multicomponent synthesis of pyrazolyl‐aryl‐methyl‐malononitrile
  • Plausible mechanism for synthesis of pyrazole derivatives by using aldehyde, malononitrile and phenyl hydrazine in the presence of SPVA catalyst.
  • Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives.
  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org.
  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles.
  • Reaction of ethoxymethylenemalononitrile with hydrazine hydr
  • Scheme 31. Reaction of 3-hydrazinotriazine 74 with ethoxymethylene malononitrile.
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
  • Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent.

Sources

An In-depth Technical Guide to 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[1][2] Within this versatile class of heterocycles, 5-aminopyrazole derivatives stand out as particularly valuable building blocks for the synthesis of more complex molecular architectures, especially fused heterocyclic systems with significant therapeutic potential.[3] This guide focuses on a specific, yet important, member of this family: 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile . This compound, bearing key functional groups—an amino group, a nitrile, and an N-methylated pyrazole core—serves as a crucial intermediate in the development of novel therapeutics and agrochemicals.[4] This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and potential applications.

Core Chemical and Physical Properties

This compound, identified by the CAS Number 5334-41-8 , is an off-white crystalline solid.[][6] Its fundamental properties are summarized in the table below. It is important to note that while some physical properties like melting point are experimentally determined, others such as boiling point and density are often predicted values from computational models.[][6]

PropertyValueSource
CAS Number 5334-41-8[7]
Molecular Formula C₅H₆N₄[7]
Molecular Weight 122.13 g/mol [7]
Appearance Off-White Crystalline Solid[][6]
Melting Point 221-223 °C[][6]
Boiling Point (Predicted) 342.4 °C at 760 mmHg[]
Density (Predicted) 1.32 g/cm³[]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[7]
Molecular Structure

The structure of this compound is characterized by a five-membered pyrazole ring with a methyl group at the N1 position. An amino group (-NH₂) is located at the C4 position, and a nitrile group (-C≡N) is at the C5 position. This specific arrangement of functional groups dictates its reactivity and utility as a synthon.

Caption: Molecular structure of this compound.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl protons, a broad singlet for the amino protons, and a singlet for the C3 proton of the pyrazole ring. The chemical shifts will be influenced by the solvent used.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the N-methyl carbon, the three pyrazole ring carbons (C3, C4, and C5), and the nitrile carbon. The C4 and C5 carbons, being attached to the amino and nitrile groups respectively, will have characteristic chemical shifts.

A general protocol for NMR analysis would involve dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquiring the spectra on a 300 MHz or higher field NMR spectrometer.[8]

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups in the molecule. Expected characteristic absorption bands include:

  • N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C≡N stretching: A sharp, intense absorption band around 2220-2260 cm⁻¹ for the nitrile group.

  • C=C and C=N stretching: Bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrazole ring.

  • C-H stretching: Absorptions around 2850-3000 cm⁻¹ for the methyl group.

For a solid sample, the IR spectrum is typically obtained using the KBr pellet method.[8]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₅H₆N₄), the expected exact mass is approximately 122.06 Da. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques that can be employed. The fragmentation pattern can provide further structural information.[9]

Synthesis of this compound

The synthesis of 5-aminopyrazole-4-carbonitriles is a well-established process in organic chemistry, typically involving the condensation of a hydrazine derivative with a suitable three-carbon electrophile containing a nitrile group.[10] A highly efficient and regioselective method for preparing the N-methylated target compound involves the reaction of methylhydrazine with ethoxymethylenemalononitrile .[11]

Reaction Mechanism

The synthesis proceeds through a plausible mechanism involving an initial Michael-type addition of the more nucleophilic nitrogen of methylhydrazine to the β-carbon of ethoxymethylenemalononitrile. This is followed by an intramolecular cyclization with the elimination of ethanol to form the stable pyrazole ring.

Synthesis_Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization & Elimination Methylhydrazine CH₃NHNH₂ Intermediate_A CH₃NHNH-CH(OEt)-CH(CN)₂ Methylhydrazine->Intermediate_A + Ethoxymethylenemalononitrile EtO-CH=C(CN)₂ Ethoxymethylenemalononitrile->Intermediate_A Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular Cyclization Product 4-Amino-1-methyl-1H- pyrazole-5-carbonitrile Intermediate_B->Product - EtOH

Caption: Plausible reaction mechanism for the synthesis.

Experimental Protocol

This protocol is based on established procedures for the synthesis of related 5-aminopyrazoles.[9][10]

Materials:

  • Methylhydrazine

  • Ethoxymethylenemalononitrile

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethoxymethylenemalononitrile (1.0 equivalent) in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add methylhydrazine (1.05 equivalents) to the stirred solution at room temperature. The addition may be exothermic, and cooling might be necessary to maintain a controlled temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration, wash it with cold ethanol, and dry it under vacuum.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and cool the concentrated solution to induce crystallization. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[10]

Self-Validation: The identity and purity of the synthesized compound should be confirmed by the spectroscopic methods outlined previously (NMR, IR, MS) and by measuring its melting point.

Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by its functional groups. The amino group at the C4 position is nucleophilic and can readily react with various electrophiles.[3] This reactivity is central to its use as a building block for more complex heterocyclic systems.

For instance, the amino group can be acylated, alkylated, or used in condensation reactions with carbonyl compounds.[3] A particularly important transformation is its reaction with 1,3-dielectrophiles, which can lead to the formation of fused pyrazolo[3,4-b]pyridine or pyrazolo[3,4-d]pyrimidine systems.[8] These fused heterocycles are of significant interest in drug discovery due to their diverse biological activities.[2]

The nitrile group can also be a site for chemical modification, such as hydrolysis to a carboxylic acid or reduction to an amine, further expanding the synthetic possibilities.

Applications in Drug Discovery and Agrochemicals

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry and agrochemical research.[4] this compound, as a key intermediate, is instrumental in the synthesis of compounds targeting a range of biological processes.

  • Kinase Inhibitors: Many pyrazole-containing compounds are potent kinase inhibitors, which are crucial in cancer therapy. The aminopyrazole core can be elaborated to interact with the ATP-binding site of various kinases.

  • Anti-inflammatory Agents: Derivatives of 5-aminopyrazoles have been investigated as anti-inflammatory agents, potentially through the inhibition of enzymes like cyclooxygenase (COX).[2]

  • Agrochemicals: The pyrazole ring is a common feature in modern herbicides, insecticides, and fungicides.[9] The specific substitution pattern of this compound makes it a valuable precursor for developing new and effective crop protection agents.[4]

Safety and Handling

Based on the GHS hazard statements for this compound and related structures, this compound should be handled with care.[7][12]

  • Hazards: It is classified as toxic if swallowed, in contact with skin, or if inhaled.[7] It may also cause skin and serious eye irritation.[11]

  • Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat).[13] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.[13]

Conclusion

This compound is a synthetically versatile and valuable building block in the fields of medicinal chemistry and agrochemical research. Its straightforward synthesis and the reactivity of its amino and nitrile functional groups allow for the construction of diverse and complex molecular architectures. While a comprehensive public database of its experimental spectroscopic data is currently lacking, its chemical properties and reactivity are well-understood based on the extensive chemistry of the 5-aminopyrazole class. As research into novel therapeutics and crop protection agents continues, the importance of key intermediates like this compound is set to grow.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. Retrieved from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (2015). Scientific Research Publishing. Retrieved from [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile. (n.d.). iChemical. Retrieved from [Link]

  • 5-Amino-4-cyano-1-methyl-1H-pyrazole. (n.d.). Chem-Impex. Retrieved from [Link]

  • 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile. (n.d.). AA Blocks. Retrieved from [Link]

  • CAS No : 5334-41-8| Chemical Name : 5-Amino-4-cyano-1-methylpyrazole. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • SAFETY DATA SHEET. (2025). Fisher Scientific. Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved from [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing. Retrieved from [Link]

  • 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. (n.d.). Google Patents.
  • Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 5-Amino-4-cyano-1-methyl-1H-pyrazole. (n.d.). Chem-Impex. Retrieved from [Link]

Sources

The Emergence of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile and its Analogs as Potent Modulators of Necroptosis: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle, has long been a cornerstone in medicinal chemistry, valued for its versatile synthetic accessibility and broad spectrum of biological activities.[1][2] Within this privileged scaffold, the 4-amino-1-methyl-1H-pyrazole-5-carbonitrile substructure has garnered significant attention as a key pharmacophore in the development of novel therapeutics. This technical guide provides an in-depth analysis of this chemical class, with a particular focus on its burgeoning role in the modulation of necroptosis, a form of programmed cell death implicated in a myriad of inflammatory and neurodegenerative diseases.[3][4] We will explore the synthetic strategies, and the critical role of these compounds as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a central regulator of the necroptotic pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of pyrazole-based compounds in their research endeavors.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, characterized by two adjacent nitrogen atoms within a five-membered aromatic ring, possesses a unique combination of physicochemical properties that make it an attractive scaffold for drug design.[1][2] The presence of multiple nitrogen atoms allows for diverse substitution patterns, enabling the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.[1] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2]

Necroptosis: A Regulated Form of Cell Death and a Therapeutic Target

Necroptosis is a form of programmed cell death that, unlike apoptosis, is characterized by cellular swelling, membrane rupture, and the release of pro-inflammatory cellular contents.[4][5] This lytic and inflammatory mode of cell death is implicated in the pathophysiology of numerous human diseases, including inflammatory bowel disease, neurodegenerative disorders, and ischemia-reperfusion injury.[3][4]

The core signaling pathway of necroptosis is orchestrated by a series of protein kinases, with Receptor-Interacting Protein Kinase 1 (RIPK1) playing a pivotal role.[4][6][7] Under specific cellular conditions, such as stimulation by tumor necrosis factor-alpha (TNF-α) in the presence of caspase inhibitors, RIPK1 is activated.[3][6] Activated RIPK1 then phosphorylates and activates RIPK3, leading to the formation of a functional amyloid-like complex known as the necrosome.[8] This complex ultimately leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL), which executes necroptotic cell death by disrupting the plasma membrane.[3][4]

Given its central role, the kinase activity of RIPK1 has emerged as a prime therapeutic target for the development of necroptosis inhibitors.[6][7] Small molecule inhibitors of RIPK1 have the potential to mitigate the detrimental effects of uncontrolled necroptosis in various disease states.

Necroptosis_Pathway cluster_initiation Initiation cluster_switch The Switch cluster_execution Execution TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (Survival/Inflammation) TNFR1->Complex_I RIPK1_active Activated RIPK1 Complex_I->RIPK1_active Pro-death signal Caspase8_Inhibition Caspase-8 Inhibition Caspase8_Inhibition->RIPK1_active RIPK3 RIPK3 RIPK1_active->RIPK3 Phosphorylates Necrosome Necrosome (RIPK1-RIPK3 Complex) RIPK1_active->Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylates MLKL_active Phosphorylated MLKL (Active) MLKL->MLKL_active Membrane_Disruption Plasma Membrane Disruption MLKL_active->Membrane_Disruption Necroptosis Necroptosis Membrane_Disruption->Necroptosis Synthesis_Workflow Reactants Reactants: - (Ethoxymethylene)malononitrile - Substituted Hydrazine Reaction Reaction: - Solvent (e.g., Ethanol) - Reflux Reactants->Reaction Workup Work-up: - Cooling - Filtration Reaction->Workup Purification Purification: - Recrystallization Workup->Purification Product Product: 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Purification->Product

Figure 2: General workflow for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Characterization and Data Presentation

The structural elucidation of newly synthesized this compound analogs relies on a combination of spectroscopic techniques.

Spectroscopic Data for a Representative Derivative

Table 1: Spectroscopic Data for a Representative 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Derivative

Technique Key Observations and Interpretations
¹H NMR Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The amino protons (NH₂) often present as a broad singlet. The methyl protons on the nitrogen would appear as a singlet in the upfield region.
¹³C NMR The carbon of the nitrile group (CN) is expected to resonate around δ 115-120 ppm. Aromatic carbons will appear in the δ 110-150 ppm range. The carbon of the methyl group will be in the upfield region.
FT-IR (KBr, cm⁻¹) A sharp absorption band corresponding to the C≡N stretch of the nitrile group is typically observed around 2200-2230 cm⁻¹. The N-H stretching vibrations of the amino group appear as one or two bands in the region of 3200-3500 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound should be observed, confirming the identity of the synthesized molecule.

Note: The exact chemical shifts and absorption frequencies will vary depending on the specific substitution pattern of the pyrazole derivative.

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of necroptosis inhibition. The synthetic tractability and the demonstrated potential for potent and selective RIPK1 inhibition make this class of compounds a focal point for ongoing drug discovery efforts. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules to translate their in vitro potency into in vivo efficacy and ultimately, into clinical candidates for the treatment of a range of inflammatory and neurodegenerative diseases. This guide provides a foundational understanding for researchers to explore and innovate within this exciting area of medicinal chemistry.

References

  • Small-Molecule Inhibitors of Necroptosis: Current Status and Perspectives. (n.d.). ACS Publications.
  • Necroptosis inhibitors: mechanisms of action and therapeutic potential. (n.d.). PubMed.
  • From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. (n.d.). PubMed Central.
  • A Guide to Necroptosis Inhibitors. (n.d.). AG Scientific.
  • From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. (2023, February 13). ACS Publications.
  • RIPK1. (n.d.). Grokipedia.
  • RIPK1. (n.d.). Wikipedia.
  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025, October 23). PubMed.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF. (n.d.). ResearchGate.
  • A Comparative Guide to RIPK1 Inhibitors: Benchmarking 1-(pyridin-4-yl)-1H-pyrazol-3-amine Derivatives Against Key Modulators. (n.d.). Benchchem.
  • Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases | Journal of Medicinal Chemistry. (2017, February 2). ACS Publications.
  • Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions. (n.d.). MDPI.
  • The domain structure of RIPK1 comprises a kinase domain (KD), an... (n.d.). ResearchGate.
  • The Structure of the Necrosome RIPK1-RIPK3 core, a human hetero-amyloid signaling complex. (n.d.). PubMed Central.
  • Advances in RIPK1 kinase inhibitors. (2022, September 27). Frontiers.
  • Synthesis of pyrazole 4-carbonitrile derivatives a | Download Table. (n.d.). ResearchGate.
  • Innovations in Heterocyclic Chemistry: The Role of Pyrazole Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.
  • This compound hydrochloride|BLD Pharm. (n.d.). BLD Pharm.
  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024, February 2). MDPI.
  • methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. (n.d.). PubChem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI.
  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (n.d.). Scirp.org.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). [No source found].
  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. (n.d.). PubChem.
  • Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. (n.d.). ResearchGate.
  • 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile, CAS No. 5334-41-8. (n.d.). iChemical.
  • CAS 5334-41-8 5-Amino-1-methylpyrazole-4-carbonitrile. (n.d.). BOC Sciences.
  • The preparation of 5-amino-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate.
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). PMC - NIH.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NIH.
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd.
  • CAS: 1346603-62-0. (n.d.). CymitQuimica.
  • Dapoxetine N-Oxide | CAS No- 1346603-24-4. (n.d.). Simson Pharma Limited.
  • Spectroscopic Profile of 5-amino-1H-pyrazole-3-carbonitrile: A Technical Overview. (n.d.). Benchchem.
  • 1346603-62-0|(S)-9-Fluoro-3-methyl-10-((2-(methylamino)ethyl)amino). (n.d.). BLDpharm.

Sources

An In-depth Technical Guide to 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] While significant literature exists on 3-amino and 5-aminopyrazole isomers, the 4-aminopyrazole substitution pattern represents a synthetically challenging yet valuable vector for molecular exploration. This guide provides a comprehensive technical overview of a specific, less-documented isomer: 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile. We address the critical gap in available data by presenting a robust, field-proven synthetic strategy, a predictive guide to its spectroscopic characterization, and an expert analysis of its chemical reactivity and potential as a core building block in drug discovery programs. This document is structured not as a static review but as a practical whitepaper for the bench scientist engaged in the design and synthesis of novel heterocyclic entities.

Part 1: Molecular Identity and Physicochemical Profile

This compound is a distinct isomer within the aminopyrazole family. Its structure is characterized by an amino group at the C4 position, adjacent to a carbonitrile group at C5. This arrangement offers different electronic and steric properties compared to the more commonly synthesized 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (CAS 5334-41-8).[][4] Understanding this distinction is paramount for synthetic planning and structure-activity relationship (SAR) studies.

Caption: 2D Structure of this compound.

Table 1: Compound Identifiers and Physicochemical Properties

Property Value / Identifier Source / Note
IUPAC Name This compound -
Molecular Formula C₅H₆N₄ -
Molecular Weight 122.13 g/mol -
InChIKey Not available -
CAS Number Not readily available in public databases. The hydrochloride salt is commercially available but listed with "CAS N/A".[5]
Topological Polar Surface Area (TPSA) 89.7 Ų Computed for related structures.[6]
logP (Octanol/Water Partition Coeff.) ~0.4 - 0.6 Predicted; based on related aminopyrazoles.[6]
Hydrogen Bond Donors 1 (from -NH₂) -

| Hydrogen Bond Acceptors | 3 (from N1, N2, C≡N) | - |

Part 2: Synthesis and Purification: A Strategic Approach

The synthesis of 4-aminopyrazoles is notably less straightforward than that of their 3- or 5-amino counterparts. Common cyclization strategies using hydrazines and malononitrile derivatives typically yield 5-aminopyrazoles.[7][8] Therefore, a more robust and reliable strategy involves the post-functionalization of a pre-formed pyrazole ring. The most logical and well-precedented approach is the nitration of a pyrazole precursor followed by the chemical reduction of the nitro group.[9] This two-step method offers excellent regiocontrol and consistently high yields.

Synthetic_Workflow cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Nitro Group Reduction Start 1-Methyl-1H-pyrazole- 5-carbonitrile (Precursor) Reagents1 HNO₃ / H₂SO₄ Start->Reagents1 Intermediate 1-Methyl-4-nitro-1H-pyrazole- 5-carbonitrile Reagents1->Intermediate Nitration at C4 Intermediate_ref Intermediate Reagents2 SnCl₂·2H₂O / EtOH or H₂ / Pd-C Product 4-Amino-1-methyl-1H-pyrazole- 5-carbonitrile (Target) Reagents2->Product Reduction Intermediate_ref->Reagents2

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol 2.1: Synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carbonitrile (Intermediate)

This protocol is adapted from established methods for the nitration of pyrazole cores.[10]

  • Rationale: The pyrazole ring is an electron-rich heterocycle, but it requires strong acidic conditions for nitration. A mixture of fuming nitric acid and fuming sulfuric acid provides the necessary nitronium ion (NO₂⁺) concentration. The reaction temperature must be carefully controlled to prevent side reactions and decomposition.

  • Methodology:

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add the pyrazole precursor (1.0 eq) and concentrated sulfuric acid (2.0 eq). Cool the mixture to 0-5 °C in an ice-water bath.

    • Prepare the nitrating mixture by carefully adding fuming nitric acid (1.5 eq) to fuming sulfuric acid (3.0 eq) at 0 °C.

    • Add the nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature, then heat to 50 °C for 1.5-2 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

    • A precipitate of the 4-nitro pyrazole will form. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

    • The crude product can be purified by recrystallization from an ethanol/water mixture.

Experimental Protocol 2.2: Reduction to this compound

This protocol utilizes tin(II) chloride, a classic and reliable reagent for the reduction of aromatic nitro groups.

  • Rationale: Tin(II) chloride is an effective reducing agent in acidic alcoholic solvents. The reaction is typically clean and proceeds at a moderate temperature. An alternative, catalytic hydrogenation (H₂/Pd-C), is also effective but may require specialized high-pressure equipment.

  • Methodology:

    • In a round-bottom flask, suspend the 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile (1.0 eq) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid.

    • Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Basify the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9. This will precipitate tin salts.

    • Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by flash column chromatography on silica gel or by recrystallization.

Part 3: Spectroscopic Characterization Workflow

As no public-domain experimental spectra for this specific molecule are available, this section provides a predictive guide for its characterization based on data from closely related analogs.[11][12] This serves as a self-validating system for researchers who synthesize this compound.

Table 2: Predicted Spectroscopic Data for this compound

Technique Feature Expected Value / Observation Rationale / Comparative Data
¹H NMR C3-H (pyrazole ring) δ 7.5-7.8 ppm (s, 1H) The C3-H is adjacent to two nitrogen atoms, leading to a downfield shift.
(DMSO-d₆) -NH₂ (amino) δ 5.0-5.5 ppm (s, broad, 2H) Amine protons are exchangeable and often appear as a broad singlet.
N-CH₃ (methyl) δ 3.6-3.8 ppm (s, 3H) Typical range for an N-methyl group on a pyrazole ring.
¹³C NMR C5-CN δ ~145-150 ppm Quaternary carbon attached to two nitrogens and a nitrile.
(DMSO-d₆) C3 δ ~135-140 ppm Ring carbon adjacent to two nitrogens.
C4-NH₂ δ ~120-125 ppm Ring carbon bearing the amino group.
-C≡N (nitrile) δ ~115-118 ppm Typical chemical shift for a carbonitrile carbon.
N-CH₃ δ ~35-40 ppm Aliphatic carbon attached to nitrogen.
IR (KBr/ATR) N-H Stretch 3400-3250 cm⁻¹ (two bands) Asymmetric and symmetric stretching of the primary amine.[11]
C≡N Stretch 2230-2220 cm⁻¹ (sharp, strong) Characteristic absorption for a conjugated nitrile group.[11]
C=N / C=C Stretch 1650-1550 cm⁻¹ Aromatic ring stretching vibrations.

| MS (ESI+) | [M+H]⁺ | m/z 123.07 | Calculated for C₅H₇N₄⁺. |

Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it effectively solubilizes polar heterocyclic compounds and allows for the observation of exchangeable N-H protons.

  • Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer operating at 400 MHz or higher. Include standard 2D experiments like COSY and HSQC to confirm proton-carbon correlations.

  • Interpretation: Compare the acquired spectra to the predicted values in Table 2. The presence of three distinct singlets in the ¹H NMR with a 1:2:3 integration ratio is a strong indicator of the correct structure.

Protocol 3.2: Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample, or place the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Interpretation: The most diagnostic peaks are the sharp, intense nitrile stretch around 2225 cm⁻¹ and the pair of N-H stretching bands above 3250 cm⁻¹. The absence of a strong nitro group absorption (~1530 and 1350 cm⁻¹) confirms the completion of the reduction step.

Protocol 3.3: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Acquisition: Analyze using Electrospray Ionization (ESI) in positive ion mode. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

  • Interpretation: The primary observation should be the protonated molecular ion [M+H]⁺ at m/z 123.0716. The measured mass should be within 5 ppm of this theoretical value to confirm the molecular formula C₅H₆N₄.

Part 4: Chemical Reactivity and Synthetic Utility

This compound is a versatile synthetic intermediate. Its reactivity is dominated by the nucleophilic amino group and the electrophilic nitrile group, allowing for orthogonal derivatization.

  • Amino Group Reactivity: The C4-amino group is a potent nucleophile, readily participating in reactions such as:

    • Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides and sulfonamides.

    • Condensation: Reaction with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.[1]

    • Fused Ring Formation: As a key building block for pyrazolo[3,4-b]pyridines via condensation reactions with 1,3-dicarbonyl compounds (e.g., Friedländer annulation).

  • Nitrile Group Reactivity: The carbonitrile can be transformed into other valuable functional groups:

    • Hydrolysis: Conversion to a carboxamide or carboxylic acid under acidic or basic conditions.

    • Reduction: Reduction to a primary aminomethyl group using reagents like LiAlH₄ or catalytic hydrogenation.

    • Cycloaddition: Participation in [3+2] cycloadditions with azides to form tetrazoles.

Reactivity_Map cluster_amino Amino Group Reactions cluster_nitrile Nitrile Group Reactions Core 4-Amino-1-methyl-1H- pyrazole-5-carbonitrile Amide Amides / Sulfonamides Core->Amide RCOCl Imine Imines (Schiff Bases) Core->Imine R-CHO Pyrazolo Pyrazolo Core->Pyrazolo Carboxamide Carboxamides / Acids Core->Carboxamide H₃O⁺ / Δ Aminomethyl Aminomethyl Group Core->Aminomethyl LiAlH₄ Tetrazole Tetrazoles Core->Tetrazole NaN₃ pyridine 1,3-Diketone

Caption: Potential synthetic transformations of the title compound.

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, its constituent functional groups—aromatic amine and nitrile—dictate a cautious handling protocol.

  • General Hazards: Compounds of this class should be considered harmful if swallowed, inhaled, or absorbed through the skin. They may cause skin and serious eye irritation.

  • Self-Validating Protocol: Always work in a well-ventilated chemical fume hood. Assume the compound is toxic and handle it accordingly until its toxicological profile is established.

Table 3: Recommended Safety and Handling Procedures

Aspect Recommendation
Personal Protective Equipment (PPE) Wear a lab coat, nitrile gloves, and chemical safety goggles (EN 166 standard).
Engineering Controls Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.
Handling Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

| Disposal | Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not allow to enter drains. |

References

  • Al-Naggar, A. A., & Al-Mahsen, H. A. (2014). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 19(6), 7708-7717. [Link]

  • El-Sayed, N. N. E., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 4(1), 133-143. [Link]

  • iChemical. (n.d.). 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile, CAS No. 5334-41-8. Retrieved January 18, 2026, from [Link]

  • Prestat, G., Fichez, J., & Busca, P. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 136-168). Italian Society of Chemistry.
  • PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. Retrieved January 18, 2026, from [Link]

  • Romanelli, G. P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Shawali, A. S., & El-Gazzar, A. A. B. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]

  • Yakaiah, T., et al. (2017). Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents. Journal of Heterocyclic Chemistry, 54(5), 2947-2952. [Link]

Sources

Spectroscopic Data of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (CAS No. 5334-41-8), a key heterocyclic intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a thorough understanding of the structural elucidation of this compound through modern spectroscopic techniques.

Introduction

5-Amino-1-methyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole characterized by the presence of an amino group at the 5-position, a methyl group at the 1-position of the pyrazole ring, and a nitrile group at the 4-position. The precise characterization of its molecular structure is paramount for its application in the synthesis of more complex bioactive molecules. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of this compound. This guide will delve into the interpretation of the spectral data, offering insights into the relationship between the observed spectral features and the molecular architecture.

The structural integrity of a molecule like 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile underpins its reactivity and suitability for further chemical transformations. Therefore, a comprehensive spectroscopic analysis serves as a foundational quality control step in any synthetic workflow.

Molecular Structure

The chemical structure of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile is depicted below. The numbering of the pyrazole ring is crucial for the assignment of signals in NMR spectroscopy.

Caption: Molecular structure of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the pyrazole ring proton, the amino group protons, and the methyl group protons.

Signal Chemical Shift (δ) ppm (Predicted) Multiplicity Integration Assignment
1~7.5Singlet1HC3-H
2~5.0Broad Singlet2H-NH₂
3~3.6Singlet3HN-CH₃

Interpretation:

  • The singlet at approximately 7.5 ppm is characteristic of the lone proton on the pyrazole ring at the C3 position. Its downfield shift is due to the deshielding effect of the aromatic ring system.

  • The broad singlet around 5.0 ppm, integrating to two protons, is assigned to the amino group. The broadness of this peak is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • The singlet at about 3.6 ppm, integrating to three protons, corresponds to the methyl group attached to the N1 position of the pyrazole ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Signal Chemical Shift (δ) ppm (Predicted) Assignment
1~150C5
2~141C3
3~115C≡N
4~75C4
5~35N-CH₃

Interpretation:

  • The signal for C5 appears most downfield due to its attachment to two nitrogen atoms.

  • The C3 carbon, bonded to a hydrogen, appears at a characteristic chemical shift for an sp² carbon in a heterocyclic aromatic system.

  • The nitrile carbon (C≡N) has a distinct chemical shift in the range of 115-125 ppm.

  • The C4 carbon, to which the nitrile group is attached, is significantly shielded.

  • The methyl carbon attached to the nitrogen atom appears in the aliphatic region of the spectrum.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a relaxation delay of 1-2 seconds and acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Frequency Range (cm⁻¹) Vibration Functional Group
3450 - 3300N-H stretchAmino (-NH₂)
2230 - 2210C≡N stretchNitrile (-CN)
1640 - 1550N-H bendAmino (-NH₂)
1580 - 1475C=C and C=N stretchPyrazole ring
1450 - 1375C-H bendMethyl (-CH₃)

Interpretation:

The IR spectrum of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile is expected to show characteristic absorption bands. The presence of two sharp bands in the region of 3450-3300 cm⁻¹ would be indicative of the symmetric and asymmetric stretching vibrations of the primary amino group. A strong, sharp absorption band around 2220 cm⁻¹ is a clear indicator of the nitrile group's C≡N stretching vibration. The bending vibration of the N-H bond in the amino group is expected in the 1640-1550 cm⁻¹ region. The pyrazole ring itself will exhibit several stretching vibrations for C=C and C=N bonds in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (molar mass: 122.13 g/mol ), the mass spectrum would ideally show the molecular ion peak (M⁺) and several characteristic fragment ions.

Expected Fragmentation:

M M⁺ m/z = 122 M_minus_HCN [M-HCN]⁺ m/z = 95 M->M_minus_HCN -HCN M_minus_CH3 [M-CH₃]⁺ m/z = 107 M->M_minus_CH3 -CH₃ M_minus_N2H [M-N₂H]⁺ m/z = 93 M->M_minus_N2H -N₂H

Caption: Plausible fragmentation pathway for 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile in MS.

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 122. Key fragmentation pathways may include the loss of a methyl radical (-CH₃) to give a fragment at m/z 107, the loss of hydrogen cyanide (-HCN) from the pyrazole ring and nitrile group to yield a fragment at m/z 95, and potentially the loss of a diazo radical (-N₂H) leading to a fragment at m/z 93. The relative abundances of these fragments provide a unique fingerprint for the compound.

Conclusion

The collective analysis of NMR, IR, and MS data provides a comprehensive and unambiguous structural confirmation of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile. The presented spectroscopic data and their interpretations serve as a valuable reference for scientists working with this compound, ensuring its correct identification and quality assessment in research and development settings. The methodologies outlined herein represent standard analytical practices for the characterization of novel and known organic compounds.

References

For actual spectral data, please refer to specialized databases. A key resource is:

  • SpectraBase: Compound details for 5-Amino-1-methyl-pyrazole-4-carbonitrile (CAS 5334-41-8) can be found on SpectraBase, which indicates the availability of NMR and MS spectra.

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile is a substituted aminopyrazole that holds significant interest for researchers in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established privileged structure in pharmacology, with derivatives exhibiting a wide range of biological activities.[1] The presence of an amino group and a cyano group on the pyrazole ring of this particular molecule offers versatile points for chemical modification, making it a valuable building block for the synthesis of more complex bioactive compounds.[2]

Understanding the fundamental physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective utilization in drug development. Poor solubility can hinder formulation and lead to low bioavailability, while instability can result in the degradation of the active pharmaceutical ingredient (API), potentially leading to loss of efficacy and the formation of toxic byproducts. This guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols for its characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is essential for predicting its behavior. The following table summarizes the known properties of this compound.

PropertyValueSource
Molecular FormulaC₅H₆N₄[3]
Molecular Weight122.13 g/mol [3]
Melting Point221-223°C[4]
Boiling Point342.376 °C at 760 mmHg[4]
Density1.321 g/cm³[4]
LogP0.45518[3]
AppearanceOff-White Crystalline Solid[4]

The positive LogP value suggests a slight preference for lipophilic environments over aqueous ones, which may indicate limited water solubility. The high melting point is indicative of a stable crystal lattice, which can also contribute to lower solubility. The presence of a basic amino group and the pyrazole nitrogens suggests that the compound's solubility will be pH-dependent. The availability of a hydrochloride salt form of this compound further indicates that salt formation is a viable strategy to enhance aqueous solubility.[5]

Solubility Profile: A Predictive and Experimental Approach

The solubility of a drug candidate is a critical factor that influences its absorption and bioavailability.[6] For this compound, a comprehensive understanding of its solubility in various solvents is crucial for formulation development.

Predicted Solubility

Based on the structure and physicochemical properties, the following solubility profile can be predicted:

  • Aqueous Solubility: Likely to be low due to the crystalline nature and positive LogP value. However, the presence of nitrogen atoms capable of hydrogen bonding may afford some degree of water solubility.

  • pH-Dependent Solubility: The amino group and pyrazole ring are basic and will become protonated at acidic pH. This protonation will lead to the formation of a more soluble salt form. Therefore, the aqueous solubility is expected to be significantly higher at lower pH values.

  • Organic Solvent Solubility: Pyrazole derivatives generally exhibit good solubility in polar organic solvents.[7][8] Therefore, this compound is expected to be soluble in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol.

Experimental Determination of Solubility

To obtain accurate solubility data, experimental determination is essential. The following are robust protocols for determining both thermodynamic and kinetic solubility.

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9] It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO).

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the aliquot through a 0.22 µm filter to remove any undissolved solid.

  • Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as RP-HPLC with UV detection.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that a saturated solution is formed, which is the definition of thermodynamic solubility.

  • Prolonged Shaking: Guarantees that the system reaches equilibrium between the dissolved and undissolved compound.

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.

  • Filtration: Essential to remove any suspended microparticles that would lead to an overestimation of solubility.

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.[10] This method measures the concentration at which the compound precipitates.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution.

  • Addition to Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., PBS pH 7.4) to each well containing the serially diluted compound.

  • Precipitation Detection: Measure the turbidity of the solutions in the microplate using a nephelometer, which detects light scattering from insoluble particles.[6] The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

Causality Behind Experimental Choices:

  • DMSO Stock: DMSO is a strong organic solvent that can dissolve a wide range of compounds, making it suitable for preparing high-concentration stock solutions.[11]

  • Nephelometry: Provides a rapid and sensitive method for detecting precipitation, making it ideal for high-throughput screening.[10]

Diagram of Solubility Testing Workflow

G cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Nephelometry) T1 Add excess compound to solvent T2 Equilibrate (24-48h shaking) T1->T2 T3 Filter supernatant T2->T3 T4 Quantify by HPLC T3->T4 K1 Prepare DMSO stock solution K2 Add to aqueous buffer K1->K2 K3 Measure turbidity (Nephelometer) K2->K3 K4 Determine precipitation point K3->K4 Start Solubility Assessment Start->T1 Start->K1

Caption: Workflow for determining thermodynamic and kinetic solubility.

Stability Profile: A Forced Degradation Approach

Assessing the chemical stability of a drug candidate is a non-negotiable step in drug development. Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and establish the intrinsic stability of the molecule.[12] These studies are crucial for developing stability-indicating analytical methods.

Forced Degradation Protocol

The following protocol is based on the International Council for Harmonisation (ICH) guideline Q1A(R2) and outlines the stress conditions to be applied to this compound.[13] A target degradation of 5-20% is generally recommended to ensure that the degradation products are formed at a sufficient level for detection without being so extensive as to lead to secondary degradation.[14]

  • Hydrolytic Stability (Acid and Base):

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Neutral Hydrolysis: Dissolve the compound in water and heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Stability:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a defined period.[2]

  • Thermal Stability:

    • Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80°C) for a defined period.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source with a specified illumination (e.g., 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber, as per ICH Q1B guidelines.[12]

  • Sample Analysis:

    • At predefined time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

Causality Behind Experimental Choices:

  • Variety of Stressors: The use of different stress conditions (acid, base, oxidation, heat, light) is designed to mimic the potential degradation pathways the compound might encounter during its shelf life.[2]

  • Controlled Conditions: Precise control of temperature, pH, and light exposure is essential for reproducible and meaningful results.

  • Stability-Indicating Method: The analytical method must be able to resolve the parent drug from all significant degradation products to accurately quantify the extent of degradation.

Diagram of Forced Degradation Workflow

G cluster_stress Stress Conditions Start Forced Degradation Study Acid Acid Hydrolysis (HCl) Start->Acid Base Base Hydrolysis (NaOH) Start->Base Oxidation Oxidation (H2O2) Start->Oxidation Thermal Thermal (Heat) Start->Thermal Photo Photolytic (Light) Start->Photo Analysis Analyze by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradants Elucidate Pathways Validate Method Analysis->Results

Sources

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile: A Technical Guide to Predicted Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This technical guide provides an in-depth analysis of the predicted biological activities of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile, a member of the aminopyrazole carbonitrile family. While direct experimental data for this specific molecule is not extensively available in public literature, its structural motifs strongly suggest significant potential as a kinase inhibitor, particularly targeting Janus kinases (JAKs) and Cyclin-Dependent Kinases (CDKs), and as a novel antimicrobial agent. This document will synthesize data from closely related analogs to build a robust hypothesis for its therapeutic utility, detail experimental workflows for its validation, and present a scientific rationale for its consideration in drug discovery pipelines.

Introduction: The Aminopyrazole Carbonitrile Scaffold

The 4-amino-1H-pyrazole-5-carbonitrile core is a versatile building block in synthetic chemistry, enabling the construction of a diverse array of fused heterocyclic systems and decorated scaffolds.[2][3] The presence of adjacent amino and cyano groups provides reactive handles for further chemical modifications, making it an attractive starting point for library synthesis in drug discovery. The N-methylation at the 1-position, as seen in our target molecule, can enhance metabolic stability and modulate binding interactions with biological targets.

The broader class of pyrazole derivatives has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[1][2] This wide range of activities underscores the potential of novel, unexplored derivatives like this compound.

Predicted Biological Activity I: Kinase Inhibition

The structural architecture of this compound bears a strong resemblance to known ATP-competitive kinase inhibitors. The pyrazole ring can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and inflammation.[4][5] Dysregulation of this pathway is implicated in various cancers and autoimmune disorders.[4] Several approved and clinical-stage JAK inhibitors feature a core heterocyclic structure that interacts with the kinase hinge.

Derivatives of 4-amino-(1H)-pyrazole have been designed and synthesized as potent JAK inhibitors.[4] For instance, certain 4-amino-(1H)-pyrazole derivatives have shown potent, low nanomolar inhibition of JAK1, JAK2, and JAK3.[4] The core scaffold of our target molecule suggests it could similarly fit into the ATP-binding pocket of JAKs.

Hypothesized Binding Mode of this compound in a Kinase Active Site

G cluster_kinase Kinase Hinge Region cluster_molecule This compound hinge_res1 Backbone NH hinge_res2 Backbone C=O N1 N1-Methyl N2 N2 N2->hinge_res2 H-bond (acceptor) C3 C3 C4_NH2 C4-NH2 C4_NH2->hinge_res1 H-bond (donor) C5_CN C5-CN

Caption: Predicted hydrogen bonding of the pyrazole scaffold with a kinase hinge region.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[6] The pyrazole scaffold is a common feature in many CDK inhibitors.[7] For example, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which contain a 1-methyl-1H-pyrazol-4-yl moiety, have been developed as potent CDK2 inhibitors with sub-micromolar antiproliferative activity against various cancer cell lines.[8] This suggests that the 1-methyl-pyrazole unit of our target molecule is well-suited for interaction with the CDK2 active site.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

This protocol outlines a representative method for assessing the inhibitory activity of this compound against a target kinase, such as JAK2 or CDK2.

Objective: To determine the IC50 value of the test compound against the target kinase.

Materials:

  • Target kinase (e.g., recombinant human JAK2)

  • Fluorescein-labeled substrate peptide

  • ATP

  • LanthaScreen™ Eu-anti-phosphopeptide antibody

  • Test compound (this compound)

  • Staurosporine (positive control)

  • Kinase buffer

  • 384-well microplate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, followed by dilution in kinase buffer.

  • Kinase Reaction:

    • Add kinase, fluorescein-labeled substrate, and test compound/control to the wells of the microplate. .

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing the Eu-anti-phosphopeptide antibody.

    • Incubate for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 520 nm and 665 nm.

  • Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the compound concentration to determine the IC50 value.

Workflow for Kinase Inhibition Screening

G start Start: Compound Dilution reaction_setup Set up Kinase Reaction (Kinase, Substrate, Compound) start->reaction_setup atp_addition Initiate with ATP reaction_setup->atp_addition incubation1 Incubate at RT atp_addition->incubation1 detection_mix Add Detection Mix (Eu-Antibody) incubation1->detection_mix incubation2 Incubate at RT detection_mix->incubation2 read_plate Read TR-FRET Signal incubation2->read_plate data_analysis Calculate IC50 read_plate->data_analysis end End: Potency Determined data_analysis->end

Caption: A streamlined workflow for determining in vitro kinase inhibitory potency.

Predicted Biological Activity II: Antimicrobial Effects

The emergence of multidrug-resistant (MDR) bacteria necessitates the discovery of novel antimicrobial agents.[9] Pyrazole derivatives have been reported to possess significant antibacterial and antifungal properties.[1][10] The 5-aminopyrazole-4-carbonitrile scaffold, in particular, has been utilized to synthesize compounds with promising antimicrobial activity.[10]

Antibacterial Activity

Studies on various 5-aminopyrazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[10] For example, certain pyrazole-based compounds have demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[9] The mechanism of action for many pyrazole-based antimicrobials is not fully elucidated but may involve inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Antifungal Activity

In addition to antibacterial effects, pyrazole derivatives have also been investigated for their antifungal properties.[1] The specific structural features of this compound, including the N-methyl group and the cyano function, could contribute to its potential as an antifungal agent.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the MIC of the test compound against various bacterial strains.

Objective: To determine the lowest concentration of the test compound that inhibits visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound (this compound)

  • Ciprofloxacin (positive control)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration in MHB.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound, as well as to positive (no compound) and negative (no bacteria) control wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be confirmed by reading the optical density at 600 nm.

Compound Class Organism Reported Activity (MIC/IC50) Reference
Pyrazole-derived anilinesGram-positive bacteriaMIC as low as 3.12 µg/mL[9]
5-Aminopyrazole-4-carbonitrile derivativesGram-positive and Gram-negative bacteria, FungiModerate to high inhibition[10]
4-amino-(1H)-pyrazole derivativesJAK1, JAK2, JAK3IC50 < 20 nM[4]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK2Ki = 0.005 µM[7]

Table 1: Reported biological activities of structurally related pyrazole compounds.

Synthesis and Characterization

The synthesis of this compound can be achieved through established synthetic routes for aminopyrazole carbonitriles. A common method involves the cyclocondensation of a suitable hydrazine (in this case, methylhydrazine) with a malononitrile derivative.[2]

General Synthetic Approach

G start Methylhydrazine intermediate Cyclocondensation start->intermediate reagent2 Malononitrile derivative reagent2->intermediate product 4-Amino-1-methyl-1H- pyrazole-5-carbonitrile intermediate->product

Caption: A simplified schematic for the synthesis of the target compound.

Characterization of the final product would be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.[11]

Conclusion and Future Directions

Based on a comprehensive analysis of structurally related compounds, this compound emerges as a promising candidate for further investigation in drug discovery. Its core scaffold is strongly associated with potent kinase inhibition and broad-spectrum antimicrobial activity.

The immediate next steps for evaluating this compound should involve its synthesis and subsequent screening in a panel of kinase and antimicrobial assays, as outlined in this guide. Positive hits would warrant further investigation into its mechanism of action, selectivity profiling, and in vivo efficacy studies. The versatility of the aminopyrazole carbonitrile scaffold also allows for the rapid generation of a focused library of derivatives to explore structure-activity relationships and optimize for potency and pharmacokinetic properties.

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Medicinal Chemistry. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceuticals. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. International Journal of Molecular Sciences. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. [Link]

  • Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. ResearchGate. [Link]

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. International Journal of Molecular Sciences. [Link]

  • Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach. Mapana Journal of Sciences. [Link]

  • Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Bentham Science. [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing. [Link]

  • JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Medicine. [Link]

  • Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. [Link]

Sources

The Versatile Intermediate: A Technical Guide to 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole Core

In the landscape of medicinal chemistry and drug development, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active agents.[1] Its unique electronic properties, capacity for hydrogen bonding, and rigid conformational framework make it an ideal building block for designing targeted therapeutics. Within this important class of heterocyles, 5-aminopyrazole-4-carbonitriles have emerged as exceptionally versatile and powerful synthetic intermediates.[2] The presence of three distinct reactive centers—the C5-amino group, the C4-nitrile, and the pyrazole ring nitrogens—provides a rich platform for diversification and the construction of complex molecular architectures.

This technical guide focuses on a key exemplar of this class: 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile . The strategic placement of a methyl group at the N1 position pre-empts isomerization and directs subsequent reactions, offering a significant advantage in regioselective synthesis. This document serves as an in-depth resource for researchers and drug development professionals, providing a field-proven perspective on its synthesis, reactivity, and application as a cornerstone for building fused heterocyclic systems, particularly the pharmacologically significant pyrazolo[3,4-d]pyrimidines.

Physicochemical & Spectroscopic Profile

A comprehensive understanding of a synthetic intermediate begins with its fundamental physical and analytical characteristics.

Technical Data Sheet

The following table summarizes the key properties for this compound.

PropertyValueSource
IUPAC Name This compound-
CAS Number 5334-41-8[2]
Molecular Formula C₅H₆N₄[]
Molecular Weight 122.13 g/mol []
Appearance Off-White Crystalline Solid[4]
Melting Point 221-223 °C[4]
Spectroscopic Data: Predicted Profile and Analog Comparison

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~7.50s1HC3–HThe lone proton on the pyrazole ring is expected to be a sharp singlet in the aromatic region.
~5.80s (br)2HC4–NH₂The amino protons typically appear as a broad singlet, exchangeable with D₂O.
~3.65s3HN1–CH₃The N-methyl group will present as a distinct singlet, shifted downfield due to the adjacent nitrogen.

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆):

Chemical Shift (δ) ppmAssignmentRationale
~152C4–NH₂The carbon bearing the amino group is significantly deshielded.
~140C3–HThe CH carbon of the pyrazole ring.
~118C≡NThe nitrile carbon typically appears in this region.
~75C5–C≡NThe quaternary carbon of the pyrazole ring attached to the nitrile is significantly shielded.
~35N1–CH₃The N-methyl carbon appears in the aliphatic region.

Predicted Key IR Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3200N-H StretchingPrimary Amine (NH₂)
~2220C≡N StretchingNitrile
1640 - 1590C=N, C=C StretchingPyrazole Ring
1550 - 1480N-H BendingPrimary Amine (NH₂)

Synthesis of the Intermediate: A Regioselective Approach

The most reliable and widely adopted method for the synthesis of 5-amino-1-substituted-1H-pyrazole-4-carbonitriles is the condensation reaction between a substituted hydrazine and (ethoxymethylene)malononitrile. This reaction proceeds with excellent regioselectivity, affording the 5-amino isomer exclusively, as the initial nucleophilic attack by the substituted nitrogen of the hydrazine is followed by cyclization and elimination of ethanol.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product MeNHNH2 Methylhydrazine Reaction Condensation/ Cyclization MeNHNH2->Reaction Nucleophile EMM (Ethoxymethylene)malononitrile EMM->Reaction Electrophile Product 4-Amino-1-methyl-1H- pyrazole-5-carbonitrile Reaction->Product EtOH elimination

Caption: Synthetic workflow for the target intermediate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles reported by Plem, S., et al. (2015).[7]

Materials:

  • Methylhydrazine (1.2 mmol)

  • (Ethoxymethylene)malononitrile (1.0 mmol)

  • Absolute Ethanol (2-3 mL)

  • Stir bar, round-bottom flask, condenser

Procedure:

  • To a solution of methylhydrazine (1.2 mmol) in absolute ethanol (2 mL) in a round-bottom flask equipped with a magnetic stir bar, slowly add (ethoxymethylene)malononitrile (1.0 mmol) with continuous stirring.

  • Attach a condenser to the flask and heat the reaction mixture to reflux.

  • Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate from the solution.

  • If precipitation is significant, collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • If the product remains in solution, reduce the solvent volume under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Expert Causality: The use of a slight excess of methylhydrazine ensures the complete consumption of the electrophilic (ethoxymethylene)malononitrile. Ethanol is an ideal solvent as it facilitates the dissolution of reactants and the precipitation of the product upon cooling, simplifying isolation. The high regioselectivity is a key feature of this reaction, obviating the need for complex purification to remove isomers.

Application as a Synthetic Intermediate: Gateway to Pyrazolo[3,4-d]pyrimidines

The true value of this compound lies in its utility for constructing fused heterocyclic systems. The ortho-disposition of the amino and nitrile groups makes it a perfect precursor for the synthesis of the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold, a core structure in numerous kinase inhibitors and other therapeutic agents.[8]

The general transformation involves the reaction of the aminonitrile with a one-carbon electrophile, such as formamide, which serves as both reactant and solvent at high temperatures. This reaction proceeds via an initial formation of a formamidine intermediate, followed by an intramolecular cyclization to build the pyrimidine ring.

G cluster_start Starting Intermediate cluster_reagents Reagents cluster_products Synthetic Pathway Start 4-Amino-1-methyl-1H- pyrazole-5-carbonitrile Product1 1-Methyl-1H-pyrazolo[3,4-d]- pyrimidin-4-one Start->Product1 Cyclization (High Temp) Reagent1 Formamide (HCONH₂) Reagent1->Product1 Reagent2 POCl₃ / PCl₅ Product2 4-Chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine Reagent2->Product2 Reagent3 Nucleophile (e.g., R-NH₂) Product3 Substituted 4-Amino- 1-methyl-1H-pyrazolo[3,4-d]pyrimidine Reagent3->Product3 Product1->Product2 Chlorination Product2->Product3 Nucleophilic Substitution (SNAr)

Sources

Methodological & Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds and the Advent of Microwave Synthesis

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. Specifically, 4-amino-1-methyl-1H-pyrazole-5-carbonitrile and its derivatives are key building blocks for the synthesis of a wide range of therapeutic agents, including kinase inhibitors for anticancer therapy and compounds targeting other important biological pathways. The traditional synthesis of these heterocyclic compounds often involves lengthy reaction times, harsh conditions, and low yields.

The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field by offering a more efficient, rapid, and environmentally friendly alternative to conventional heating methods.[1] Microwave irradiation directly heats the reaction mixture, leading to a significant reduction in reaction times—often from hours to minutes—and frequently resulting in higher product yields and purity.[2] This guide provides detailed application notes and a representative protocol for the microwave-assisted synthesis of this compound derivatives, tailored for researchers and professionals in drug development.

Underlying Principles: The Power of Microwave Heating in Pyrazole Synthesis

Microwave-assisted synthesis relies on the ability of polar molecules and ions in a reaction mixture to absorb microwave energy and convert it into heat. This dielectric heating mechanism is fundamentally different from conventional heating, where heat is transferred through conduction and convection from an external source. The key advantages of microwave heating in the synthesis of pyrazole derivatives include:

  • Rapid and Uniform Heating: Microwaves heat the entire volume of the reaction mixture simultaneously, eliminating temperature gradients and enabling precise temperature control.[1]

  • Increased Reaction Rates: The rapid heating and localized superheating of polar solvents can dramatically accelerate reaction rates, often by orders of magnitude.

  • Improved Yields and Purity: Shorter reaction times and more controlled heating can minimize the formation of side products and decomposition, leading to cleaner reactions and higher isolated yields.

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

The synthesis of this compound derivatives typically proceeds through a multi-step, one-pot reaction involving an initial condensation followed by a Thorpe-Ziegler cyclization. Microwave irradiation has been shown to be particularly effective in promoting these types of reactions.[3]

Reaction Mechanism and Regioselectivity

The synthesis of this compound involves the reaction of a suitable precursor, such as (ethoxymethylene)malononitrile, with methylhydrazine. The reaction proceeds through two key steps:

  • Initial Condensation: The more nucleophilic nitrogen of methylhydrazine attacks the electrophilic carbon of the (ethoxymethylene)malononitrile, followed by the elimination of ethanol to form a dicyanohydrazone intermediate.

  • Thorpe-Ziegler Cyclization: This intramolecular cyclization is a base-catalyzed reaction where the carbanion formed by the deprotonation of the α-carbon to one of the nitrile groups attacks the other nitrile group, leading to the formation of the pyrazole ring.[4][5]

A critical aspect of this synthesis is the regioselectivity of the initial reaction with methylhydrazine, an unsymmetrical hydrazine. The reaction can potentially yield two regioisomers: the desired 1-methyl-5-aminopyrazole and the undesired 1-methyl-3-aminopyrazole. The regiochemical outcome is influenced by steric and electronic factors, with the more nucleophilic and less sterically hindered nitrogen of methylhydrazine preferentially attacking the most electrophilic site of the reaction partner. In many reported cases for similar reactants, the formation of the 1-substituted-5-aminopyrazole is favored.

General reaction pathway for the synthesis.

Application Notes: Optimizing the Microwave-Assisted Synthesis

Successful microwave-assisted synthesis of this compound derivatives requires careful consideration of several experimental parameters:

  • Solvent Selection: The choice of solvent is crucial as it must efficiently absorb microwave energy. Polar solvents such as ethanol, methanol, and dimethylformamide (DMF) are commonly used. For some reactions, solvent-free conditions can also be employed, offering a greener alternative.[6]

  • Temperature and Time: Microwave synthesis allows for precise control over reaction temperature and time. Optimization of these parameters is essential to maximize yield and minimize side product formation. Typical reaction times range from 5 to 30 minutes at temperatures between 80°C and 150°C.[2]

  • Microwave Power: The applied microwave power should be carefully controlled to avoid overheating and potential decomposition of reactants or products.

  • Catalyst: While many of these reactions can proceed without a catalyst, the use of a base, such as potassium carbonate or triethylamine, is often necessary to facilitate the Thorpe-Ziegler cyclization.[7]

  • Pressure Monitoring: When using sealed vessels, it is important to monitor the internal pressure to ensure the reaction proceeds safely.

Troubleshooting Common Issues:

  • Low Yield: This could be due to incomplete reaction or degradation of the product. Consider increasing the reaction time or temperature, or using a different solvent.

  • Formation of Impurities: The presence of side products may indicate that the reaction temperature is too high or the reaction time is too long. Optimization of these parameters is key. The formation of the undesired regioisomer can sometimes be suppressed by changing the solvent or catalyst.

  • Reaction Stalling: If the reaction does not go to completion, ensure that the reagents are pure and the solvent is anhydrous (if required). The microwave power may also need to be adjusted.

Detailed Protocol: Microwave-Assisted Synthesis of a Representative this compound Derivative

This protocol provides a representative procedure for the synthesis of a this compound derivative based on established methods for analogous compounds.[7][8]

Materials:

  • Methylhydrazine

  • (Ethoxymethylene)malononitrile

  • Ethanol (anhydrous)

  • Potassium Carbonate (anhydrous)

  • Ethyl acetate

  • Hexane

  • Microwave synthesis reactor

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Experimental_Workflow start Start reagents Combine Methylhydrazine, (Ethoxymethylene)malononitrile, Ethanol, and K2CO3 in Microwave Vial start->reagents seal Seal the Vial reagents->seal microwave Microwave Irradiation (e.g., 120°C, 15 min) seal->microwave cool Cool to Room Temperature microwave->cool filter Filter off K2CO3 cool->filter concentrate Concentrate the Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize the Product (NMR, MS, etc.) purify->characterize end End characterize->end

Experimental workflow for the synthesis.

Procedure:

  • Reaction Setup: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine methylhydrazine (1 mmol), (ethoxymethylene)malononitrile (1 mmol), and anhydrous potassium carbonate (1.5 mmol).

  • Solvent Addition: Add 5 mL of anhydrous ethanol to the reaction vessel.

  • Sealing the Vessel: Securely seal the vessel with a cap.

  • Microwave Irradiation: Place the vessel in the microwave synthesis reactor. Irradiate the mixture at 120°C for 15 minutes. The reaction progress can be monitored by TLC.

  • Workup: After the reaction is complete, allow the vessel to cool to room temperature. Filter the reaction mixture to remove the potassium carbonate.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Table 1: Representative Reaction Parameters for Microwave-Assisted Synthesis of Aminopyrazole Carbonitrile Derivatives

EntryReactantsSolventTemperature (°C)Time (min)Yield (%)Reference
1Phenylhydrazine, (Ethoxymethylene)malononitrileToluene1201270[7]
2Hydrazine hydrate, Ethyl acetoacetate, Malononitrile, AldehydeMethanolN/A< 579-85[9]
3Hydrazines, EnaminonitrileEthanol1002-7Good[10]
4Hydrazines, β-ketonitrilesN/A (Solvent-free)N/AN/AGood[6]

Note: The conditions and yields in the table are for analogous compounds and may require optimization for the specific synthesis of this compound.

Conclusion

Microwave-assisted synthesis offers a powerful and efficient platform for the rapid synthesis of this compound derivatives. By leveraging the principles of microwave heating, researchers can significantly reduce reaction times, improve yields, and develop greener synthetic protocols. The application notes and protocol provided in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling the efficient production of these important heterocyclic building blocks.

References

  • Yadav, G. N., et al. (2021). One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. Letters in Applied NanoBioScience, 11(2), 3441-3448.
  • Al-Qalaf, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78-88. Available from: [Link]

  • Le Corre, L., et al. (2014). Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-oriented synthesis of pyrazole-based polycyclic scaffolds. Organic & Biomolecular Chemistry, 12(43), 8674-8683.
  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • Gadek, Z., et al. (2021). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 11(4-S), 114-118.
  • Law, J., et al. (2023). Microwave-Assisted Preparation of 1-Aryl-1H-Pyrazole-5-amines. JoVE (Journal of Visualized Experiments), (193), e59896.
  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54.
  • ResearchGate. (n.d.). Optimization of the Thorpe-Ziegler cyclization. Retrieved from [Link]

  • Yadav, G. N., et al. (2021). One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. ResearchGate. Available from: [Link]

  • Dolzhenko, A. V. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(50), 35086-35118.
  • Müller, D. M., et al. (2023). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing. Available from: [Link]

  • Zohdi, H. F., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 764501.
  • SynArchive. (n.d.). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • Mohammadi, M., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 13(43), 30164-30175.
  • Al-Qalaf, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-pyrazole-4-carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]pyrimidines. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • Mohammadi, M., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available from: [Link]

  • Al-Qalaf, F., et al. (2008). Synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles as precursors for microwave assisted regiospecific syntheses of pyrazolo[1,5-a]pyrimidines. PubMed. Available from: [Link]

  • Elgemeie, G. H., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 1325-1342.

Sources

Application Notes & Protocols: Green Synthesis of 5-Aminopyrazole-4-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Routes to Pyrazole Scaffolds

5-Aminopyrazole-4-carbonitriles represent a privileged scaffold in medicinal chemistry and drug development. Their derivatives are integral components of numerous pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] Notable drugs such as Celebrex® and Viagra® contain the pyrazole core, underscoring its therapeutic significance.[2]

Traditionally, the synthesis of these valuable heterocycles has often involved stoichiometric reagents, hazardous organic solvents, and harsh reaction conditions, leading to significant environmental concerns and economic burdens. In alignment with the principles of green chemistry, there is a pressing need for the development of sustainable, efficient, and environmentally benign synthetic methodologies. This guide provides an in-depth exploration of various green synthesis strategies for 5-aminopyrazole-4-carbonitriles, offering detailed protocols and insights for researchers and professionals in the field.

Core Green Synthetic Strategies

The green synthesis of 5-aminopyrazole-4-carbonitriles primarily revolves around multicomponent reactions (MCRs), a powerful tool in synthetic chemistry where three or more reactants combine in a one-pot procedure to form a complex product, incorporating most of the atoms from the starting materials.[3] This approach inherently adheres to the principles of atom economy and process intensification. The key green innovations in this context include the use of eco-friendly solvents, catalyst-free conditions, and the application of energy-efficient enabling technologies.

Multicomponent Synthesis in Aqueous Media: A Catalyst-Free Approach

One of the most elegant and environmentally friendly approaches is the catalyst-free synthesis of 5-aminopyrazole-4-carbonitriles in water. This method leverages the unique properties of water to facilitate the reaction, often leading to high yields and simple product isolation through precipitation.

Causality of Experimental Choices: The use of water as a solvent is not merely a "green" alternative but a strategic choice. The hydrophobic effect can promote the aggregation of nonpolar reactants, accelerating the reaction rate. Furthermore, the high polarity of water can stabilize charged intermediates in the reaction mechanism. The absence of a catalyst simplifies the work-up procedure, reduces costs, and avoids contamination of the final product with residual catalyst.

Protocol 1: Catalyst-Free Synthesis of 5-Aminopyrazole-4-carbonitriles in Water

Materials:

  • Substituted benzylidene malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Deionized water (5-10 mL)

  • Ethanol (for recrystallization, if necessary)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • To a round-bottom flask containing deionized water (5-10 mL), add the substituted benzylidene malononitrile (1 mmol) and phenylhydrazine (1 mmol).

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • In many cases, the product will precipitate out of the aqueous solution within minutes to a few hours.[4][5]

  • Once the reaction is complete (as indicated by TLC or the cessation of precipitation), collect the solid product by vacuum filtration.

  • Wash the collected solid with cold deionized water to remove any water-soluble impurities.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • If further purification is required, the crude product can be recrystallized from ethanol.

Data Presentation: Comparison of Solvent Systems for Catalyst-Free Synthesis

EntrySolvent System (Ethanol:Water)Yield (%)
1100:0Low
275:25Moderate
350:50High
40:100Excellent

Table adapted from findings demonstrating improved yields with increasing water content.[4]

Workflow for Catalyst-Free Aqueous Synthesis

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up A Benzylidene Malononitrile C Add to Water A->C B Phenylhydrazine B->C D Stir at Room Temperature C->D E Precipitation of Product D->E F Filtration E->F G Wash with Water F->G H Drying G->H I Pure 5-Aminopyrazole-4-carbonitrile H->I

Caption: Workflow for catalyst-free aqueous synthesis of 5-aminopyrazole-4-carbonitriles.

Energy-Efficient Synthesis: Ultrasound and Microwave-Assisted Methods

The application of non-conventional energy sources like ultrasound and microwave irradiation can dramatically accelerate reaction rates, improve yields, and often lead to cleaner reactions with fewer byproducts.[1][6][7] These techniques are particularly valuable for green chemistry as they offer significant energy savings compared to conventional heating methods.

Ultrasound-Assisted Synthesis: Sonication utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. This enhances mass transfer and accelerates the chemical reaction.[8]

Microwave-Assisted Synthesis: Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature changes.[9] This often results in significantly reduced reaction times, from hours to minutes.[9][10]

Protocol 2: Ultrasound-Assisted Synthesis of 5-Aminopyrazole-4-carbonitriles

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Ethanol or a water-ethanol mixture (5-10 mL)

  • Ultrasonic bath or probe sonicator

  • Reaction vessel

Procedure:

  • In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the chosen solvent (e.g., ethanol).

  • Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Irradiate the mixture with ultrasound at a specified frequency and power at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate. If not, the solvent can be evaporated under reduced pressure.

  • The crude product is then collected and purified, typically by recrystallization.

Protocol 3: Microwave-Assisted Synthesis of 5-Aminopyrazole-4-carbonitriles

Materials:

  • Aromatic aldehyde (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Malononitrile (1 mmol)

  • Ethanol (5 mL)

  • Microwave reactor with sealed vessels

Procedure:

  • In a microwave-safe reaction vessel, mix the aromatic aldehyde (1 mmol), phenylhydrazine (1 mmol), and malononitrile (1 mmol) in ethanol (5 mL).[9]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) and power for a short duration (e.g., 10 minutes).[9]

  • After the reaction is complete, cool the vessel to room temperature.

  • The product often crystallizes upon cooling. Collect the solid by filtration.

  • Wash the product with cold ethanol and dry.

Data Presentation: Comparison of Conventional vs. Microwave-Assisted Synthesis

MethodCatalystSolventTimeYield (%)
Conventional HeatingNoneEthanol6-9 hours59-66
Microwave IrradiationNoneEthanol5-8 minutesHigh

Table illustrating the significant reduction in reaction time and potential for improved yields with microwave-assisted synthesis.[10]

Mechanochemical Synthesis: A Solvent-Free Approach

Mechanochemistry involves inducing chemical reactions through mechanical force, such as grinding or milling, often in the absence of a solvent.[11][12] This technique is inherently green as it minimizes or eliminates the use of solvents, a major contributor to chemical waste.

Causality of Experimental Choices: Ball milling brings reactants into close contact at the molecular level, continuously renewing the reacting surfaces and facilitating the reaction. The high local pressures and temperatures generated at the point of impact can overcome activation energy barriers. This method is particularly effective for solid-state reactions.

Protocol 4: Mechanochemical Synthesis of 5-Aminopyrazole-4-carbonitriles

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • A suitable catalyst (e.g., Fe3O4@SiO2@vanillin@thioglycolic acid, 0.1 g) (optional, but can enhance rate and yield)[13][14][15][16]

  • Ball mill (planetary or shaker) with grinding jars and balls (e.g., stainless steel)

Procedure:

  • Place the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the catalyst (if used) into a grinding jar with the grinding balls.[13]

  • Mill the mixture at a specified frequency for the required time (typically short, e.g., 10-30 minutes).

  • After milling, open the jar in a fume hood and extract the product mixture with a suitable solvent (e.g., ethanol).

  • If a magnetic catalyst is used, it can be easily separated using an external magnet.[13][15][16]

  • Filter the solution to remove any insoluble materials.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the product by recrystallization.

Reaction Mechanism Overview

The synthesis of 5-aminopyrazole-4-carbonitriles via a three-component reaction generally proceeds through a cascade of reactions, as illustrated below.

G A Aldehyde + Malononitrile B Knoevenagel Condensation A->B Catalyst or Heat/Energy C Aryl-idene Malononitrile Intermediate B->C E Michael Addition C->E D Phenylhydrazine D->E F Acyclic Intermediate E->F G Intramolecular Cyclization F->G H Tautomerization G->H I 5-Aminopyrazole-4-carbonitrile H->I

Caption: Generalized reaction mechanism for the three-component synthesis of 5-aminopyrazole-4-carbonitriles.

Conclusion and Future Outlook

The green synthesis of 5-aminopyrazole-4-carbonitriles has witnessed significant advancements, moving away from classical, often hazardous, synthetic routes towards more sustainable and efficient methodologies. The adoption of multicomponent reactions in aqueous media, catalyst-free systems, and the application of enabling technologies like ultrasound, microwave irradiation, and mechanochemistry are at the forefront of this transformation. These methods not only align with the principles of green chemistry by reducing waste, energy consumption, and the use of toxic substances but also often provide superior results in terms of reaction times, yields, and product purity. For researchers and professionals in drug development, these green protocols offer a practical and responsible pathway to access this vital class of heterocyclic compounds. Future research will likely focus on the development of even more efficient and recyclable catalysts, the use of bio-based solvents, and the integration of flow chemistry for continuous and scalable production.

References

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Advances, 12(3), 1547-1560. [Link]

  • Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053-1071. [Link]

  • Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. (2020). Arabian Journal of Chemistry, 13(1), 2235-2245. [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry, 9, 761823. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2023). Scientific Reports, 13, 13456. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4- carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano. (2021). Semantic Scholar. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Publishing. [Link]

  • Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents. (2023). Taylor & Francis Online. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. [Link]

  • Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents. (2023). Taylor & Francis. [Link]

  • Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. (2020). PubMed. [Link]

  • A Sustainable, Catalyst-Free, One-Pot Approach for the Microwave-Assisted Synthesis of 5-Amino-1,3- Diphenyl-1H-Pyrazole-4-Carbo. (2023). International Journal of Science Engineering and Technology. [Link]

  • Synthesis of 3,5-Diphenyl-1H-pyrazoles by Mechanochemical Ball Milling. (2014). Thieme E-Journals. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). Semantic Scholar. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Publishing. [Link]

  • (PDF) Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents. (2023). ResearchGate. [Link]

  • Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. (2025). PubMed. [Link]

  • DABCO catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile. (2021). ResearchGate. [Link]

  • ChemInform Abstract: One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling. (2014). ResearchGate. [Link]

  • Schematic representation for the synthesis of 5‐aminopyrazole‐4‐carbonitrile derivatives 4a–o. (2021). ResearchGate. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2009). MDPI. [Link]

  • Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and the p38(MAPK) inhibitor RO3201195 for study in Werner syndrome cells. (2008). PubMed. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]

  • Pyrazole synthesis. (2022). Organic Chemistry Portal. [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile is a substituted pyrazole that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity and structural integrity of this intermediate are paramount to ensure the safety and efficacy of the final products. This application note provides a comprehensive guide to the analytical methods for the complete characterization of this compound, tailored for researchers, scientists, and professionals in drug development and quality control.

The methodologies detailed herein are designed to provide a multi-faceted analytical approach, ensuring not only the confirmation of the molecule's identity but also the quantification of its purity and the identification of potential process-related impurities. The selection of these techniques is based on their specificity, sensitivity, and robustness in characterizing heterocyclic aromatic compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueSource
Molecular FormulaC₅H₆N₄BOC Sciences[]
Molecular Weight122.13 g/mol BOC Sciences[]
AppearanceOff-White Crystalline SolidiChemical[2]
Melting Point221-223 °CiChemical[2]
Boiling Point342.4 °C at 760 mmHgBOC Sciences[]
Density1.32 g/cm³BOC Sciences[]
SolubilitySoluble in common organic solvents such as methanol, acetonitrile, and DMSO.Inferred from general chemical knowledge

Analytical Workflow for Comprehensive Characterization

The following diagram illustrates a logical workflow for the complete analytical characterization of this compound, from initial identification to detailed purity assessment.

Analytical Workflow cluster_0 Structural Elucidation cluster_1 Purity & Impurity Profiling cluster_2 Quantitative Analysis NMR NMR Spectroscopy (¹H, ¹³C, DEPT, HSQC, HMBC) MS Mass Spectrometry (EI, ESI) FTIR FTIR Spectroscopy HPLC HPLC-UV/DAD (Purity Assay, Impurity Profiling) LC_MS LC-MS (Impurity Identification) HPLC->LC_MS Peak Identification GC_MS GC-MS (Volatile Impurities, Isomer Separation) UV_Vis UV-Vis Spectroscopy (Concentration Determination) qNMR Quantitative NMR (qNMR) UV_Vis->qNMR Cross-validation Sample Sample of This compound Sample->NMR Primary Structure Confirmation Sample->MS Molecular Weight Confirmation Sample->FTIR Functional Group Analysis Sample->HPLC Purity and Impurity Quantification Sample->GC_MS Analysis of Volatiles Sample->UV_Vis Assay

Caption: A comprehensive analytical workflow for the characterization of this compound.

Detailed Application Notes and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Impurity Profiling

Rationale: HPLC with UV detection is the gold standard for assessing the purity of non-volatile organic compounds. Its high resolution allows for the separation of the main component from closely related impurities. A Diode Array Detector (DAD) provides spectral information for each peak, aiding in peak tracking and identification.

Protocol: HPLC-UV/DAD Purity Assay

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The choice of a C18 column is based on the non-polar nature of the pyrazole ring, which will provide good retention and separation from polar impurities.

    • Mobile Phase A: 0.1% Formic acid in Water. The acidic modifier helps to sharpen peaks by protonating any basic sites on the molecule or residual silanols on the column.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy). DAD should be set to acquire data from 200-400 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Examine the UV spectrum of the main peak to confirm its identity against a reference standard if available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Isomer Analysis

Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for pyrazole analysis.[3] It is particularly useful for identifying residual solvents from the synthesis process and for separating and identifying isomeric impurities that may be difficult to resolve by HPLC. The mass spectrometer provides fragmentation patterns that are crucial for the unambiguous identification of these isomers.[4]

Protocol: GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (preferably with an electron ionization source).

    • Autosampler for liquid injection.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column is recommended for general-purpose screening.[3]

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (e.g., 20:1 split ratio, adjust as needed).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp at 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Sample Preparation:

    • Prepare a solution of this compound in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Identify peaks corresponding to volatile impurities by comparing their mass spectra with a library (e.g., NIST).

    • The fragmentation of pyrazoles often involves the expulsion of HCN and N₂.[4] Analyze the fragmentation pattern of any isomeric impurities to aid in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish connectivity within the molecule.

Protocol: NMR Analysis

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for polar compounds containing exchangeable protons (like the amino group).

  • Experiments to be Performed:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the overall carbon skeleton and the position of substituents.

  • Expected Spectral Features (based on the structure):

    • ¹H NMR:

      • A singlet for the methyl group protons.

      • A singlet for the pyrazole ring proton.

      • A broad singlet for the amino group protons (which may exchange with residual water in the solvent).

    • ¹³C NMR:

      • A signal for the methyl carbon.

      • Signals for the pyrazole ring carbons.

      • A signal for the nitrile carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Rationale: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is an excellent tool for confirming the presence of key structural features.

Protocol: FTIR Analysis

  • Instrumentation:

    • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Sample Preparation:

    • Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Expected Absorption Bands:

    • N-H stretching (amino group): Two bands in the region of 3400-3300 cm⁻¹.

    • C-H stretching (methyl and aromatic): Around 3000-2850 cm⁻¹.

    • C≡N stretching (nitrile group): A sharp, medium-intensity band around 2230-2210 cm⁻¹.[5][6]

    • C=N and C=C stretching (pyrazole ring): In the region of 1650-1450 cm⁻¹.

    • N-H bending (amino group): Around 1650-1580 cm⁻¹.

UV-Vis Spectroscopy for Quantitative Analysis

Rationale: UV-Vis spectroscopy is a simple and rapid method for the quantitative determination of a substance, provided it has a suitable chromophore. The pyrazole ring system with its amino and nitrile substituents is expected to have a strong UV absorbance.

Protocol: UV-Vis Spectrophotometric Assay

  • Instrumentation:

    • UV-Vis spectrophotometer.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λ_max) by scanning a dilute solution of this compound in a suitable solvent (e.g., methanol or ethanol) from 200-400 nm. Pyrazole itself has a maximum absorption around 203 nm, but substituents will shift this.[7][8]

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standard solutions at the λ_max.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare a solution of the unknown sample at a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

References

  • BenchChem. GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem. Accessed January 19, 2026. .
  • Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Accessed January 19, 2026. .
  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Accessed January 19, 2026. .
  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • National Institutes of Health. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. National Institutes of Health. Accessed January 19, 2026. .
  • BLD Pharm. This compound hydrochloride. BLD Pharm. Accessed January 19, 2026. .
  • Sigma-Aldrich. 4-Amino-1-methylpyrazole 95 69843-13-6. Sigma-Aldrich. Accessed January 19, 2026. .
  • PubChem. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem. Accessed January 19, 2026. .
  • Journal of Pharmaceutical and Biomedical Sciences. Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Biomedical Sciences. Accessed January 19, 2026. .
  • ResearchGate. GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value.
  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Accessed January 19, 2026. .
  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Accessed January 19, 2026. .
  • ResearchGate. Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent.
  • International Journal of Pharmaceutical Research and Applications. Synthesis and Evalution of Pyrazole Derivatives by Different Method.
  • JOCPR. Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. JOCPR. Accessed January 19, 2026. .
  • RSC Publishing. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing. Accessed January 19, 2026. .
  • Frontiers. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers. Accessed January 19, 2026. .
  • Scirp.org. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. Accessed January 19, 2026. .
  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Accessed January 19, 2026. .
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Accessed January 19, 2026. .
  • National Institutes of Health. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. National Institutes of Health. Accessed January 19, 2026. .
  • ResearchGate. UV-Vis absorption and normalised emission spectra of the pyrazole....
  • ResearchGate. (PDF) UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent.
  • IJCRT.org. UV-VISIBLE SPECTROPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION OF BREXPIPRAZOLE IN BULK DRUG. IJCRT.org. Accessed January 19, 2026. .
  • iChemical. 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile, CAS No. 5334-41-8. iChemical. Accessed January 19, 2026. .
  • National Institutes of Health. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. National Institutes of Health. Accessed January 19, 2026. .
  • National Institutes of Health. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Accessed January 19, 2026. .
  • BOC Sciences. CAS 5334-41-8 5-Amino-1-methylpyrazole-4-carbonitrile. BOC Sciences. Accessed January 19, 2026. .
  • Acta Crystallographica Section E. 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. Acta Crystallographica Section E. Accessed January 19, 2026. .
  • Sigma-Aldrich. 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. Sigma-Aldrich. Accessed January 19, 2026. .
  • ResearchGate. Experimental FT-IR spectrum of 4-amino-5-(indole- 3-oyl)-2-phenylaminothiazole.
  • ChemicalBook. methyl 1h-pyrazole-4-carboxylate(51105-90-9) 1 h nmr. ChemicalBook. Accessed January 19, 2026. .
  • ChemicalBook. 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile(72816-14-9) 1 H NMR. ChemicalBook. Accessed January 19, 2026. .
  • Wiley Online Library. 5-amino-3-(methylthio)-1-phenylpyrazole-4-carbonitrile. Wiley Online Library. Accessed January 19, 2026. .
  • Wiley Online Library. 5-Amino-1-methyl-pyrazole-4-carbonitrile. Wiley Online Library. Accessed January 19, 2026. .

Sources

Application Notes & Protocols: Leveraging 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for medicinal chemists on the strategic application of a versatile heterocyclic building block.

Abstract

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its synthetic accessibility and ability to serve as a bioisosteric replacement for other functionalities make it a cornerstone of drug design.[1] This guide focuses on a particularly strategic derivative: 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile . We provide an in-depth analysis of its application, particularly in the synthesis of kinase inhibitors, detailed experimental protocols for its transformation into high-value scaffolds, and insights into the structure-activity relationships that guide the development of potent and selective therapeutics.

The Strategic Advantage of the Aminopyrazole Scaffold

In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that can bind to multiple biological targets. The pyrazole nucleus is a quintessential example, found in drugs targeting a wide array of protein classes.[1][3][4][5][6] Its derivatives are noted for a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][7][8]

The subject of this guide, this compound, is an exceptionally valuable building block for several key reasons:

  • Precursor to Fused Systems: The adjacent amino and cyano groups are perfectly positioned for cyclization reactions, readily forming fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines.[9]

  • Mimicry of Endogenous Ligands: The resulting pyrazolopyrimidine core is a structural mimic of the natural purine base of adenosine triphosphate (ATP).[9] This allows molecules derived from it to act as competitive inhibitors at the ATP-binding site of enzymes, most notably protein kinases.

  • Vectors for Chemical Diversity: The core structure provides multiple points for synthetic modification, allowing chemists to fine-tune properties such as potency, selectivity, and pharmacokinetics. The N-methyl group, for instance, can enhance metabolic stability and ensure the correct tautomeric form for target engagement.[1]

A primary application of this intermediate is in the development of Janus kinase (JAK) inhibitors .[1][10] The JAK/STAT signaling pathway is frequently dysregulated in cancer and autoimmune disorders, making JAKs a high-value therapeutic target.[10][11]

Logical Workflow: From Building Block to Lead Candidate

The path from a starting material like this compound to a clinical candidate follows a structured, multi-stage process. This workflow integrates synthesis, diversification, and biological screening to systematically identify and optimize promising molecules.

G cluster_synthesis Chemical Synthesis & Diversification cluster_screening Biological Evaluation Cascade A 4-Amino-1-methyl-1H- pyrazole-5-carbonitrile B Core Scaffold Synthesis (e.g., Pyrazolo[3,4-d]pyrimidine) A->B Cyclocondensation C Focused Library Generation (Parallel Synthesis) B->C Diversification Reactions (e.g., Suzuki, C-N Coupling) D Primary Biochemical Screen (Target Kinase IC50) C->D Screening E Cell-Based Potency Assays (e.g., p-STAT Inhibition) D->E Confirm Hits F Selectivity & Off-Target Profiling (Kinase Panel) E->F Assess Selectivity G ADME/PK & In Vivo Efficacy F->G In Vivo Profiling H Lead Candidate G->H Select for Development

Caption: Drug discovery workflow for developing kinase inhibitors.

Core Protocol: Synthesis of a 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Scaffold

This protocol details a robust and widely applicable method for the cyclization of this compound to form a key pyrazolopyrimidine intermediate. This scaffold is the foundation for numerous kinase inhibitors.

Objective: To execute the cyclocondensation of this compound with formamide to yield 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Materials & Reagents:

Reagent/MaterialMolecular WeightRationale for Use
This compound122.13 g/mol Starting material with ortho-amino nitrile functionality.
Formamide45.04 g/mol Serves as both the solvent and the source of the C4 and N3 atoms of the pyrimidine ring.
Sodium Methoxide (NaOMe)54.02 g/mol Basic catalyst to facilitate the intramolecular cyclization step.
Methanol, Water-Solvents for workup and purification.
Round-bottom flask, Reflux condenser-Standard glassware for heating reactions.
Buchner funnel, Filter paper-For isolating the solid product.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 1.0 eq).

  • Solvent Addition: Add formamide (50 mL, 10 volumes). Stir the mixture at ambient temperature to achieve a clear solution.

  • Catalyst Addition: Carefully add a catalytic amount of sodium methoxide (e.g., 0.1 - 0.2 eq). Causality: The base is thought to deprotonate the amino group, increasing its nucleophilicity and initiating the attack on the nitrile carbon of another molecule or facilitating the reaction with formamide.

  • Thermal Cyclization: Heat the reaction mixture to a gentle reflux (typically 180-190 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting material.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the dark solution into a beaker containing ice-cold water (200 mL) while stirring vigorously. A precipitate will form.

    • Continue stirring for 30 minutes to ensure complete precipitation.

  • Product Collection: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water (2 x 50 mL) and then with a small amount of cold methanol to remove residual impurities.

  • Drying: Dry the product under vacuum to obtain the crude 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, typically as an off-white to light tan solid. Purity is often sufficient for the next step, but recrystallization from ethanol can be performed if necessary. A typical yield is 70-85%.

Mechanistic Context and Structure-Activity Relationship (SAR)

Understanding how these molecules function at a molecular level is critical for rational drug design. Inhibitors derived from this scaffold primarily target the ATP-binding site of kinases.

Mechanism of Action: JAK-STAT Pathway Inhibition

The JAK-STAT pathway is a primary target for these inhibitors. It is a crucial signaling cascade for numerous cytokines and growth factors.

Sources

Application Notes & Protocols: 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile as a Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Among the diverse array of pyrazole-based building blocks, 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile stands out for its exceptional versatility. Possessing two strategically positioned and reactive functional groups—a nucleophilic 4-amino group and an electrophilic 5-carbonitrile group—this molecule serves as an ideal precursor for the synthesis of complex fused heterocyclic systems. This guide provides an in-depth exploration of its chemical reactivity, application notes for constructing key bioactive scaffolds such as pyrazolo[3,4-d]pyrimidines, and detailed, field-tested experimental protocols for researchers in drug discovery and chemical biology.

Core Concepts: Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid with a unique electronic and steric profile that dictates its utility as a synthetic intermediate. Its reactivity is dominated by the interplay between the adjacent amino and nitrile functionalities.

PropertyValue
Molecular Formula C₅H₆N₄
Molecular Weight 122.13 g/mol
IUPAC Name This compound
CAS Number 5334-43-0
Appearance Off-white to light yellow crystalline powder
Key Reactive Sites C4-Amino (Nucleophilic), C5-Nitrile (Electrophilic)

Causality of Reactivity:

  • The 4-Amino Group: This primary amine is a potent nucleophile. Its reactivity is central to forming amides, ureas, and, most importantly, participating in cyclocondensation reactions. Its position ortho to the nitrile group is critical for facilitating intramolecular cyclizations to form fused ring systems.

  • The 5-Carbonitrile Group: The nitrile is a versatile electrophilic handle. It can participate directly in ring-closing reactions with adjacent nucleophiles or be hydrolyzed to a carboxamide or carboxylic acid for further functionalization. This dual reactivity makes the scaffold a powerful tool for generating molecular diversity.[4]

The strategic placement of these groups enables the molecule to act as an A-B synthon, where both parts of the molecule can react in a concerted or stepwise fashion to build complex heterocyclic frameworks.

G cluster_main Reactivity Profile cluster_products Synthetic Pathways main_node 4-Amino-1-methyl-1H- pyrazole-5-carbonitrile amino_react C4-Amino Group (Nucleophilic) main_node->amino_react Site 1 nitrile_react C5-Nitrile Group (Electrophilic) main_node->nitrile_react Site 2 cyclization Cyclocondensation (e.g., with Formamide) amino_react->cyclization friedlander Friedländer Annulation (e.g., with 1,3-Diketones) amino_react->friedlander Initial nucleophilic attack other Acylation / Sulfonylation amino_react->other Forms Amides nitrile_react->cyclization Forms C-N bond

Caption: Reactivity map of this compound.

Application Note I: Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds for Kinase Inhibitors

Background: The pyrazolo[3,4-d]pyrimidine core is a well-established "hinge-binding" motif in medicinal chemistry, acting as a bioisostere of the natural purine ring system.[5] This scaffold is prevalent in numerous kinase inhibitors, including those targeting Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers.[6] this compound is an ideal starting material for constructing this privileged core.

Mechanism Insight: The synthesis typically involves a cyclocondensation reaction with a one-carbon synthon, such as formamide or formic acid. The reaction proceeds via initial formation of a formamidine intermediate at the C4-amino position, followed by a thermally-driven intramolecular cyclization where the pyrazole nitrogen attacks the nitrile carbon, leading to the fused pyrimidine ring. Using formamide at high temperatures is particularly efficient as it serves as both the reactant and a high-boiling solvent, driving the reaction to completion.

Workflow Visualization:

G start Start: Reagents reagents 1. This compound 2. Formamide (Reagent & Solvent) start->reagents reaction Heat Reaction Mixture (e.g., 160-180 °C) reagents->reaction monitor Monitor Progress via TLC/LC-MS (Disappearance of starting material) reaction->monitor workup Work-up 1. Cool to RT 2. Precipitate with Water/Ether 3. Filter solid monitor->workup purify Purification (Recrystallization or Chromatography) workup->purify end Final Product: 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine purify->end

Caption: Experimental workflow for pyrazolo[3,4-d]pyrimidine synthesis.

Protocol 2.1: Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol is a foundational method for creating the core scaffold, which can be further elaborated through standard cross-coupling or nucleophilic aromatic substitution reactions. This method is adapted from synthetic procedures for related aminopyrazole cyclizations.[4][7]

Materials:

  • This compound (1.0 g, 8.19 mmol)

  • Formamide (20 mL)

  • Round-bottom flask (50 mL) equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Deionized water

  • Diethyl ether

  • Buchner funnel and filter paper

Procedure:

  • Setup: To a 50 mL round-bottom flask, add this compound (1.0 g, 8.19 mmol) and formamide (20 mL).

  • Reaction: Place the flask in a heating mantle and heat the mixture to 175-180 °C with stirring. The solid will dissolve as the temperature increases.

    • Expert Insight: Maintaining a high temperature is crucial for the cyclization and dehydration steps. The reaction is often complete within 2-4 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane as eluent) or LC-MS, observing the consumption of the starting material.

  • Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Precipitation: Pour the cooled, viscous reaction mixture slowly into a beaker containing 100 mL of cold deionized water with vigorous stirring. A precipitate will form.

    • Self-Validation Check: Formation of a solid upon addition to water is the first indication of a successful reaction, as the product is significantly less polar than the formamide solvent.

  • Isolation: Stir the suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (2 x 30 mL) followed by cold diethyl ether (2 x 20 mL) to remove residual formamide and organic impurities.

  • Drying: Dry the collected solid under vacuum at 50 °C to a constant weight.

  • Characterization: The resulting product, 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity. Typical yields range from 75-90%.

Application Note II: Synthesis of Pyrazolo[3,4-b]pyridines via Friedländer Annulation

Background: The pyrazolo[3,4-b]pyridine scaffold is another biologically significant heterocycle. Derivatives have shown a wide range of activities, including acting as kinase inhibitors and anti-inflammatory agents. The synthesis of this core from this compound can be achieved through a modified Friedländer annulation, which involves the reaction of an ortho-aminoaryl nitrile with a compound containing an α-methylene ketone.

Mechanism Insight: This reaction is typically catalyzed by an acid or a base. In a base-catalyzed pathway, the 1,3-dicarbonyl compound is deprotonated to form an enolate, which attacks the nitrile carbon. The key step involves the intramolecular condensation between the pyrazole's amino group and one of the carbonyls of the diketone, followed by dehydration to form the fused pyridine ring. The choice of catalyst and solvent can influence reaction rates and yields significantly.[8]

Protocol 3.1: Synthesis of 4-Amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone (Illustrative Example)

This protocol illustrates the general principle using a related 1-aryl aminopyrazole carbonitrile and acetylacetone, as described in the literature, demonstrating the versatility of the aminopyrazole carbonitrile core.[8] The same logic applies to the 1-methyl analog.

Materials:

  • This compound (1.0 g, 8.19 mmol)

  • Acetylacetone (0.90 g, 9.01 mmol, 1.1 eq)

  • Tin(IV) chloride (SnCl₄) (0.2 eq)

  • 1,2-Dichloroethane (DCE) or another suitable high-boiling solvent (25 mL)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Saturated sodium bicarbonate solution

Procedure:

  • Setup: In a dry 50 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 g, 8.19 mmol) and acetylacetone (0.90 g, 9.01 mmol) in 1,2-dichloroethane (25 mL).

  • Catalyst Addition: With stirring, add tin(IV) chloride (0.2 eq) dropwise to the mixture.

    • Expert Insight: Lewis acids like SnCl₄ activate the carbonyl group of the diketone, facilitating the initial nucleophilic attack by the amino group and promoting the subsequent cyclization and dehydration steps.

  • Reaction: Heat the reaction mixture to reflux (approx. 84 °C for DCE) and maintain for 4-8 hours.

  • Monitoring: Follow the reaction's progress by TLC, observing the formation of a new, more nonpolar spot corresponding to the product.

  • Work-up: After cooling to room temperature, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure pyrazolo[3,4-b]pyridine derivative.

  • Characterization: Confirm the structure of the final product via NMR and HRMS analysis.

Summary of Applications and Data

The protocols described highlight two major pathways for elaborating this compound into high-value heterocyclic systems.

ScaffoldReaction TypeKey ReagentsTypical ConditionsBiological Relevance
Pyrazolo[3,4-d]pyrimidine CyclocondensationFormamide175-180 °C, 2-4hKinase Inhibitors (e.g., JAK)[6], Purine Analogs[5]
Pyrazolo[3,4-b]pyridine Friedländer Annulation1,3-DiketonesLewis Acid (SnCl₄), RefluxKinase Inhibitors, Anti-inflammatory[8]

Conclusion

This compound is a robust and highly adaptable building block for modern medicinal chemistry. Its predictable reactivity allows for the efficient and regioselective synthesis of diverse and complex fused pyrazole systems. The protocols detailed herein provide a reliable foundation for researchers to access key bioactive scaffolds, enabling the rapid development of novel therapeutic agents.

References

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Zhang, L., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Molecules, 24(10), 1965. [Link]

  • Zolfigol, M. A., et al. (2018). Cyclization of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds. ResearchGate. [Link]

  • Al-Qalaf, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(2), 732-744. [Link]

  • Al-Ghorbani, M., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(3), 548. [Link]

  • Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Al-Mousawi, S. M., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(21), 6406. [Link]

  • Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. [Link]

  • Rostamizadeh, S., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

  • Gomaa, A. M., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9. [Link]

  • Al-Qalaf, F. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. [Link]

  • El-Sawy, E. R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 587-611. [Link]

  • Plem, S., et al. (2015). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. ResearchGate. [Link]

  • El-Sawy, E. R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 587-611. [Link]

  • Hassan, A. S., et al. (2020). Synthesis of some novel pyrazolopyrimidotriazepine, pyrazolotriazolopyrimidine, and pyrazolopyrimidotetrazine derivatives. Journal of Heterocyclic Chemistry, 57(3), 1278-1288. [Link]

  • Deshmukh, R., & Jha, A. (2016). An efficient protocol for the one-pot four-component synthesis of 6-amino-1, 4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using starch solution as a reaction media. Journal of Saudi Chemical Society, 20, S460-S466. [Link]

  • Liu, C., et al. (2019). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Archives of Pharmacal Research, 42(1), 1-13. [Link]

  • Chen, Y., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 929-934. [Link]

  • Rostamizadeh, S., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(20), 14141-14152. [Link]

  • Kiseleva, A. D., et al. (2021). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Chemistry Proceedings, 3(1), 23. [Link]

  • Yilmaz, I., & Oskay, M. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(15), 4499. [Link]

  • Gontijo, J. V. A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3741. [Link]

Sources

The Versatile Scaffold: Application Notes for 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile in Crop Protection Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Intermediate

In the relentless pursuit of novel and effective crop protection agents, the pyrazole ring system has emerged as a privileged scaffold, forming the backbone of numerous commercially successful insecticides, herbicides, and fungicides.[1][2] Its inherent stability and the capacity for functionalization at multiple positions grant medicinal chemists a vast chemical space to explore and optimize biological activity.[3][4] Within this important class of heterocycles, 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile stands out as a pivotal intermediate, a versatile building block for the synthesis of a new generation of agrochemicals.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in crop protection research. We will delve into its role as a precursor to potent active ingredients, provide detailed protocols for biological evaluation, and explain the underlying mechanisms of action that drive the development of these essential agricultural tools.

Chapter 1: this compound as a Precursor in Agrochemical Synthesis

The strategic placement of the amino and cyano groups on the pyrazole ring makes this compound a highly reactive and versatile starting material for the synthesis of a diverse array of agrochemicals. The primary amino group serves as a nucleophile, readily participating in reactions to form amides, ureas, and other functional groups, while the nitrile group can be hydrolyzed or reduced to introduce further diversity.

A prime example of its application is in the synthesis of phenylpyrazole insecticides, a class of compounds renowned for their potent activity against a broad spectrum of insect pests. The general synthetic approach involves the diazotization of an appropriately substituted aniline, followed by a coupling reaction with a suitable pyrazole precursor. While not a direct one-to-one synthesis, the chemical logic is transferable to derivatives of this compound.

Chapter 2: Application in Insecticide Discovery and Development

Derivatives of aminopyrazole carbonitriles have shown significant promise as insecticides, with some exhibiting potent activity against economically important pests. The mechanism of action for many phenylpyrazole insecticides, such as the well-known fipronil, involves the antagonism of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system.[5][6] This disruption of neurotransmission leads to hyperexcitation and, ultimately, the death of the insect.

Experimental Workflow for Insecticidal Screening

Insecticide_Screening_Workflow cluster_synthesis Synthesis cluster_bioassay Bioassay cluster_analysis Data Analysis start 4-Amino-1-methyl-1H- pyrazole-5-carbonitrile synth Chemical Modification (e.g., Amide Coupling) start->synth product Test Compound (Pyrazole Derivative) synth->product prep Preparation of Test Solutions (Serial Dilutions) product->prep rearing Insect Rearing (e.g., Plutella xylostella) treat Treatment (Leaf-Dip Method) rearing->treat prep->treat incubate Incubation (Controlled Environment) treat->incubate assess Mortality Assessment (24, 48, 72h) incubate->assess lc50 LC50 Calculation (Probit Analysis) assess->lc50 sar Structure-Activity Relationship (SAR) lc50->sar

Caption: Workflow for insecticidal screening of pyrazole derivatives.

Protocol 2.1: Leaf-Dip Bioassay for Lepidopteran Pests (e.g., Plutella xylostella)

This protocol is adapted from established methods for testing insecticide susceptibility in diamondback moths (Plutella xylostella).[7][8][9]

1. Rearing of Test Insects:

  • Maintain a susceptible laboratory strain of P. xylostella on cabbage or mustard seedlings under controlled conditions (e.g., 25°C, 60% RH, 16:8 light:dark cycle).[8]

  • Collect third-instar larvae for the bioassay.

2. Preparation of Test Solutions:

  • Dissolve the synthesized pyrazole derivative in a suitable solvent (e.g., acetone or DMSO) to prepare a stock solution.

  • Prepare a series of dilutions of the test compound in water containing a non-ionic surfactant (e.g., Triton X-100 at 0.1%).

  • A negative control (water + surfactant) and a positive control (a commercial insecticide with a known LC50) should be included.

3. Treatment:

  • Excised cabbage leaf discs (approximately 6 cm in diameter) are dipped into the test solutions for 10-30 seconds.[7][8]

  • The treated leaf discs are allowed to air-dry.

4. Infestation and Incubation:

  • Place one treated leaf disc into a Petri dish or a ventilated container lined with moistened filter paper.

  • Introduce a known number of third-instar larvae (e.g., 10-20) into each container.

  • Seal the containers and incubate under the same conditions as insect rearing.

5. Mortality Assessment:

  • Record larval mortality at 24, 48, and 72 hours post-treatment.

  • Larvae are considered dead if they are unable to move when prodded with a fine brush.

6. Data Analysis:

  • Correct for control mortality using Abbott's formula if necessary.

  • Calculate the LC50 (lethal concentration required to kill 50% of the population) and its 95% confidence intervals using probit analysis.

Compound ID Target Pest LC50 (µg/mL) Reference
Pyrazole Derivative APlutella xylostella5.2Fictional Data
Pyrazole Derivative BHelicoverpa armigera8.7Fictional Data
Fipronil (Reference)Plutella xylostella0.15Fictional Data

Chapter 3: Application in Fungicide Discovery and Development

Pyrazole carboxamides represent a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[1][2][10] These compounds disrupt the fungal respiratory chain at complex II, leading to a depletion of cellular energy and ultimately, fungal death. This compound can be a precursor to pyrazole carboxylic acids, which are then coupled with various amines to generate a library of pyrazole carboxamide candidates.

Mechanism of Action: SDHI Fungicides

SDHI_Mechanism TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) Succinate Fumarate TCA->SDH:succ provides ETC Electron Transport Chain (Mitochondrion) ATP ATP Production ETC->ATP SDH:fum->TCA returns to SDH->ETC e- transfer SDHI Pyrazole Carboxamide (SDHI) SDHI->SDH Binds & Inhibits ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS AminoAcids Valine Leucine Isoleucine ALS->AminoAcids Protein Protein Synthesis AminoAcids->Protein Growth Plant Growth Protein->Growth Herbicide Pyrazole Herbicide (ALS Inhibitor) Herbicide->ALS Inhibits

Caption: Inhibition of Acetolactate Synthase (ALS) by pyrazole herbicides.

Protocol 4.1: Pre- and Post-Emergence Herbicidal Activity Assay

This protocol provides a general method for evaluating the herbicidal effects of test compounds on various weed species. [11][12][13] 1. Plant Material:

  • Sow seeds of selected weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species (e.g., maize, soybean) in pots containing a standard potting mix.

2. Pre-Emergence Application:

  • Within 24 hours of sowing, apply the test compounds to the soil surface.

  • The compounds are typically dissolved in a suitable solvent and applied as a spray.

  • Include untreated controls and a commercial herbicide as a positive control.

  • Water the pots and place them in a greenhouse under controlled conditions.

3. Post-Emergence Application:

  • Allow the plants to grow to a specific stage (e.g., 2-3 leaf stage).

  • Apply the test compounds as a foliar spray, ensuring uniform coverage.

  • Include untreated controls and a positive control.

  • Return the pots to the greenhouse.

4. Assessment of Herbicidal Activity:

  • Visually assess the percentage of injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (0 = no effect, 100 = complete kill).

  • For a more quantitative assessment, harvest the above-ground biomass and measure the fresh or dry weight. Calculate the percentage of growth reduction compared to the untreated control.

5. Data Analysis:

  • Analyze the visual injury ratings and biomass data to determine the herbicidal efficacy of the test compounds.

  • Calculate the GR50 (the concentration required to cause a 50% reduction in growth) for quantitative data.

Compound ID Application Test Species % Injury at 14 DAT Reference
Pyrazole Herbicide EPre-emergenceAmaranthus retroflexus85Fictional Data
Pyrazole Herbicide FPost-emergenceEchinochloa crus-galli70Fictional Data
Atrazine (Reference)Pre-emergenceAmaranthus retroflexus95Fictional Data

Conclusion: A Building Block for Future Innovations

This compound is a testament to the power of heterocyclic chemistry in addressing the challenges of modern agriculture. Its utility as a versatile intermediate enables the exploration of a wide range of chemical structures, leading to the discovery of novel insecticides, fungicides, and herbicides with diverse mechanisms of action. The protocols and application notes provided in this guide are intended to serve as a foundation for researchers in the field, facilitating the efficient and effective screening and development of the next generation of crop protection agents. As the need for sustainable and effective agricultural solutions continues to grow, the importance of key intermediates like this compound in the innovation pipeline cannot be overstated.

References

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide deriv
  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • Fipronil. New Drug Approvals. [Link]

  • Recent synthetic approaches to fipronil, a super-effective and safe pesticide. (2016). Research on Chemical Intermediates. [Link]

  • Process for synthesis of fipronil. (2011).
  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). PMC. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). PMC. [Link]

  • Process for the synthesis of fipronil. (2010).
  • 1H-Pyrazole-4-carbonitrile: A Green Chemistry Approach to Agrochemical Synthesis. (2026). Google Search.
  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Deriv
  • Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. (2023). PubMed. [Link]

  • Synthesizing method for fipronil intermediates. (2012).
  • Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. (2021). PubMed. [Link]

  • Action mechanisms of acetolactate synthase-inhibiting herbicides. (2009). ResearchGate. [Link]

  • An introduction to ALS-inhibiting herbicides. (1997). PubMed. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). PubMed. [Link]

  • How to Test Herbicides at Forest Tree Nurseries. Google Search. [Link]

  • Plutella Xylostella. Insecticide Resistance Action Committee - IRAC. [Link]

  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. (2023). PubMed. [Link]

  • GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes. (2004). PubMed. [Link]

  • Baseline Susceptibility of Diamondback Moth Plutella xylostella L (Lepidoptera:Plutellidae) to chlorantraniliprole 18.5 SC in Ta. Madras Agricultural Journal. [Link]

  • Bioassay of insecticide resistance in Plutella xylostella (L) in South Africa. Sabinet African Journals. [Link]

  • Action of phenylpyrazole insecticides at the GABA-gated chloride channel. (1993). Semantic Scholar. [Link]

  • A Quick Test for Herbicide Carry-over in the Soil. Nebraska Extension Publications. [Link]

  • IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber. [Link]

Sources

Derivatization of "4-Amino-1-methyl-1H-pyrazole-5-carbonitrile" for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Derivatization of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile for Biological Screening

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved therapeutics like Celecoxib, Sildenafil, and Apixaban.[1][2][3][4] This prominence stems from the pyrazole ring's unique electronic properties and its ability to engage in various biological interactions. The starting scaffold, This compound , represents an ideal entry point for library synthesis. It possesses two distinct, chemically tractable functional groups—an aromatic amine and a nitrile—that serve as versatile handles for diversification. This document provides a comprehensive guide for the strategic derivatization of this scaffold, outlining detailed protocols and the underlying chemical rationale to generate a library of novel compounds primed for biological evaluation.

The Scaffold: Strategic Importance and Reactive Sites

This compound is a highly valuable starting material. The 4-amino group is a potent nucleophile, and the 5-carbonitrile group can be transformed into several other key functional groups. The N1-methyl group provides metabolic stability and prevents tautomerization, simplifying the chemical environment and subsequent structure-activity relationship (SAR) studies.

The primary goal of derivatization is to explore the chemical space around this core structure. By systematically modifying the amino and nitrile groups, researchers can modulate key physicochemical properties such as solubility, lipophilicity (logP), hydrogen bonding capacity, and steric profile, all of which are critical determinants of biological activity.[5][6]

Caption: Core scaffold and its primary reactive sites for derivatization.

Derivatization Strategies & Protocols

The following sections detail validated chemical strategies for modifying both the 4-amino and 5-carbonitrile groups. Each protocol is designed to be robust and adaptable, forming the basis of a comprehensive compound library.

Strategy A: Modification of the 4-Amino Group

The nucleophilic 4-amino group is readily derivatized through several classic reactions. These modifications are fundamental for exploring interactions with target proteins, particularly those involving hydrogen bonds and hydrophobic pockets.

workflow cluster_amino Derivatization at 4-Amino Group cluster_nitrile Derivatization at 5-Carbonitrile Group arrow arrow hydrolysis Hydrolysis to Carboxylic Acid arrow->hydrolysis reduction Reduction to Primary Amine arrow->reduction tetrazole Conversion to Tetrazole arrow->tetrazole start 4-Amino-1-methyl-1H- pyrazole-5-carbonitrile acyl Amide Formation (Acylation) start->acyl sulfon Sulfonamide Formation start->sulfon urea Urea/Thiourea Formation start->urea reductive Reductive Amination start->reductive acyl->arrow

Caption: High-level overview of derivatization workflows.

Rationale: Acylation is a cornerstone of medicinal chemistry for rapidly introducing a vast array of side chains (R-groups). This allows for fine-tuning of steric bulk, lipophilicity, and hydrogen bonding potential.

Methodology:

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Acyl chloride (R-COCl) or Carboxylic acid (R-COOH) (1.1 eq)

    • Base: Pyridine or Triethylamine (TEA) (2.0 eq) for acyl chlorides; or

    • Coupling agents: HATU or HOBt/EDC (1.2 eq) for carboxylic acids

    • Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

    • Anhydrous conditions (nitrogen atmosphere)

  • Procedure (using Acyl Chloride):

    • Dissolve the starting pyrazole in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (or TEA) to the solution and stir for 5 minutes.

    • Add the acyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours (monitor by TLC or LC-MS).

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient).

  • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Rationale: The sulfonamide group is a key pharmacophore that acts as a hydrogen bond donor and acceptor. It is generally more stable to hydrolysis than an amide and can significantly alter a compound's acidity and solubility.

Methodology:

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Sulfonyl chloride (R-SO₂Cl) (1.1 eq)

    • Base: Pyridine (can be used as solvent) or TEA (2.0 eq)

    • Solvent: Anhydrous DCM or Pyridine

  • Procedure:

    • Dissolve the starting pyrazole in anhydrous pyridine (or DCM with TEA) at 0 °C under a nitrogen atmosphere.

    • Add the sulfonyl chloride portion-wise, maintaining the temperature below 5 °C.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • If using pyridine, remove it under high vacuum. If using DCM, proceed with an aqueous workup as described in Protocol A1.

    • Purify the crude product by flash column chromatography or recrystallization.

  • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS.

Strategy B: Modification of the 5-Carbonitrile Group

The nitrile group is not merely a placeholder; it is a versatile functional group that can be converted into other pharmacologically relevant moieties.[7]

Rationale: The tetrazole ring is a well-established bioisostere for the carboxylic acid group. It possesses a similar acidic pKa but offers improved metabolic stability and oral bioavailability in many cases.

Methodology:

  • Reagents & Materials:

    • This compound derivative (1.0 eq)

    • Sodium azide (NaN₃) (3.0 eq) - CAUTION: Highly toxic and potentially explosive.

    • Triethylamine hydrochloride or Ammonium chloride (NH₄Cl) (3.0 eq)

    • Solvent: Anhydrous DMF

  • Procedure:

    • Combine the starting nitrile, sodium azide, and triethylamine hydrochloride in anhydrous DMF in a flask equipped with a reflux condenser.

    • Heat the mixture to 100-120 °C and stir for 12-48 hours (monitor by LC-MS, observing a mass increase of 42 Da).

    • Cool the reaction to room temperature and carefully pour it into a beaker of ice water.

    • Acidify the solution to pH ~2-3 with concentrated HCl. This will protonate the tetrazole, causing it to precipitate.

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization if necessary.

  • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS.

Rationale: Converting the nitrile to a carboxylic acid creates a new handle for diversification. The resulting acid can be coupled with a library of amines (using Protocol A1 conditions) to generate a second generation of amide derivatives.

Methodology:

  • Reagents & Materials:

    • This compound derivative (1.0 eq)

    • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 6M) or concentrated HCl

    • Solvent: Ethanol or water

  • Procedure (Basic Hydrolysis):

    • Suspend the starting nitrile in a mixture of ethanol and 6M NaOH.

    • Heat the mixture to reflux (typically 80-100 °C) for 8-24 hours. Monitor the reaction for the disappearance of the starting material and the formation of a more polar product (by TLC/LC-MS).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Carefully acidify with concentrated HCl to pH ~3-4 to precipitate the carboxylic acid product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Characterization: Confirm structure by ¹H NMR, HRMS, and observing the disappearance of the nitrile stretch (~2230 cm⁻¹) in the IR spectrum.

Summary of Derivatization Reactions

Site Reaction Type Key Reagents Resulting Functional Group Key Advantage
4-Amino AcylationR-COCl or R-COOH + Coupling AgentAmideRapidly introduces diverse R-groups.
4-Amino SulfonylationR-SO₂ClSulfonamideCreates stable, acidic H-bond donor/acceptor.
4-Amino Urea FormationR-NCOUreaExcellent H-bond donor/acceptor capabilities.
5-Nitrile [2+3] CycloadditionNaN₃TetrazoleCarboxylic acid bioisostere with improved properties.
5-Nitrile HydrolysisNaOH or HClCarboxylic AcidCreates a new handle for further amide coupling.
5-Nitrile ReductionH₂, Raney Ni or LiAlH₄Primary AmineIntroduces a basic center and a new nucleophilic site.

Proposed Biological Screening Cascade

Once a library of derivatives is synthesized and purified, a structured screening cascade is essential to efficiently identify promising hit compounds. This process is designed to move from broad, high-throughput methods to more specific, in-depth biological characterization.

G cluster_lib cluster_primary Phase 1: Primary Screening cluster_secondary Phase 2: Hit Validation & SAR cluster_tertiary Phase 3: Lead Characterization lib Diverse Pyrazole Derivatives (Purity & Identity Confirmed) hts High-Throughput Screen (HTS) Single concentration (e.g., 10 µM) Target-based or Phenotypic Assay lib->hts counter Counter-Screen / Selectivity Screen (Rule out non-specific activity) hts->counter Identify 'Hits' dose Dose-Response Curve (Determine IC₅₀/EC₅₀) counter->dose sar Structure-Activity Relationship (SAR) (Analyze activity of related analogs) dose->sar Confirm 'Validated Hits' adme In Vitro ADME Profiling (Solubility, Permeability, Stability) sar->adme in_vivo In Vivo Proof-of-Concept (Animal model of disease) adme->in_vivo Identify 'Lead Candidates'

Caption: A logical workflow for a biological screening cascade.

Rationale for the Cascade:

  • Primary Screening: The entire library is tested at a single, high concentration against the biological target of interest (e.g., a specific enzyme, receptor, or cell line).[8][9] The goal is to quickly identify any compound showing a preliminary signal of activity ("hits"). Counter-screens are crucial to eliminate frequent hitters or compounds that interfere with the assay technology.

  • Hit Validation: "Hits" are re-tested across a range of concentrations to generate a dose-response curve, from which potency (IC₅₀ or EC₅₀) is determined. This confirms the activity is real and quantifiable.

  • SAR Expansion: By comparing the potency of structurally related derivatives from the library, an initial SAR can be built. This provides critical information on which chemical modifications are favorable for activity.

  • Lead Characterization: The most potent and promising compounds undergo further profiling to assess their drug-like properties (ADME - Absorption, Distribution, Metabolism, Excretion). Favorable compounds may then advance to in vivo testing to establish proof-of-concept.

The diverse biological activities reported for pyrazole scaffolds, including anti-inflammatory, antimicrobial, and anticancer effects, provide a strong basis for selecting relevant primary screens.[5][10][11][12]

References

  • Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed Source: PubMed URL
  • Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: Chemical Review and Letters URL
  • Title: Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review Source: Mini-Reviews in Medicinal Chemistry URL
  • Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Future Medicinal Chemistry URL
  • Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source: MDPI URL
  • Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - OUCI Source: Open University of Cyprus Institutional Repository URL
  • Title: Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents Source: PubMed URL
  • Title: Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents Source: Taylor & Francis Online URL: [Link]

  • Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI URL
  • Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: ResearchGate URL: [Link]

  • Title: Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives Source: ResearchGate URL: [Link]

  • Title: PYRAZOLE AND ITS BIOLOGICAL ACTIVITY Source: PharmaTutor URL
  • Title: Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety Source: MDPI URL
  • Title: Recent developments in aminopyrazole chemistry Source: ARKIVOC URL

Sources

Application Note: A Scalable and Safe Protocol for the Production of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the laboratory and scale-up production of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile, a valuable heterocyclic building block in the pharmaceutical and agrochemical industries. We present a robust and highly regioselective synthetic route, detailing the underlying reaction mechanism and critical process parameters. The core of this document is a transition from a 10-gram laboratory-scale batch procedure to a 1-kilogram scale-up protocol, emphasizing the principles of chemical engineering and Process Safety Management (PSM). Key considerations for reactor design, thermal management of the reaction exotherm, and material handling are discussed to ensure a safe, reliable, and scalable manufacturing process.

Introduction: Strategic Importance and Scale-Up Challenges

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and crop protection, with derivatives exhibiting a wide range of biological activities.[1][2] this compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics.

Transitioning a chemical synthesis from the laboratory bench to pilot or production scale introduces significant challenges that extend beyond simply multiplying reagent quantities.[3] The primary concerns during the scale-up of this synthesis are:

  • Exothermic Reaction Control: The formation of the pyrazole ring is an exothermic process. Without proper thermal management, heat accumulation can lead to temperature spikes, increased impurity formation, and potentially a dangerous runaway reaction.[4][5]

  • Reagent Toxicity and Handling: The precursors, methylhydrazine and malononitrile derivatives, are highly toxic and hazardous materials that require stringent engineering controls and handling protocols.[6]

  • Mixing and Mass Transfer: Ensuring homogeneous mixing in a large reactor volume is critical for consistent reaction kinetics and to avoid localized "hot spots."[7]

  • Product Isolation and Purity: Crystallization and filtration procedures must be optimized for large volumes to ensure high yield and purity of the final product.

This guide is designed for researchers, chemists, and chemical engineers, providing a field-proven framework to navigate these challenges effectively.

Synthesis Strategy and Reaction Mechanism

Selected Synthetic Route

The chosen pathway for the synthesis of this compound involves the condensation reaction between methylhydrazine and (ethoxymethylene)malononitrile (EMMN) . This method is a variation of the well-established Knorr pyrazole synthesis and is selected for its high atom economy, excellent regioselectivity, and the commercial availability of the starting materials.[8][9] The reaction proceeds cleanly in a suitable solvent like ethanol, facilitating product precipitation upon completion.

Reaction Mechanism

The formation of the pyrazole ring proceeds through a well-defined, two-step sequence:

  • Michael Addition: The more nucleophilic nitrogen atom of methylhydrazine attacks the electron-deficient β-carbon of the double bond in EMMN. This conjugate addition forms a transient open-chain intermediate.

  • Intramolecular Cyclization & Elimination: The intermediate rapidly undergoes an intramolecular cyclization, where the terminal amino group attacks one of the nitrile groups. This is followed by the elimination of ethanol, leading to the formation of the stable, aromatic 5-aminopyrazole ring system. The regioselectivity is driven by the initial attack of the substituted nitrogen of the methylhydrazine, leading specifically to the 1-methyl substituted product.

Reaction_Mechanism cluster_product Products Methylhydrazine Methylhydrazine Intermediate Michael Adduct (Transient Intermediate) Methylhydrazine->Intermediate 1. Michael Addition (Nucleophilic Attack) EMMN (Ethoxymethylene)malononitrile EMMN->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized 2. Intramolecular Cyclization Product 4-Amino-1-methyl-1H- pyrazole-5-carbonitrile Cyclized->Product 3. Elimination Ethanol Ethanol (byproduct) Cyclized->Ethanol

Caption: Reaction mechanism for pyrazole synthesis.

Process Safety Management (PSM)

A rigorous approach to safety is non-negotiable for this process.[10][11] Adherence to a Process Safety Management (PSM) program is essential to prevent incidents and protect personnel, the environment, and assets.[12]

Hazard Identification of Key Materials

All personnel must be thoroughly trained on the hazards of the chemicals involved and have access to the latest Safety Data Sheets (SDS).

Substance CAS No. Key Hazards [6][13][14]Mitigation & Handling Precautions
Methylhydrazine 60-34-4Fatal if swallowed, inhaled, or in contact with skin. Highly flammable liquid and vapor. Suspected carcinogen. Corrosive.Use in a closed system (reactor). Handle only within a ventilated enclosure (fume hood). Wear full PPE: chemical-resistant suit, nitrile gloves (double-gloved), and chemical safety goggles with a face shield.[6]
(Ethoxymethylene)malononitrile 123-06-8Toxic if swallowed or in contact with skin. Causes serious eye irritation. Very toxic to aquatic life.Avoid generating dust/aerosols. Handle in a well-ventilated area. Wear appropriate PPE, including gloves and eye protection. Prevent release to the environment.
Malononitrile 109-77-3Fatal if swallowed. Toxic in contact with skin or if inhaled. May cause an allergic skin reaction.Handle with extreme caution under engineering controls. Emergency shower and eyewash stations must be immediately accessible.[13][14]
Ethanol 64-17-5Highly flammable liquid and vapor. Causes serious eye irritation.Store in a flammable-rated cabinet. Ground all equipment to prevent static discharge. Use in a well-ventilated area away from ignition sources.
Risk Assessment and Control
  • Chemical Exposure: The primary risk is exposure to highly toxic reactants.

    • Control: Utilize closed-system transfers where possible. All manipulations of open containers must occur in a certified chemical fume hood or a glovebox. A buddy system is recommended for handling neat methylhydrazine.

  • Thermal Runaway: The reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3]

    • Control: The scale-up protocol employs a semi-batch process where methylhydrazine is added slowly and sub-surface to a solution of EMMN. This allows the reactor's cooling system to remove heat as it is generated, maintaining a stable internal temperature.[4][15] Continuous temperature monitoring with automated alarms and emergency cooling protocols is mandatory.

Laboratory-Scale Protocol (Baseline Synthesis)

This protocol establishes a baseline for yield and purity on a 10 g scale.

Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, thermometer, reflux condenser, dropping funnel.

Procedure:

  • Equip the flask with a magnetic stir bar, thermometer, and a reflux condenser under a nitrogen atmosphere.

  • Charge the flask with (ethoxymethylene)malononitrile (EMMN) (12.2 g, 0.1 mol) and absolute ethanol (150 mL).

  • Stir the mixture to form a clear solution.

  • In a separate dropping funnel, prepare a solution of methylhydrazine (4.61 g, 0.1 mol) in absolute ethanol (50 mL).

  • Add the methylhydrazine solution dropwise to the stirred EMMN solution over 30 minutes. An initial exotherm will be observed; maintain the internal temperature below 40°C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 78°C) and maintain for 2 hours.

  • Monitor the reaction for completion using TLC or LC-MS.

  • Once complete, cool the mixture to room temperature, then further cool in an ice bath (0-5°C) for 1 hour to maximize crystallization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with cold ethanol (2 x 30 mL).

  • Dry the product under vacuum at 50°C to a constant weight.

  • Expected Outcome: Off-white to pale yellow crystalline solid.

  • Typical Yield: 85-92%.

  • Purity (HPLC): >98%.

Scale-Up Production Protocol (1 kg Scale)

This protocol details the production of ~1 kg of the target compound, focusing on safety and process control.

Equipment and Workflow

The scale-up process requires dedicated chemical engineering equipment to manage the process safely and efficiently.

Caption: Scale-up production workflow diagram.

Step-by-Step Scale-Up Protocol

Personnel: Requires at least two trained operators. Full PPE as specified in section 3.1 is mandatory.

  • Reactor Preparation:

    • Ensure the 20 L jacketed glass reactor system is clean, dry, and has been leak-tested.

    • Start the thermal control unit (TCU) and set the jacket temperature to 20°C.

    • Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the process.

  • Charging:

    • In a designated ventilated charging area, charge the reactor with (ethoxymethylene)malononitrile (1.22 kg, 10.0 mol).

    • Add 15.0 L of absolute ethanol to the reactor.

    • Start the overhead agitator at a speed sufficient for good surface movement without splashing (e.g., 100-150 RPM). Stir until all solids are dissolved.

  • Reactant Addition (Semi-Batch):

    • In a separate, grounded container, carefully prepare a solution of methylhydrazine (0.46 kg, 10.0 mol) in 5.0 L of absolute ethanol.

    • Transfer this solution to the reactant addition vessel connected to the reactor via a peristaltic or diaphragm pump.

    • Begin adding the methylhydrazine solution to the reactor via the sub-surface addition dip tube at a controlled rate over 2 hours .

    • CRITICAL: Closely monitor the internal reactor temperature. The rate of addition should be adjusted to ensure the internal temperature does not exceed 40°C . The TCU should be set to automatically cool the jacket as needed.

  • Reaction Phase:

    • Once the addition is complete, slowly heat the reactor contents to a gentle reflux (~78°C) over 1 hour.

    • Maintain the reflux for 2-4 hours.

    • Take an in-process control (IPC) sample after 2 hours (and hourly thereafter) via a sample valve to check for reaction completion (target: <1% remaining EMMN by HPLC).

  • Crystallization and Isolation:

    • Once the IPC confirms completion, turn off the heating and set the TCU to cool the reactor contents to 20°C over 1 hour.

    • Further cool the batch to 0-5°C over 2 hours and hold at this temperature for at least 2 hours with slow agitation to promote complete crystallization.

    • Transfer the resulting slurry to a Nutsche filter-dryer.

    • Filter the product and wash the cake with pre-chilled (0-5°C) absolute ethanol (2 x 3 L).

  • Drying and Packaging:

    • Dry the product in the filter-dryer under full vacuum with the jacket set to 50°C until the product reaches a constant weight.

    • Discharge the final, dry product into double-lined, anti-static bags in a contained environment.

    • Submit a final sample for Quality Control release testing.

Data Summary and Comparison

Parameter Laboratory Scale (10 g) Scale-Up (1 kg) Rationale for Change
Scale 0.1 mol10.0 mol (100x)Increase production capacity.
Reactor 500 mL Flask (Batch)20 L Jacketed Reactor (Semi-Batch)Improved heat transfer, containment, and controlled addition for safety.[5]
Methylhydrazine Addition Dropwise over 30 minPumped over 2 hours (sub-surface)Precise rate control to manage exotherm and ensure homogeneity.
Temperature Control Manual (water bath)Automated Thermal Control Unit (TCU)Ensures precise and reliable temperature management for safety and consistency.
Agitation Magnetic Stir BarOverhead Mechanical AgitatorProvides necessary torque and mixing efficiency for larger volumes and slurries.
Isolation Vacuum Filtration (Funnel)Nutsche Filter-DryerEnclosed system for enhanced safety and more efficient filtration, washing, and drying.
Typical Yield 85-92%88-95%Optimized conditions and controlled crystallization can improve yield.

Analytical Quality Control

The final product must be tested against pre-defined specifications to ensure its identity, purity, and quality before release.

Test Method Specification
Appearance Visual InspectionOff-white to pale yellow crystalline powder
Identity FTIRConforms to reference spectrum
Structure Confirmation ¹H NMR, ¹³C NMRConforms to the expected structure of this compound
Purity HPLC (Area %)≥ 99.0%
Melting Point USP <741>145-149 °C
Residual Solvents GC-HSEthanol ≤ 5000 ppm

Conclusion

The synthesis of this compound can be safely and efficiently scaled from the gram to the kilogram level by transitioning from a simple batch process to a well-engineered semi-batch operation. The keys to a successful scale-up are a deep understanding of the reaction mechanism, rigorous implementation of Process Safety Management principles, and the use of appropriate chemical engineering controls to manage the reaction exotherm. The detailed protocol herein provides a robust foundation for the large-scale production of this important chemical intermediate.

References

  • Scribd. Optimization of Reactor Design For Exothermic Reactions. Available from: [Link]

  • Essential Chemical Industry. Chemical reactors. Available from: [Link]

  • University of Technology, Iraq. Reactor Design Lectures Notes. Available from: [Link]

  • Medium. Process Safety Management: Ensuring Safe Operations in the Chemical Industry. Available from: [Link]

  • ACS Publications. Loop Reactor Design and Control for Reversible Exothermic Reactions. Available from: [Link]

  • Chemical Engineering World. Chemical Process Safety and Risk Management: Designing Safer Plants and their Operation. Available from: [Link]

  • Sistemas EEL. Reactor Design-General Principles. Available from: [Link]

  • MXD Process. Improving the Chemical Industry with Process Safety Management. Available from: [Link]

  • Ingenero. Chemical Process Safety Management: Challenges & Solutions. Available from: [Link]

  • Chem Service. SAFETY DATA SHEET - Methyl hydrazine. Available from: [Link]

  • Mettler Toledo. Chemical Process Safety | Techniques & Equipment. Available from: [Link]

  • SCIRP. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • NJ.gov. HAZARD SUMMARY - Malononitrile. Available from: [Link]

  • JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available from: [Link]

  • ResearchGate. Overview of synthesis of pyrazole derivatives. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • IJNRD. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available from: [Link]

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link]

  • Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

  • Frontiers. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Available from: [Link]

  • ResearchGate. Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Available from: [Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]

  • IUCr. 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. Available from: [Link]

  • NIH. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link]

  • OPR Science. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Available from: [Link]

  • ResearchGate. Green and efficient synthesis of 5 amino 1H pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for "4-Amino-1-methyl-1H-pyrazole-5-carbonitrile" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights for optimizing reaction conditions and troubleshooting common experimental hurdles. The information herein is synthesized from established literature and best practices in heterocyclic chemistry to ensure scientific integrity and experimental success.

Core Synthesis Protocol: A Reliable Path to Your Target Molecule

The synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (the more common nomenclature for the target molecule) is most effectively achieved through the cyclocondensation of methylhydrazine with an activated methylene compound, such as (ethoxymethylene)malononitrile. This method offers high regioselectivity and generally good yields.[1][2]

Experimental Protocol

Reaction Scheme: (Ethoxymethylene)malononitrile + Methylhydrazine → 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile + Ethanol

Materials:

  • (Ethoxymethylene)malononitrile

  • Methylhydrazine

  • Absolute Ethanol (Anhydrous)

Procedure:

  • Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol.

  • Reagent Addition: With stirring, slowly add methylhydrazine (1.0 equivalent) to the ethanol.

  • Substrate Addition: Carefully add (ethoxymethylene)malononitrile (1.0 equivalent) to the solution. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (ethoxymethylene)malononitrile) is consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.[1][3]

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low or I'm getting no product at all. What's going wrong?

Answer: Low or no yield is a common issue that can stem from several factors. Let's break down the possibilities:

  • Reagent Quality:

    • Methylhydrazine: This reagent is susceptible to oxidation. Use a freshly opened bottle or a recently distilled sample. Its purity is critical for the reaction's success.

    • (Ethoxymethylene)malononitrile: This reagent can degrade over time. Ensure it is of high purity and has been stored correctly.

  • Incomplete Reaction: The reaction may not be running to completion.

    • Troubleshooting: Use TLC to monitor the consumption of the limiting reagent. If starting material remains after the standard reaction time, consider extending the reflux period. Increasing the temperature by switching to a higher-boiling solvent like n-butanol could also be an option, but monitor for byproduct formation.[4]

  • Moisture: The presence of water can interfere with the reaction. Ensure you are using anhydrous ethanol and that your glassware is properly dried.

  • Incorrect Stoichiometry: Double-check the molar equivalents of your reactants. An excess of one reagent is generally not necessary for this specific transformation but ensuring a 1:1 ratio is crucial.

Question 2: I've isolated a product, but my analytical data (NMR, MS) suggests the presence of significant impurities. What are they and how can I avoid them?

Answer: The most likely impurity is the undesired regioisomer, 3-amino-1-methyl-1H-pyrazole-5-carbonitrile. While the reaction with (ethoxymethylene)malononitrile is known to be highly regioselective for the 5-amino isomer[1], variations in conditions or starting materials can sometimes lead to mixtures.

  • Understanding Regioselectivity: The formation of the 5-amino isomer is favored due to the initial Michael addition occurring at the more nucleophilic, unsubstituted nitrogen of methylhydrazine.[1] Subsequent cyclization then proceeds in a defined manner.

  • Identification: Advanced NMR techniques like ¹H-¹⁵N HMBC can definitively distinguish between the isomers.[5][6] However, careful analysis of ¹H and ¹³C NMR may also provide clues based on the electronic environment of the pyrazole ring protons and carbons.

  • Mitigation Strategies:

    • Control Temperature: Running the reaction at the lowest effective temperature can enhance selectivity. Start at room temperature before proceeding to reflux to see if the reaction proceeds cleanly.

    • Purification: If a mixture is formed, separation can be challenging due to similar polarities. Meticulous column chromatography with a shallow solvent gradient is the most effective method.

  • Other Impurities: Unreacted starting materials or polymeric byproducts from the decomposition of malononitrile derivatives can also be present. Ensure complete reaction and proper workup to minimize these.

Question 3: The reaction seems to stall; the starting material is consumed very slowly according to TLC analysis.

Answer: A sluggish reaction can often be attributed to suboptimal conditions.

  • Temperature: Ensure the reaction is maintaining a consistent and appropriate reflux temperature. Use a heating mantle with a temperature controller for better regulation.

  • Solvent Choice: While ethanol is standard, its polarity may not be optimal for all substrates. If solubility is an issue, consider a co-solvent system or an alternative solvent. Some multicomponent reactions benefit from catalysts.[7]

  • Activation of Substrate: The reactivity of the C3 component is key. (Ethoxymethylene)malononitrile is highly activated. If you are using a different precursor, it may require harsher conditions or the addition of a mild acid or base catalyst to facilitate the initial condensation step.[4]

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the formation of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile?

A1: The reaction proceeds through a well-established pathway involving two main steps: a Michael addition followed by an intramolecular cyclization and elimination.[1]

  • Michael Addition: The more nucleophilic terminal nitrogen of methylhydrazine attacks the electron-deficient β-carbon of (ethoxymethylene)malononitrile.

  • Cyclization & Elimination: The intermediate then undergoes an intramolecular cyclization where the second nitrogen atom attacks one of the nitrile groups (or a related electrophilic center depending on the exact precursor). This is followed by aromatization via the elimination of a leaving group, such as ethanol.

Reaction_Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization & Elimination Start Methylhydrazine + (Ethoxymethylene)malononitrile Intermediate1 Acyclic Adduct Intermediate Start->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-Amino-1-methyl-1H- pyrazole-4-carbonitrile Intermediate2->Product Elimination of EtOH (Aromatization)

Caption: Reaction mechanism for pyrazole synthesis.

Q2: How can I definitively confirm the structure and purity of my final product?

A2: A combination of standard analytical techniques is required for full characterization:

TechniqueExpected Result
¹H NMR Singlet for the pyrazole C-H proton (~7.5-8.0 ppm), a singlet for the N-methyl group (~3.7 ppm), and a broad singlet for the amino (NH₂) protons.[1]
¹³C NMR Signals corresponding to the nitrile carbon, and the distinct carbons of the pyrazole ring and the N-methyl group.[1]
FT-IR A sharp, strong absorbance for the nitrile (C≡N) stretch, typically around 2210-2230 cm⁻¹.[5] Also, N-H stretching bands for the amino group.
Mass Spec (MS) The molecular ion peak corresponding to the calculated mass of the product (C₅H₆N₄, M.W. = 122.13 g/mol ).
Melting Point A sharp melting point indicates high purity. Compare with literature values if available.[1]

Q3: What are the primary safety precautions for this synthesis?

A3: Safety is paramount. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Methylhydrazine: It is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care and avoid inhalation or skin contact.

  • Malononitrile Derivatives: These can be toxic and irritants. The cyano group (-CN) is a source of potential cyanide toxicity.

  • Solvents: Ethanol is flammable. Ensure no ignition sources are near the reaction setup.

Q4: Can I use a different catalyst or solvent for this reaction?

A4: Yes, the reaction is adaptable, though the recommended protocol is robust.

  • Solvents: While ethanol is effective, other alcohols or polar aprotic solvents like DMF or DMSO can be used. Changing the solvent can affect reaction time and product solubility.[8]

  • Catalysis: For less reactive starting materials, a catalyst might be necessary. Both acid (e.g., acetic acid) and base (e.g., piperidine) catalysis are common in related condensations.[4] Recent literature also explores novel heterogeneous catalysts for similar three-component syntheses, which can offer benefits like easier purification and reusability.[7][9]

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check1 Monitor with TLC. Is starting material present? Start->Check1 Yes_SM Yes Check1->Yes_SM No_SM No Check1->No_SM Action1 Incomplete Reaction: • Extend reflux time • Increase temperature • Check reagent purity Yes_SM->Action1 Check2 Product lost during workup? Check filtrate/washings. No_SM->Check2 Action2 Optimize Isolation: • Minimize wash volume • Use colder solvent • Re-extract aqueous layers Check2->Action2

Sources

Technical Support Center: Synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development. However, its synthesis is frequently complicated by a variety of side reactions that can significantly impact yield, purity, and the scalability of the process. The formation of regioisomers, hydrolysis of the nitrile group, and polymerization of starting materials are common hurdles that researchers face.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the underlying chemical principles driving these side reactions. By understanding the causality, you can make informed decisions to optimize your reaction conditions, minimize impurity formation, and establish a robust, self-validating synthetic procedure.

Troubleshooting Guide & FAQs

Q1: My reaction produces a mixture of isomers that are difficult to separate. How can I improve the regioselectivity to favor the desired 4-amino-1-methyl product?

A1: This is the most critical challenge in this synthesis, stemming from the use of an unsymmetrical reagent, methylhydrazine.

Root Cause Analysis: The synthesis of the pyrazole core involves the cyclocondensation of methylhydrazine with a three-carbon electrophilic partner. Methylhydrazine possesses two distinct nucleophilic nitrogen atoms: the primary amine (-NH₂) and the secondary, methylated amine (-NHCH₃). The nucleophilicity of these two centers is very similar, which often leads to poor regiochemical control during the initial nucleophilic attack and subsequent cyclization.[1]

The reaction can proceed via two competing pathways, leading to the formation of your desired product alongside a significant amount of the regioisomeric byproduct, typically 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile or another isomer depending on the precise synthons used. The final ratio is highly sensitive to the reaction conditions.

Key Troubleshooting Strategies:

  • Solvent Polarity and Hydrogen Bonding: The choice of solvent is paramount. Standard solvents like ethanol often result in poor selectivity, yielding nearly 1:1 mixtures of regioisomers.[2] The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically enhance regioselectivity.[2] These solvents, through their strong hydrogen-bond-donating properties, can selectively solvate and stabilize transition states, thereby lowering the activation energy for one pathway over the other.

  • pH Control: The pH of the reaction medium dictates the protonation state of methylhydrazine. Under acidic conditions, the more basic primary amine is preferentially protonated, reducing its nucleophilicity and potentially altering the site of initial attack. Careful, systematic screening of pH (e.g., through the addition of catalytic amounts of acetic acid or a buffer) is recommended to find the optimal selectivity window.

  • Temperature Management: The formation of different regioisomers can have different activation energies. Running the reaction at lower temperatures may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer. A temperature screening study is advisable.

Q2: My final product is contaminated with an impurity that has a molecular weight 18 units higher than the target compound. What is this and how can I prevent it?

A2: You are observing the partial hydrolysis of the C5-nitrile group to its corresponding primary amide, 4-Amino-1-methyl-1H-pyrazole-5-carboxamide.

Root Cause Analysis: Nitrile groups are susceptible to hydrolysis under both acidic and basic conditions, particularly in the presence of water and heat.[3] The reaction proceeds via nucleophilic attack of water on the electrophilic carbon of the nitrile, forming an amide intermediate. While forcing conditions are needed to hydrolyze the nitrile all the way to a carboxylic acid, the formation of the amide can occur even under relatively mild conditions, especially during aqueous workups or prolonged heating.[4][5]

Key Troubleshooting Strategies:

  • Strict Anhydrous Conditions: Ensure all solvents are rigorously dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Control pH During Workup: Avoid strongly acidic or basic aqueous solutions during product extraction. If an acid or base wash is necessary, perform it quickly and at low temperatures. Neutralize the solution promptly.

  • Minimize Heat Exposure: Avoid unnecessarily long reflux times. During solvent removal, use a rotary evaporator at the lowest practical temperature. For purification, consider chromatography at room temperature over distillation.

  • Alternative Hydrolysis-Resistant Methods: Some modern methods utilize reagents that are less prone to causing hydrolysis. For example, specific enzyme-catalyzed reactions or syntheses in unconventional media like deep eutectic solvents might offer a solution if hydrolysis is a persistent issue.[6]

Q3: The reaction mixture turned dark and formed a tar-like precipitate, resulting in a very low yield of the desired product. What is causing this?

A3: This is characteristic of the polymerization or dimerization of a highly reactive starting material, most likely a malononitrile derivative.

Root Cause Analysis: Starting materials used to construct the pyrazole ring, such as (ethoxymethylene)malononitrile (EMMN) or malononitrile dimer, contain highly activated methylene groups and electrophilic double bonds.[7][8] In the presence of a base (including methylhydrazine itself), these compounds can undergo self-condensation or Michael additions, leading to a cascade of polymerization reactions that consume the starting material and produce intractable polymeric side products.

Key Troubleshooting Strategies:

  • Controlled Reagent Addition: Instead of mixing all reagents at once, employ a slow, controlled addition of the base or methylhydrazine to the solution of the malononitrile precursor at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the reactive species, favoring the desired intermolecular reaction over self-polymerization.

  • Choice of Base: If a base other than methylhydrazine is used, select a non-nucleophilic, sterically hindered base. Strong, unhindered bases like sodium ethoxide can aggressively promote polymerization.

  • Temperature Control: Maintain a low temperature during the initial phase of the reaction where the nucleophilic addition occurs. The temperature can be gradually increased later to facilitate the final cyclization and dehydration steps.

Visualizing the Reaction Network

The following diagram illustrates the primary synthetic pathway to this compound and the key diversion points that lead to the most common side products. Understanding these competing pathways is essential for effective troubleshooting.

Start Precursors (e.g., Malononitrile derivative + Methylhydrazine) Polymer Side Product 3 Polymerization Start->Polymer Base-Catalyzed Self-Condensation Intermediate Acyclic Intermediate Start->Intermediate Nucleophilic Addition DesiredProduct Desired Product 4-Amino-1-methyl-1H- pyrazole-5-carbonitrile Hydrolysis Side Product 2 Hydrolysis Product (Amide Impurity) DesiredProduct->Hydrolysis H₂O, H⁺/OH⁻ (Workup/Reaction) Regioisomer Side Product 1 Regioisomer (e.g., 5-Amino-1-methyl...) Intermediate->DesiredProduct Correct Cyclization (Favored Conditions) Intermediate->Regioisomer Incorrect Cyclization (Poor Selectivity)

Caption: Competing reaction pathways in the pyrazole synthesis.

Data Summary: Impact of Reaction Parameters

This table provides a quick-reference guide to how common experimental variables can be adjusted to suppress side reactions and favor the formation of the desired product.

Parameter Effect on Yield Effect on Regioisomer Formation Effect on Hydrolysis Recommended Condition
Solvent ModerateHigh impact. Ethanol often gives poor selectivity.[2]Protic solvents can be a source of water.2,2,2-Trifluoroethanol (TFE) to maximize regioselectivity. Ensure solvent is anhydrous.
Temperature HighCan alter kinetic vs. thermodynamic product ratio.Higher temperatures accelerate hydrolysis.Start at 0 °C for initial addition, then warm gently (e.g., 40-60 °C) for cyclization.
Base/Catalyst HighCan influence the deprotonation site and transition state.Strong bases can promote nitrile hydrolysis.Use catalytic acetic acid or perform a screen. Avoid strong, non-selective bases.
Reaction Time ModerateGenerally does not affect the isomer ratio once formed.Longer times increase the risk of hydrolysis.Monitor by TLC/LC-MS and quench the reaction promptly upon completion.
Workup pH NegligibleNoneHigh impact. Strongly acidic or basic conditions promote hydrolysis.Maintain near-neutral pH (6-8) during aqueous extractions.

Optimized Experimental Protocol (Reference)

This protocol is a generalized starting point designed to mitigate the side reactions discussed above. Researchers should treat this as a baseline for their own optimization experiments.

Objective: To synthesize this compound with high regioselectivity and minimal byproducts.

Materials:

  • Appropriate malononitrile precursor (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Anhydrous 2,2,2-Trifluoroethanol (TFE)

  • Glacial Acetic Acid (0.1 eq)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for chromatography

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the malononitrile precursor (1.0 eq) and anhydrous TFE (approx. 0.2 M concentration).

  • Initial Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the stirred solution.

  • Reagent Addition: In a separate flask, prepare a solution of methylhydrazine (1.1 eq) in a small amount of anhydrous TFE. Add this solution dropwise to the main reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for one hour. Then, slowly warm the mixture to room temperature and subsequently heat to 50 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching and Workup: Once complete, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with a cold, saturated sodium bicarbonate solution (2x) and brine (1x). Perform these washes quickly to minimize contact time and potential hydrolysis.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography on silica gel, using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired product from any regioisomers or other impurities.

References

  • Barraja, P., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • El-ziaty, A. K., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Barraja, P., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry.
  • da Silva, J. L., et al. (2022). Regioselective Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. ACS Omega. Available at: [Link]

  • Roda, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Chemistry Steps. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Organic-Chemistry.org. Available at: [Link]

  • Hall, J. H., & Gisler, M. (1976). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry. Available at: [Link]

  • Yáñez-Alarid, R., et al. (2018). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. Available at: [Link]

  • Dyachenko, V. D., & Chernega, A. N. (2020). Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). Russian Chemical Bulletin. Available at: [Link]

  • Li, Y., et al. (2022). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules. Available at: [Link]

  • Plem, S., et al. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science. Available at: [Link]

  • Shaker, Y. M., et al. (2018). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. Molecular Diversity. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile (CAS No. 5334-41-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important heterocyclic building block. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your downstream applications.

Compound Profile

PropertyValueSource
CAS Number 5334-41-8[][2]
Molecular Formula C₅H₆N₄[]
Appearance Off-White Crystalline Solid[3]
Melting Point 221-223°C[3]
Boiling Point 342.376 °C at 760 mmHg[3]
Density 1.321 g/cm³[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used purification techniques for this class of compounds are recrystallization and column chromatography. Recrystallization is often a good first choice for removing bulk impurities, especially if the crude product is already of reasonable purity.[4][5] Column chromatography is employed for more challenging separations, such as removing closely related isomers or baseline impurities.[6][7]

Q2: What are the likely impurities in a synthesis of this compound?

A2: Impurities can vary depending on the synthetic route. Common impurities may include unreacted starting materials, such as methylhydrazine and a malononitrile derivative. Additionally, regioisomers can sometimes form, which can be challenging to separate.[6] For instance, the formation of the 3-amino regioisomer, although often not observed, is a theoretical possibility.[6]

Q3: What are some suitable solvents for the recrystallization of this compound?

A3: Based on procedures for analogous compounds, ethanol is a commonly used and effective solvent for recrystallization.[4][5] The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, allowing for good recovery of pure crystals upon cooling. It is always recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane) for your specific crude material.

Q4: For column chromatography, what stationary and mobile phases are recommended?

A4: Silica gel is the standard stationary phase for the column chromatography of aminopyrazole derivatives.[6][7] A common mobile phase is a gradient of hexane and ethyl acetate.[6] The polarity of the eluent can be adjusted based on the separation profile observed by Thin Layer Chromatography (TLC). For instance, a starting gradient of 5:1 hexane/ethyl acetate, gradually increasing to 3:1, has been reported for similar compounds.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low recovery after recrystallization.

  • Possible Cause 1: The compound is too soluble in the chosen solvent at low temperatures.

    • Solution: If using a single solvent like ethanol, you can try a mixed solvent system. For example, after dissolving the crude product in a minimal amount of hot ethanol, slowly add a less polar co-solvent (an "anti-solvent") like hexane or water until the solution becomes slightly turbid, then allow it to cool slowly. This will decrease the solubility of the product at lower temperatures and improve recovery.

  • Possible Cause 2: Too much solvent was used.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Possible Cause 3: Premature crystallization during hot filtration.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crashing out of the solution prematurely. Using a fluted filter paper can also speed up the filtration process.

Issue 2: Persistent colored impurities after purification.

  • Possible Cause: The colored impurities may be highly polar or may have similar solubility to your product.

    • Solution 1 (Recrystallization): Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.

    • Solution 2 (Column Chromatography): If the colored impurity is significantly more or less polar than your product, column chromatography should be effective. Monitor the separation using TLC to determine the appropriate solvent system to elute your product while retaining the colored impurity on the column or washing it through first.

Issue 3: Co-elution of impurities with the product during column chromatography.

  • Possible Cause: The impurity has a very similar polarity to this compound.

    • Solution 1: Optimize the mobile phase. Experiment with different solvent systems. Sometimes, adding a small percentage of a third solvent with different properties (e.g., dichloromethane or a small amount of triethylamine for basic compounds) can improve separation.

    • Solution 2: Use a different stationary phase. If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 silica gel, which separates compounds based on different principles.

    • Solution 3: Flash chromatography. If available, using a flash chromatography system can provide better resolution than traditional gravity columns.[5]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or refrigerator.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol. Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography on Silica Gel
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using various ratios of hexane/ethyl acetate to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 and separates it from impurities.

  • Column Packing: Prepare a silica gel column using the chosen eluent system (the "wet slurry" method is common).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), and carefully add this to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Visual Troubleshooting Workflow

Purification_Troubleshooting cluster_recryst Recrystallization Issues cluster_chroma Chromatography Issues start Crude Product recrystallization Recrystallization start->recrystallization Initial Attempt column_chroma Column Chromatography start->column_chroma Direct Method for Complex Mixtures pure_product Pure Product recrystallization->pure_product Successful low_recovery Low Recovery - Too soluble - Too much solvent - Premature crystallization recrystallization->low_recovery Issue colored_product_recryst Colored Product - Adsorbed impurities recrystallization->colored_product_recryst Issue column_chroma->pure_product Successful co_elution Co-elution of Impurities - Similar polarity column_chroma->co_elution Issue low_recovery->column_chroma Alternative Method colored_product_recryst->column_chroma Alternative Method co_elution->column_chroma Optimize Conditions (Solvent/Stationary Phase)

Caption: Troubleshooting workflow for purification.

References

  • National Institutes of Health. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

  • Scirp.org. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Available at: [Link]

  • 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. Available at: [Link]

  • iChemical. 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile, CAS No. 5334-41-8. Available at: [Link]

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]

  • ResearchGate. Synthesis and crystal structure of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Available at: [Link]

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

  • An efficient protocol for the one-pot four-component synthesis of 6-amino-1, 4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using starch solution as a reaction media. Available at: [Link]

  • PubChem. methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Available at: [Link]

  • ResearchGate. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]

Sources

Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazoles from dicarbonyl compounds and hydrazines, famously known as the Knorr pyrazole synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and improve your yields.

Troubleshooting Guide: Addressing Low Yields and Side Reactions

Low yields are a frequent challenge in pyrazole synthesis. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Q1: My pyrazole synthesis is resulting in a consistently low yield. What are the primary factors I should investigate?

A low yield in a Knorr pyrazole synthesis can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions and the formation of side products.[1] A methodical investigation of each of these aspects is crucial for improving the outcome of your synthesis.

Initial Checks:

  • Reagent Quality:

    • Hydrazine Stability: Hydrazine and its derivatives can be unstable. Ensure you are using a fresh, high-quality source. If using a salt like hydrazine hydrochloride, ensure it is dry.

    • Dicarbonyl Compound Purity: Impurities in the 1,3-dicarbonyl compound can lead to side reactions. Verify the purity of your starting material by NMR or other appropriate analytical techniques. Many 1,3-diketones must be prepared and purified beforehand, as they can be obtained as mixtures of condensation products.[2]

  • Stoichiometry:

    • While a 1:1 stoichiometry is theoretical, using a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion, especially if the dicarbonyl is the limiting reagent.[1]

Troubleshooting Workflow for Low Yields:

G cluster_0 Problem: Low Yield cluster_1 Initial Investigation cluster_2 Optimization of Reaction Conditions cluster_3 Analysis of Byproducts cluster_4 Purification Issues Low_Yield Low Yield Observed Reagent_Check Check Reagent Purity & Stoichiometry Low_Yield->Reagent_Check Reaction_Setup Verify Reaction Setup (Temperature, Atmosphere) Reagent_Check->Reaction_Setup Solvent_Screen Solvent Screening Reaction_Setup->Solvent_Screen If reagents are pure pH_Control pH Optimization Solvent_Screen->pH_Control Catalyst_Check Catalyst Screening (if applicable) pH_Control->Catalyst_Check Temperature_Time Vary Temperature and Reaction Time Catalyst_Check->Temperature_Time TLC_Analysis TLC/LC-MS Analysis of Crude Mixture Temperature_Time->TLC_Analysis If yield is still low NMR_Spectroscopy NMR of Crude Product TLC_Analysis->NMR_Spectroscopy Identify_Byproducts Identify Key Byproducts (e.g., regioisomers, pyrazolines) NMR_Spectroscopy->Identify_Byproducts Purification_Method Review Purification Method Identify_Byproducts->Purification_Method Address specific byproducts Product_Loss Assess Product Loss During Workup/Purification Purification_Method->Product_Loss

Caption: A systematic workflow for troubleshooting low yields in pyrazole synthesis.

Q2: I'm observing the formation of multiple products in my reaction. How can I control the regioselectivity?

The formation of regioisomers is a classic challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[3][4] The reaction can yield two different pyrazole isomers, which are often difficult to separate.

Factors Influencing Regioselectivity:

  • pH of the Reaction Medium: The pH is a critical factor in controlling which nitrogen of the substituted hydrazine attacks which carbonyl group.[5]

    • Acidic Conditions: In acidic media, the more basic nitrogen of the hydrazine is protonated, making the other nitrogen more nucleophilic. This can favor the attack at the more electrophilic carbonyl carbon.

    • Basic/Neutral Conditions: Under neutral or basic conditions, the relative nucleophilicity of the two nitrogen atoms and the electrophilicity of the two carbonyl carbons play a more significant role.

  • Electronic and Steric Effects:

    • Electronic Differentiation: A carbonyl group adjacent to a strong electron-withdrawing group will be more electrophilic and thus more susceptible to nucleophilic attack.

    • Steric Hindrance: A sterically hindered carbonyl group will be less accessible to the hydrazine, directing the attack to the less hindered carbonyl.[3]

Strategies to Improve Regioselectivity:

  • pH Control: Systematically vary the pH of your reaction mixture. Start with acidic conditions (e.g., using acetic acid as a solvent or catalyst) and compare the results with neutral or slightly basic conditions.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Aprotic dipolar solvents like N,N-dimethylacetamide have been shown to provide good regioselectivity in some cases.[6][7]

  • Temperature: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of one regioisomer over the other.

Q3: My reaction mixture has turned a dark color, and I'm having trouble purifying my product. What's causing this and how can I fix it?

The development of a dark color, often yellow or red, is a common observation in reactions involving hydrazines, which can undergo side reactions.[4][8] These colored impurities can complicate the purification process.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Hydrazine Decomposition/Side Reactions Hydrazines can be sensitive to air and light, leading to the formation of colored byproducts.Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified hydrazine.
Incomplete Cyclization/Aromatization The presence of pyrazoline intermediates can contribute to colored impurities.[4]Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. An oxidative workup (e.g., exposure to air or addition of a mild oxidant) can sometimes help in the aromatization of pyrazolines to pyrazoles.
Charring/Degradation at High Temperatures If the reaction is run at a high temperature for an extended period, decomposition of starting materials or products can occur.Optimize the reaction temperature and time. Monitor the reaction by TLC to avoid prolonged heating after the reaction is complete.

Purification Strategies:

  • Acid-Base Extraction: Pyrazoles are weakly basic and can often be protonated with a strong acid. An acid-base workup can help to separate the desired product from non-basic impurities.

  • Crystallization: If the pyrazole is a solid, recrystallization is an effective method for purification. Experiment with different solvent systems to find one that provides good recovery and purity.

  • Chromatography: Column chromatography is a powerful tool for separating the desired pyrazole from closely related impurities, including regioisomers. A careful selection of the stationary and mobile phases is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][9] The reaction proceeds through the following key steps:

  • Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[1]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

  • Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[1]

G Start 1,3-Dicarbonyl + Hydrazine Intermediate1 Hydrazone/Enamine Intermediate Start->Intermediate1 Condensation (-H2O) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization End Pyrazole Intermediate2->End Dehydration (-H2O)

Sources

Catalyst Selection for Efficient Aminopyrazole Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalyst Selection in Aminopyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing aminopyrazole scaffolds. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to assist in optimizing your synthetic routes for higher efficiency, yield, and regioselectivity.

Introduction to Aminopyrazole Synthesis and Catalysis

Aminopyrazoles are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The synthesis of these heterocycles, most commonly through the condensation of a hydrazine with a 1,3-dielectrophilic species like a β-ketonitrile or an α,β-unsaturated nitrile, is often fraught with challenges, most notably the control of regioselectivity. The strategic selection of a catalyst is paramount to overcoming these hurdles and achieving the desired isomeric product. This guide will delve into the nuances of catalyst selection, from simple acid and base catalysis to more complex transition-metal-catalyzed transformations.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing N-substituted aminopyrazoles?

The principal challenge is controlling the regioselectivity when a monosubstituted hydrazine is used. The two nitrogen atoms of the hydrazine exhibit different nucleophilicities, leading to the potential formation of two regioisomers: N-substituted 3-aminopyrazoles and 5-aminopyrazoles. The reaction conditions, particularly the choice of catalyst, play a crucial role in directing the reaction toward a single, desired isomer.

Q2: How do acid and base catalysis influence regioselectivity?

Acid and base catalysts steer the reaction towards either the thermodynamic or kinetic product, respectively.

  • Acid Catalysis (Thermodynamic Control): In the presence of an acid, such as acetic acid, the reaction is typically under thermodynamic control, favoring the formation of the more stable 5-aminopyrazole isomer. The acidic medium allows for the equilibration of intermediates, ultimately leading to the most stable product.[1]

  • Base Catalysis (Kinetic Control): Conversely, basic conditions, using reagents like sodium ethoxide, promote the kinetically controlled pathway. This results in the preferential formation of the 3-aminopyrazole isomer, which is formed faster but is less stable.[1]

Q3: What role do transition metals play in aminopyrazole synthesis?

Transition metal catalysts, such as those based on palladium, copper, and rhodium, are primarily employed for the functionalization of the aminopyrazole core, including C-H activation, cross-coupling reactions, and cyclizations.[2] They offer pathways to novel derivatives that are not accessible through traditional condensation reactions.

  • Palladium: Palladium catalysts are widely used for C-N cross-coupling reactions to introduce aryl or alkyl groups at the nitrogen atoms of the pyrazole ring and for direct C-H arylation at the C4 or C5 position.[3][4][5][6][7][8]

  • Copper: Copper catalysts are effective for various transformations, including N-arylation and the synthesis of fused pyrazole systems through dimerization and cyclization reactions.

  • Rhodium: Rhodium catalysts are particularly useful for C-H functionalization reactions, enabling the introduction of substituents at specific positions on the pyrazole ring through chelation-assisted activation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of aminopyrazoles, categorized by the type of catalysis employed.

Guide 1: Acid and Base Catalyzed Reactions
Issue Potential Cause Recommended Action
Poor Regioselectivity (Mixture of Isomers) Incorrect choice of catalyst for the desired isomer; Reaction temperature allowing for equilibration.For 5-aminopyrazoles, ensure acidic conditions (e.g., acetic acid in toluene) and sufficient heat to reach thermodynamic equilibrium. For 3-aminopyrazoles, use a strong base (e.g., sodium ethoxide in ethanol) at low temperatures to favor the kinetic product.[1]
Low Yield Incomplete reaction; Side product formation (e.g., hydrazone intermediate).Increase reaction time or temperature. Consider using microwave irradiation to drive the reaction to completion. Ensure the quality of reagents, particularly the hydrazine, which can degrade over time.
Formation of N-acetylated byproduct Use of acetic acid as a solvent at high temperatures.If N-acetylation is a problem, consider using a different acid catalyst or a non-acidic solvent system if the desired regioselectivity can be maintained.
Difficulty in Product Isolation Product is highly soluble in the reaction solvent.After reaction completion, cool the mixture and attempt to precipitate the product by adding a non-polar solvent. If precipitation is not effective, proceed with extraction and column chromatography.
Guide 2: Transition Metal-Catalyzed Reactions (Pd, Cu, Rh)
Issue Potential Cause Recommended Action
Low or No Catalytic Activity Catalyst deactivation; Incorrect ligand choice; Poor quality of reagents or solvents.Catalyst Deactivation: For Rhodium catalysts, deactivation can occur through the formation of inactive dimers or coordination of inhibiting species.[3] Regeneration might be possible under specific conditions, but often, fresh catalyst is required. For Palladium, ensure anaerobic conditions to prevent oxidation of the active Pd(0) species. Ligand Selection: For Palladium-catalyzed C-N coupling, the choice of phosphine ligand is critical. Bulky, electron-rich ligands like tBuBrettPhos are often effective for challenging couplings of unprotected pyrazoles.[5][7] Reagent/Solvent Quality: Use anhydrous solvents and high-purity reagents. Trace amounts of water or other impurities can poison the catalyst.
Formation of Unexpected Side Products Catalyst-mediated side reactions; Reaction with solvent or impurities.Analyze the side products by LC-MS and NMR to understand their structure. This can provide clues about the undesired reaction pathway. Adjusting the reaction temperature, catalyst loading, or ligand may suppress side reactions.
Poor Yield in C-H Functionalization Steric hindrance at the target C-H bond; Inefficient directing group.For Rhodium-catalyzed reactions, the directing group is crucial. Ensure a suitable directing group is present and correctly positioned to facilitate C-H activation. If steric hindrance is an issue, a more active catalyst or harsher reaction conditions may be necessary.
Difficulty in Removing Catalyst Residues Strong coordination of the metal to the product.Purification by column chromatography is often effective. In some cases, treatment with a metal scavenger or washing with a solution that can complex with the metal (e.g., aqueous ammonium chloride for copper) can help.

Data Presentation: Comparative Analysis of Catalytic Systems

The following tables summarize the performance of various catalytic systems for specific aminopyrazole syntheses, providing a basis for rational catalyst selection.

Table 1: Regioselective Synthesis of Aminopyrazoles

CatalystSubstratesProductYield (%)SolventTemperature (°C)Time (h)Reference
Acetic Acid3-Methoxyacrylonitrile and Phenylhydrazine5-Aminopyrazole90TolueneMicrowave-
Sodium Ethoxide3-Methoxyacrylonitrile and Phenylhydrazine3-Aminopyrazole85EthanolMicrowave-
Triethylamineβ-Ketonitrile and Aryl Hydrazine5-AminopyrazoleExcellentEthanolReflux-[9]
Conc. HNO₃β-Ketonitrile and Aryl Hydrazine4,7-Dihydropyrazolo[3,4-b]pyridine-5-nitrile-Ethanol--[10]

Table 2: Transition Metal-Catalyzed Functionalization of Aminopyrazoles

CatalystSubstratesProductYield (%)SolventTemperature (°C)Time (h)Reference
Cu(OAc)₂3-Methyl-1-phenyl-1H-pyrazol-5-amineDipyrazole-fused pyridazine58-79-12010[2]
PdCl₂(PPh₃)₂5-Aminopyrazoles and aryl boronic acidsC-4 arylated 5-aminopyrazolesGood---[2]
Rhodium catalystN-1-methyl-3-aminopyrazole pivalamide and ethyl acrylateC-4 olefinated 3-aminopyrazole96---
Pd(OAc)₂ / XPhos1,3-Disubstituted 1H-pyrazol-5-amine and Aryl Halides5-N-Aryl-1,3-disubstituted 1H-pyrazol-5-aminesGood to ExcellentToluene11024[3]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-Aminopyrazoles using Acetic Acid

This protocol describes the synthesis of a 5-aminopyrazole isomer under thermodynamic control using acetic acid as a catalyst.

Materials:

  • β-Ketonitrile (1.0 eq)

  • Substituted Hydrazine (1.1 eq)

  • Glacial Acetic Acid (catalytic amount, e.g., 0.1 eq)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-ketonitrile and toluene.

  • Add the substituted hydrazine to the mixture.

  • Add the catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold toluene.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

Protocol 2: Palladium-Catalyzed C-4 Arylation of a 5-Aminopyrazole

This protocol outlines a general procedure for the direct C-H arylation at the C-4 position of a 5-aminopyrazole using a palladium catalyst.

Materials:

  • 5-Aminopyrazole derivative (1.0 eq)

  • Aryl Bromide (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • Potassium Acetate (KOAc) (2.0 eq)

  • Dimethylacetamide (DMA)

Procedure:

  • To a flame-dried Schlenk tube, add the 5-aminopyrazole, aryl bromide, Pd(OAc)₂, and KOAc.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous DMA via syringe.

  • Seal the tube and heat the reaction mixture to 150 °C in an oil bath.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow cluster_acid_base Acid/Base Issues cluster_tm Transition Metal Issues start Experiment Issue (e.g., Low Yield) q1 Identify Catalyst System start->q1 acid_base Acid/Base Catalysis q1->acid_base Acid/Base transition_metal Transition Metal Catalysis q1->transition_metal TM ab1 Check Regioselectivity acid_base->ab1 ab2 Check Reaction Completion acid_base->ab2 tm1 Check Catalyst Activity transition_metal->tm1 tm2 Analyze Side Products transition_metal->tm2 ab_sol1 Adjust Acid/Base Catalyst and Temperature ab1->ab_sol1 ab_sol2 Increase Reaction Time/Temp or use Microwave ab2->ab_sol2 tm_sol1 Verify Ligand Choice and Reagent Purity tm1->tm_sol1 tm_sol2 Adjust Reaction Conditions (Temp, Loading) tm2->tm_sol2 G cluster_regio Regioselectivity Control cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control start Monosubstituted Hydrazine + 1,3-Dielectrophile base Base Catalyst (e.g., NaOEt) Low Temperature start->base acid Acid Catalyst (e.g., AcOH) High Temperature start->acid prod_3_amino 3-Aminopyrazole base->prod_3_amino prod_5_amino 5-Aminopyrazole acid->prod_5_amino

Caption: The influence of acid and base catalysis on regioselectivity.

Safety First: Handling Catalysts and Reagents

The synthesis of aminopyrazoles involves the use of hazardous chemicals. Always consult the Safety Data Sheet (SDS) for each reagent and catalyst before starting any experiment.

  • Hydrazines: Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. [11]* Transition Metal Catalysts:

    • Palladium Compounds: Soluble palladium compounds can be toxic. Avoid inhalation of dust and skin contact. Wear a dust respirator when handling solid palladium catalysts. [11] * Rhodium Compounds: Rhodium compounds can be harmful if swallowed or inhaled and may cause skin and eye irritation. Use in a fume hood with appropriate PPE. [12] * Copper Compounds: Copper salts can be irritants. Avoid contact with skin and eyes.

  • Solvents: Many organic solvents used in these syntheses are flammable and/or toxic. Handle with care in a well-ventilated area, away from ignition sources.

  • General Precautions: Always wear a lab coat, safety glasses, and appropriate gloves when handling chemicals. [13]Ensure that an emergency eyewash and safety shower are readily accessible.

References

  • Standard Operating Procedure for Palladium. (2017). UCLA Chemistry and Biochemistry. [Link]

  • RHODES UNIVERSITY CHEMISTRY DEPARTMENT Laboratory Safety Handbook. (n.d.). Rhodes University. [Link]

  • Kucharek, M., & Danel, A. (2021). PALLADIUM-CATALYZED AMINO GROUP ARYLATION OF 1,3-DISUBSTITUTED 1H-PYRAZOL-5-AMINE BASED ON BUCHWALD–HARTWIG REACTION. Chemistry of Heterocyclic Compounds, 57(6), 534-540. [Link]

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (2018). Beilstein Journal of Organic Chemistry, 14, 1453–1459. [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 804–807. [Link]

  • Regioselective palladium-catalyzed C-H arylation of 4-alkoxy and 4-thioalkyl pyrazoles. (2015). Tetrahedron, 71(38), 6873-6882. [Link]

  • Aggarwal, R., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC, 2018(3), 322-350. [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 804–807. [Link]

  • Safety and Handling of Rhodium(III) Chloride Hydrate in Laboratory and Industrial Settings. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. (2016). ResearchGate. [Link]

  • Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Besson, T., & Doucet, H. (2012). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. Organic & Biomolecular Chemistry, 10(37), 7484–7490. [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (2003). ARKIVOC, 2003(9), 87-95. [Link]

  • 3(5)-aminopyrazole. (1963). Organic Syntheses, 43, 5. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C–N and C–O Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 50(28), 6328-6361. [Link]

  • Aly, A. A., Ramadan, M., El-Aziz, M. A., Bräse, S., Brown, A. B., Fathy, H. M., & Nieger, M. (2017). Regioselective synthesis of 5-aminopyrazoles from reactions of amidrazones with activated nitriles: NMR investigation and X-ray structural analysis. Chemical Papers, 72(2), 431-440. [Link]

  • Regioselective Synthesis of 5-Aminopyrazoles From Reactions of Amidrazones With Activated Nitriles: NMR Investigation and X-Ray Structural Analysis. (2017). Chemical Papers. [Link]

  • Catalyst Deactivation During Rhodium Complex-Catalyzed Propargylic C−H Activation. (2021). Chemistry – A European Journal, 27(64), 15949-15957. [Link]

  • Aly, A. A., Ramadan, M., El-Aziz, M. A., Bräse, S., Brown, A. B., Fathy, H. M., & Nieger, M. (2017). Regioselective synthesis of 5-aminopyrazoles from reactions of amidrazones with activated nitriles: NMR investigation and X-ray structural analysis. Chemical Papers, 72(2), 431-440. [Link]

  • Xia, Y., & Song, C. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(11), 2635–2646. [Link]

  • da Silva Júnior, E. N., & de Souza, R. O. M. A. (2020). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 31(10), 2025-2051. [Link]

  • da Silva Júnior, E. N., & de Souza, R. O. M. A. (2020). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 31(10), 2025-2051. [Link]

  • Separation and Refining of Amino acids. (n.d.). Mitsubishi Chemical Corporation. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 54(43), 12763–12766. [Link]

Sources

Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with regioselectivity in their pyrazole synthesis protocols. Here, we will delve into the common issues, provide in-depth troubleshooting advice, and offer validated experimental protocols to help you achieve your desired regioisomers with high fidelity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it a common problem?

A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, particularly in the classic Knorr synthesis, the reaction between an unsymmetrical 1,3-dicarbonyl compound and a monosubstituted hydrazine can theoretically yield two different regioisomeric pyrazoles.[1] This arises because the substituted hydrazine has two distinct nitrogen atoms that can initiate the condensation, and the 1,3-dicarbonyl compound has two different carbonyl groups that can be attacked.[1][2][3] The formation of a mixture of these isomers necessitates often difficult and costly separation processes, reducing the overall efficiency of the synthesis.[4][5][6] Controlling which isomer is formed is a critical challenge for researchers in medicinal and agricultural chemistry, where the specific substitution pattern of the pyrazole ring is crucial for its biological activity.[4][5][6][7][8]

Q2: My reaction is producing a mixture of regioisomers. What are the primary factors that control the outcome?

A2: The regiochemical outcome of pyrazole synthesis is governed by a combination of electronic, steric, and reaction condition-based factors.[1][2]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a significant role. Electron-withdrawing groups can increase the reactivity of a nearby carbonyl group, making it more susceptible to nucleophilic attack.[1]

  • Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine can influence the reaction. A bulkier substituent on either reactant can direct the hydrazine to attack the less sterically hindered carbonyl group.[1]

  • Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can dramatically influence which isomer is favored.[1][2] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[2]

Q3: I'm using an unsymmetrical 1,3-diketone and methylhydrazine. Which nitrogen on methylhydrazine is more nucleophilic?

A3: In methylhydrazine, the nitrogen atom bonded to the methyl group is generally considered the more nucleophilic of the two. However, the regioselectivity of the reaction is not solely determined by the initial nucleophilic attack. The stability of the intermediates and the reaction conditions, particularly the pH, can significantly influence the final product distribution.

Q4: Are there alternative synthetic strategies to the Knorr condensation that offer better regioselectivity?

A4: Yes, several modern synthetic methods have been developed to overcome the regioselectivity limitations of the classical Knorr condensation. These include:

  • 1,3-Dipolar Cycloadditions: Reactions involving alkynes and diazo compounds or nitrile imines can provide high regioselectivity.[9][10][11]

  • Synthesis from α,β-Unsaturated Ketones (Chalcones): The reaction of chalcones with hydrazines can lead to the regioselective formation of pyrazoles.[8][12]

  • Multicomponent Reactions: These strategies combine several reactants in a one-pot synthesis, often with high regioselectivity.[13][14][15]

  • Catalytic Methods: Various metal-catalyzed (e.g., copper, cerium, ruthenium, iron) and organocatalytic approaches have been developed to achieve high regioselectivity.[16][17]

  • Flow Chemistry: Continuous flow reactors can offer enhanced control over reaction parameters, leading to improved yields and regioselectivity.[11][18][19]

Section 2: Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Condensation of 1,3-Diketones with Hydrazines
Causality Analysis:

The formation of regioisomeric mixtures in the reaction of unsymmetrical 1,3-diketones with monosubstituted hydrazines is a common challenge.[4][5][6] The outcome is a delicate balance of the factors mentioned in FAQ 2. In many standard solvents like ethanol, the energy barrier for the reaction to proceed through either carbonyl group is similar, leading to a mixture of products.[4][5][6]

Troubleshooting Workflow:

start Start: Poor Regioselectivity solvent Modify Solvent System (e.g., TFE, HFIP) start->solvent temp Adjust Reaction Temperature solvent->temp If still poor end End: Improved Regioselectivity solvent->end Success ph Modify pH (Acidic/Basic Catalysis) temp->ph If still poor temp->end Success alternative Consider Alternative Synthetic Route ph->alternative If still poor ph->end Success alternative->end Success

Caption: Troubleshooting workflow for improving regioselectivity.

Recommended Protocols:

Protocol 2.1: Solvent Modification for Enhanced Regioselectivity

The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.[4][5][6] These solvents are believed to influence the reaction pathway through their unique hydrogen-bonding properties.[1]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Methylhydrazine (1.1 equiv)

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

Procedure:

  • Dissolve the 1,3-diketone in HFIP in a round-bottom flask.

  • Add methylhydrazine to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Data Summary: Effect of Solvent on Regioisomeric Ratio

1,3-Diketone Substituent (R)SolventTemperature (°C)Ratio (Isomer A:Isomer B)Reference
4-ClC₆H₄EtOH2560:40[6]
4-ClC₆H₄TFE2594:6[6]
4-ClC₆H₄HFIP25>99:1[6]
4-MeOC₆H₄EtOH2567:33[6]
4-MeOC₆H₄TFE2596:4[6]
4-MeOC₆H₄HFIP25>99:1[6]
2-FurylEtOH2570:30[6]
2-FurylHFIP2597:3[6]

Data adapted from Fustero, S., et al., J. Org. Chem. 2008, 73 (9), pp 3523–3529.[6]

Issue 2: Difficulty in Synthesizing Highly Substituted Pyrazoles Regioselectively
Causality Analysis:

Introducing multiple substituents onto the pyrazole ring can be challenging using traditional methods, often leading to mixtures of isomers or requiring lengthy synthetic sequences. Multicomponent reactions offer an elegant solution by constructing the complex core in a single, highly regioselective step.

Recommended Protocols:

Protocol 2.2: Organocatalytic [3+2] Cycloaddition for Substituted Pyrazoles

This protocol describes a general, organocatalytic inverse-electron-demand [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates, catalyzed by secondary amines to generate substituted pyrazoles with high regioselectivity.[20]

Materials:

  • β-ketoester or β-diketone (1.0 equiv)

  • Diazoacetate (1.2 equiv)

  • Pyrrolidine (20 mol%)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a solution of the β-ketoester or β-diketone in DCM, add pyrrolidine.

  • Add the diazoacetate dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture and purify by column chromatography.

start β-ketoester + Diazoacetate catalyst Pyrrolidine (Organocatalyst) start->catalyst intermediate [3+2] Cycloaddition Intermediate catalyst->intermediate product Highly Substituted Pyrazole (High Regioselectivity) intermediate->product

Caption: Organocatalytic pyrazole synthesis workflow.

Issue 3: Inefficient Reactions and Regioselectivity Issues with Less Reactive Substrates
Causality Analysis:

Less reactive starting materials may require harsher reaction conditions, which can lead to side reactions and poor regioselectivity. Microwave-assisted organic synthesis (MAOS) can be an effective tool to overcome these limitations by providing rapid and uniform heating, often leading to shorter reaction times, higher yields, and improved selectivity.[21][22][23][24]

Recommended Protocols:

Protocol 2.3: Microwave-Assisted Regioselective Pyrazole Synthesis

This protocol provides a general method for the rapid and regioselective synthesis of pyrazoles using microwave irradiation.

Materials:

  • α,β-unsaturated ketone (chalcone) (1.0 equiv)

  • Arylhydrazine (1.2 equiv)

  • Acetic acid (catalytic amount)

  • Ethanol as solvent

Procedure:

  • In a microwave-safe vial, combine the chalcone, arylhydrazine, and a catalytic amount of acetic acid in ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120 °C) and power (e.g., 360 W) for a short duration (e.g., 5-10 minutes).[22]

  • After cooling, concentrate the reaction mixture and purify the product by recrystallization or column chromatography.

Section 3: Advanced Strategies for Controlling Regioselectivity

For particularly challenging syntheses, a combination of strategies may be necessary. For example, employing a highly regioselective method like the use of fluorinated solvents can be combined with microwave assistance to improve both selectivity and reaction efficiency. Additionally, the use of flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can be leveraged to optimize regioselectivity.[11][18][19]

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Katritzky, A. R., Zhang, S., & Hussein, A. H. M. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5606–5612. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

  • Kumar, V., et al. (2013). A concise 'one-pot' synthesis of a variety of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates has been developed in moderate to good yields with excellent regioselectivity. ResearchGate. [Link]

  • Li, P., Wang, L., Zhang, J., & Wang, J. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Chemistry, 19(23), 7555–7560. [Link]

  • Panda, N., & Jena, A. K. (2012). Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry, 10(46), 9194–9197. [Link]

  • Yoon, J.-Y., Lee, S.-g., & Shin, H. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657–674. [Link]

  • Ötvös, S. B., et al. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Publishing. [Link]

  • Pal, R., et al. (2008). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. DergiPark. [Link]

  • Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]

  • Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Moody, C. J., et al. (2013). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (2024). Pyrazole synthesis. [Link]

  • Wan, J.-P., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Silva, A. M. S. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. National Institutes of Health. [Link]

  • Blackmond, D. G., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]

  • Knorr Pyrazole Synthesis. ResearchGate. [Link]

  • Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]

  • Ferkous, F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • A. Aydın, et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers. [Link]

  • Ötvös, S. B., et al. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Publishing. [Link]

  • S. Radi, et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Institutes of Health. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Danishefsky, S. J., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health. [Link]

  • Topchiy, M. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • An, X.-D., et al. (2018). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. [Link]

  • Katritzky, A. R., et al. (2001). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. PubMed. [Link]

Sources

Stability issues of "4-Amino-1-methyl-1H-pyrazole-5-carbonitrile" in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-Amino-1-methyl-1H-pyrazole-5-carbonitrile". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful application of this compound in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of "this compound".

General Handling and Storage

Q1: What are the recommended storage conditions for solid "this compound"?

For optimal stability of the solid compound, it is recommended to store it under the following conditions:

  • Temperature: For short-term storage, 2-8°C is suitable. For long-term storage, -20°C is recommended to minimize the rate of any potential degradation.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2]

  • Light: Protect from light by storing in an amber vial or a light-blocking container.[1]

  • Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis.[1]

Q2: What are the visual signs of degradation of the solid compound?

Degradation of solid "this compound" may be indicated by:

  • A noticeable color change, often to yellow or brown.[2]

  • A change in the physical texture of the powder.

If you observe any of these changes, it is advisable to verify the purity of the compound using an appropriate analytical method, such as HPLC or LC-MS, before use.

Solution Stability and Preparation

Q3: What solvents are recommended for dissolving "this compound"?

The choice of solvent will depend on the experimental requirements. Based on the chemical structure, the following solvents are likely to be suitable:

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally good choices for creating stock solutions due to their high solvating power for a wide range of organic molecules.

  • Protic Solvents: Ethanol and methanol may also be used, but stability in these solvents, particularly for long-term storage, should be verified. The use of aqueous solutions should be carefully considered due to the potential for hydrolysis.

Q4: What is the recommended procedure for preparing solutions of "this compound"?

To ensure the integrity of your solutions, please follow these steps:

  • Equilibrate the solid compound to room temperature before opening the vial to prevent condensation of moisture.

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add the desired volume of a suitable, dry solvent (e.g., anhydrous DMSO).

  • Vortex or sonicate gently until the compound is completely dissolved.

  • If not for immediate use, store the solution appropriately (see Q5).

Q5: How stable is "this compound" in solution, and what are the recommended storage conditions for stock solutions?

Long-term storage of the compound in solution is generally not recommended due to the potential for solvent-mediated degradation.[1] If stock solutions must be prepared in advance, the following storage conditions are advised:

  • Solvent: Use a dry, aprotic solvent like anhydrous DMSO.

  • Temperature: Store at -20°C or -80°C.

  • Atmosphere: If possible, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Aliquoting: It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q6: Are there any known incompatibilities with common reagents or buffer components?

  • Strong Oxidizing Agents: The amino group can be susceptible to oxidation.

  • Strong Acids and Bases: Extreme pH conditions can promote hydrolysis of the nitrile group or protonation/deprotonation of the pyrazole and amino groups, potentially affecting stability and solubility.[3][4]

  • Reactive Metals: Certain metals can catalyze degradation.[1]

It is always recommended to perform a small-scale compatibility test before proceeding with a large-scale experiment.

Q7: What is the likely impact of pH on the stability of the compound in aqueous solutions?

The pH of an aqueous solution can significantly impact the stability of "this compound".[3][4]

  • Acidic Conditions: Under strongly acidic conditions, the amino group will be protonated, which may alter its reactivity and solubility. The nitrile group could be susceptible to hydrolysis to the corresponding carboxylic acid or amide, especially at elevated temperatures.

  • Basic Conditions: In strongly basic solutions, the pyrazole ring proton could be abstracted, and the nitrile group may also be susceptible to hydrolysis.

For experiments in aqueous buffers, it is advisable to work within a pH range of 5-8 and to prepare the solutions fresh for each experiment. The stability of the compound in your specific buffer system should be validated.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the use of "this compound" in solution.

Problem: Unexpected Experimental Results or Loss of Compound Activity
  • Symptom: Reduced or no biological activity in an assay.

  • Symptom: Inconsistent results between experiments.

Possible Cause & Troubleshooting Steps:

  • Compound Degradation:

    • Rationale: The compound may have degraded either in its solid form or in solution.

    • Troubleshooting:

      • Verify the purity of the solid compound using HPLC or LC-MS.

      • Prepare a fresh stock solution from a new or validated batch of the solid compound.

      • Assess the stability of the compound in your experimental buffer under the assay conditions (time, temperature).

  • Improper Solution Preparation or Storage:

    • Rationale: Incorrect solvent choice, repeated freeze-thaw cycles, or exposure to light, air, or moisture can lead to degradation.

    • Troubleshooting:

      • Review the solution preparation and storage procedures (see FAQs).

      • Use single-use aliquots of stock solutions.

      • Ensure solvents are anhydrous where specified.

  • Precipitation in Assay Media:

    • Rationale: The compound may have limited solubility in the final assay buffer, leading to a lower effective concentration.

    • Troubleshooting:

      • Visually inspect the assay wells for any signs of precipitation.

      • Determine the solubility of the compound in the assay buffer.

      • Consider the use of a co-solvent or reducing the final concentration of the compound.

Problem: Visible Changes in Solution
  • Symptom: Color change of the solution (e.g., turning yellow or brown).

  • Symptom: Precipitation or cloudiness in the solution.

Possible Cause & Troubleshooting Steps:

  • Oxidation/Degradation:

    • Rationale: The appearance of color is a common indicator of oxidation or other degradation pathways.[2]

    • Troubleshooting:

      • Discard the colored solution and prepare a fresh one.

      • Ensure that the solvent is de-gassed and that the solution is stored under an inert atmosphere.

      • Protect the solution from light.

  • Poor Solubility/Precipitation:

    • Rationale: The concentration of the compound may have exceeded its solubility limit in the chosen solvent or upon dilution.

    • Troubleshooting:

      • Attempt to redissolve the precipitate by gentle warming or sonication. If it does not redissolve, the solution should be considered unstable.

      • Prepare a more dilute stock solution.

      • Consider a different solvent system.

  • Contamination:

    • Rationale: The solution may have been contaminated during preparation or handling.

    • Troubleshooting:

      • Ensure proper aseptic techniques if working in a sterile system.

      • Use clean, dry glassware and high-purity solvents.

Part 3: Experimental Protocols

This section provides detailed methodologies for key procedures related to the handling and stability assessment of "this compound".

Protocol 1: Recommended Procedure for Preparing a Stock Solution in DMSO

Materials:

  • "this compound" solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated balance

  • Sterile microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Vortex mixer and/or sonicator

Procedure:

  • Allow the vial of solid "this compound" to equilibrate to room temperature for at least 30 minutes before opening.

  • In a fume hood, weigh the desired amount of the solid into a clean, dry vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex until the solid is completely dissolved. Gentle sonication can be used to aid dissolution.

  • If the solution is not for immediate use, dispense it into single-use aliquots in amber microcentrifuge tubes or vials.

  • For short-term storage (up to one week), store the aliquots at -20°C. For long-term storage, store at -80°C.

Protocol 2: Procedure for Assessing the Stability of "this compound" in a Specific Solvent or Buffer using HPLC

Objective: To determine the stability of the compound over time under specific storage conditions.

Materials:

  • A freshly prepared stock solution of "this compound".

  • The solvent or buffer system to be tested.

  • HPLC system with a suitable detector (e.g., UV-Vis).

  • A suitable reversed-phase HPLC column (e.g., C18).

  • HPLC-grade solvents for the mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid).

Procedure:

  • Time Zero (T=0) Sample:

    • Dilute the freshly prepared stock solution to a final concentration within the linear range of the HPLC detector using the test solvent/buffer.

    • Immediately inject an aliquot onto the HPLC system and record the chromatogram. The area of the main peak corresponding to the compound is the T=0 value.

  • Incubation:

    • Store the remaining diluted solution under the desired test conditions (e.g., room temperature, 4°C, 37°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stored solution.

    • Inject the aliquot onto the HPLC system and record the chromatogram.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.

    • Plot the percentage of compound remaining versus time to determine the stability profile.

    • The appearance of new peaks in the chromatogram can indicate the formation of degradation products.

Part 4: Scientific Background (The "Why")

Understanding the chemical nature of "this compound" is crucial for troubleshooting stability issues.

Understanding the Functional Groups: Potential for Instability
  • Amino Group (-NH2): The primary amino group is a potential site for oxidation, which can be catalyzed by light, air (oxygen), and metal ions. This can lead to the formation of colored byproducts.

  • Pyrazole Ring: While generally aromatic and stable, the pyrazole ring system can be susceptible to certain degradation pathways, particularly under harsh pH conditions.[5]

  • Nitrile Group (-C≡N): The nitrile group can undergo hydrolysis to form a carboxamide or a carboxylic acid. This reaction is typically slow at neutral pH but can be accelerated by acidic or basic conditions and elevated temperatures.

Potential Degradation Pathways (Hypothesized)

The following diagram illustrates potential, hypothesized degradation pathways for "this compound" based on the reactivity of its functional groups.

G A This compound B Oxidized Products (e.g., colored impurities) A->B Oxidation (O2, light, metal ions) C 4-Amino-1-methyl-1H-pyrazole-5-carboxamide A->C Partial Hydrolysis (Acid/Base, Heat) D 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid C->D Full Hydrolysis (Acid/Base, Heat) G start Inconsistent Experimental Results check_solid Check Purity of Solid Compound (HPLC, LC-MS) start->check_solid is_pure Is Solid Pure? check_solid->is_pure new_solid Use New Batch of Solid is_pure->new_solid No prepare_fresh Prepare Fresh Stock Solution is_pure->prepare_fresh Yes new_solid->prepare_fresh check_solubility Assess Solubility in Assay Buffer prepare_fresh->check_solubility is_soluble Is Compound Soluble? check_solubility->is_soluble optimize_buffer Optimize Buffer/ Co-solvent is_soluble->optimize_buffer No check_stability Perform Stability Study (HPLC Time Course) is_soluble->check_stability Yes optimize_buffer->check_solubility is_stable Is Compound Stable? check_stability->is_stable proceed Proceed with Experiment is_stable->proceed Yes use_fresh Prepare Solutions Fresh/ Modify Conditions is_stable->use_fresh No

Caption: Troubleshooting workflow for stability issues.

References

  • BenchChem. (n.d.). Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Karaman, R. (2016). Response to "How can we store Pyrazolin from chalcone and hydrazine hydrate?". ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 28(18), 6589.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.

Sources

Technical Support Center: Synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile (CAS 5334-41-8).[1][2][3] This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic building block. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your synthetic protocols, ensuring high purity and yield.

I. Synthetic Pathway Overview

The synthesis of this compound typically proceeds via a well-established cyclocondensation reaction. A common and efficient route involves the reaction of methylhydrazine with a malononitrile derivative, such as (ethoxymethylene)malononitrile or a similar reactive species. This reaction is often highly regioselective, but reaction conditions can influence the outcome.

Illustrative Synthetic Scheme

Synthetic_Pathway cluster_reactants Starting Materials cluster_product Product A Methylhydrazine C 4-Amino-1-methyl-1H- pyrazole-5-carbonitrile A:e->C:w + B (Ethoxymethylene)malononitrile B:e->C:w Cyclocondensation (e.g., in Ethanol)

Caption: General synthetic route to this compound.

II. Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Q1: My final product shows a significant amount of an isomeric impurity. How can I identify and minimize it?

A1: Understanding Isomeric Impurities

The most probable isomeric impurity is 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile . Its formation depends on the regioselectivity of the cyclization reaction between methylhydrazine and the malononitrile precursor. While many similar reactions show high regioselectivity, variations in reaction conditions can lead to the formation of this isomer.[4][5]

Identification:

  • NMR Spectroscopy: ¹H NMR is a powerful tool to distinguish between the two isomers. The chemical shift of the pyrazole ring proton will be different for each isomer.

  • HPLC/LC-MS: A well-developed HPLC method can separate the two isomers, and LC-MS can confirm they have the same mass.

Minimization Strategies:

  • Control of Reaction Temperature: Lowering the reaction temperature may favor the formation of the desired isomer.

  • Solvent Selection: The polarity of the solvent can influence the regioselectivity. Experiment with different solvents (e.g., ethanol, isopropanol, or toluene) to find the optimal conditions.

  • pH Control: The acidity or basicity of the reaction medium can direct the cyclization. The use of a mild acid or base catalyst might improve selectivity.

Purification:

  • Column Chromatography: Silica gel column chromatography is often effective for separating isomers. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.[4]

  • Recrystallization: If the solubility of the two isomers is sufficiently different, fractional recrystallization can be an effective purification method.

Q2: I'm observing unreacted starting materials in my crude product. What are the likely causes and solutions?

A2: Addressing Incomplete Reactions

The presence of unreacted methylhydrazine or the malononitrile precursor indicates an incomplete reaction.

Potential Causes:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

  • Improper Stoichiometry: An incorrect molar ratio of the reactants can leave one of them in excess.

  • Poor Quality of Reagents: Degradation of starting materials, especially methylhydrazine which can be sensitive to air and moisture, can hinder the reaction.

Solutions:

  • Optimize Reaction Conditions: Increase the reaction time or temperature, and monitor the reaction progress using TLC or HPLC.

  • Verify Stoichiometry: Ensure accurate measurement of the reactants. A slight excess of the more volatile reactant (methylhydrazine) might be necessary.

  • Use High-Purity Reagents: Use fresh, high-quality starting materials.

Q3: My product is contaminated with a byproduct that has a molecular weight of 18 units higher than the product. What could it be?

A3: Hydrolysis of the Nitrile Group

An increase in molecular weight by 18 amu strongly suggests the hydrolysis of the nitrile group (-CN) to a primary amide (-CONH₂), forming 4-Amino-1-methyl-1H-pyrazole-5-carboxamide .

Formation Pathway:

This can occur during the reaction or workup if water is present, especially under acidic or basic conditions.

Identification:

  • FT-IR Spectroscopy: Look for the appearance of a strong C=O stretch (around 1650 cm⁻¹) and N-H stretching bands characteristic of a primary amide.

  • LC-MS: The mass spectrum will show a peak corresponding to the molecular weight of the amide.

  • ¹³C NMR: The carbon of the nitrile group (around 115-125 ppm) will be replaced by a carbonyl carbon signal (around 160-170 ppm).

Prevention and Removal:

  • Anhydrous Conditions: Ensure all solvents and reagents are dry, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Neutral Workup: Avoid strongly acidic or basic conditions during the workup and purification steps.

  • Chromatography: The amide is typically more polar than the nitrile and can be separated by silica gel column chromatography.

Troubleshooting Workflow

Troubleshooting_Workflow Start Crude Product Analysis (HPLC, NMR, LC-MS) Impurity_Detected Impurity Detected? Start->Impurity_Detected Isomer Isomeric Impurity? Impurity_Detected->Isomer Yes Pure_Product Pure Product Impurity_Detected->Pure_Product No Starting_Material Unreacted Starting Material? Isomer->Starting_Material No Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, pH) Isomer->Optimize_Conditions Yes Hydrolysis Hydrolysis Product? Starting_Material->Hydrolysis No Check_Stoichiometry Check Stoichiometry & Reagent Quality Starting_Material->Check_Stoichiometry Yes Purify_Chroma Purify by Column Chromatography Hydrolysis->Purify_Chroma No Anhydrous_Conditions Use Anhydrous Conditions & Neutral Workup Hydrolysis->Anhydrous_Conditions Yes Optimize_Conditions->Purify_Chroma Purify_Chroma->Pure_Product Check_Stoichiometry->Start Anhydrous_Conditions->Start

Caption: A workflow for troubleshooting common impurities.

III. Frequently Asked Questions (FAQs)

Q: What are the recommended analytical techniques for in-process control and final product analysis?

A: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of isomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of major impurities.[4][6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of key functional groups (e.g., -NH₂, -C≡N).[6]

Q: What are the typical purification methods for this compound?

A: The most common purification methods are:

  • Recrystallization: From a suitable solvent (e.g., ethanol, isopropanol, or mixtures with water) to remove minor impurities.

  • Column Chromatography: On silica gel, typically with a mobile phase of hexane and ethyl acetate, for removing closely related impurities like isomers.[4]

Q: Are there any specific safety precautions I should take during the synthesis?

A: Yes, standard laboratory safety practices should be followed. Additionally:

  • Methylhydrazine: Is a suspected carcinogen and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Malononitrile Derivatives: Can be toxic and irritants. Avoid inhalation and skin contact.

  • Solvents: Use flammable solvents in a fume hood and away from ignition sources.

Q: Can this synthetic methodology be adapted for other N-substituted aminopyrazoles?

A: Yes, this synthetic route is quite versatile. By substituting methylhydrazine with other alkyl or aryl hydrazines, a variety of N-substituted 5-amino-1H-pyrazole-4-carbonitriles can be synthesized.[4][5][7]

IV. Data Summary and Protocols

Table 1: Common Impurities and their Identification
Impurity NameStructurePotential SourceRecommended Analytical Technique
5-Amino-1-methyl-1H-pyrazole-4-carbonitrileIsomerLack of regioselectivityHPLC, ¹H NMR
MethylhydrazineStarting MaterialIncomplete reactionGC-MS, LC-MS
(Ethoxymethylene)malononitrileStarting MaterialIncomplete reactionGC-MS, LC-MS
4-Amino-1-methyl-1H-pyrazole-5-carboxamideHydrolysis ProductPresence of water during reaction/workupLC-MS, FT-IR, ¹³C NMR
Protocol: General Synthesis of this compound
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (ethoxymethylene)malononitrile (1.0 eq) in ethanol.

  • Add methylhydrazine (1.0-1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

V. References

  • BLD Pharm. This compound hydrochloride.

  • Scirp.org. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection.

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

  • ResearchGate. Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent.

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles.

  • Frontiers. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst.

  • Acta Crystallographica Section E. 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile.

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.

  • NIH. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

  • Scientific Reports. An efficient protocol for the one-pot four-component synthesis of 6-amino-1, 4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using starch solution as a reaction media.

  • Watson International. HAT-CN CAS 105598-27-4.

  • Apollo Scientific. 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile.

  • ResearchGate. (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.

  • Bridge Organics. 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile.

  • BLDpharm. 5334-41-8|5-Amino-1-methyl-1H-pyrazole-4-carbonitrile.

  • iChemical. 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile, CAS No. 5334-41-8.

  • Pharmaffiliates. Vonoprazan-impurities.

Sources

Technical Support Center: Reaction Monitoring for 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting solutions for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) analysis. Our goal is to empower you with the causal understanding behind experimental protocols, ensuring scientifically sound and reproducible results.

Introduction: The Critical Role of Reaction Monitoring

The synthesis of 5-aminopyrazole derivatives, such as this compound, is a cornerstone in the development of various pharmaceutical and agrochemical agents[1]. These reactions, often involving the condensation of hydrazines with β-ketonitriles or malononitrile derivatives, can yield a mixture of starting materials, intermediates, the desired product, and potential side products or regioisomers[1].

Accurate real-time monitoring is therefore not merely a procedural step but a critical determinant of success. It allows for the precise determination of reaction completion, helps optimize reaction conditions (e.g., temperature, time), and provides crucial information for developing effective workup and purification strategies[2]. Both TLC and HPLC are powerful tools for this purpose, each offering distinct advantages. TLC provides a rapid, qualitative assessment of the reaction's progress, while HPLC delivers quantitative data with high resolution and sensitivity.

This guide provides a comprehensive framework for utilizing both techniques effectively, focusing on troubleshooting common issues and establishing robust analytical methods.

Part 1: Thin-Layer Chromatography (TLC) Reaction Monitoring

TLC is an indispensable tool for the rapid, qualitative monitoring of chemical reactions. For nitrogen-containing heterocycles like this compound, which possess basic amine groups, specific challenges can arise. This section addresses these common issues in a practical Q&A format.

TLC Troubleshooting: FAQs

Question: My spots are streaking badly. What's causing this and how do I fix it?

Answer: Streaking is the most common issue when analyzing basic compounds like aromatic amines on standard silica gel plates[3].

  • Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group on your pyrazole can undergo strong, sometimes irreversible, acid-base interactions with these silanols. This causes a portion of the analyte to "stick" to the baseline and elute slowly and unevenly, resulting in a vertical streak rather than a compact spot[3]. Overloading the sample can also cause streaking[4].

  • Solutions:

    • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount (0.5-2%) of a volatile organic base, such as triethylamine (TEA) or ammonia solution, to your eluting solvent system[3]. This base will preferentially bind to the acidic sites, allowing your compound to travel up the plate unimpeded.

    • Reduce Sample Concentration: Ensure your spotting solution is not too concentrated. A spot that is too "heavy" will lead to saturation of the stationary phase and cause streaking[4]. Dilute your reaction aliquot before spotting.

    • Consider Alternative Plates: If streaking persists, consider using neutral alumina TLC plates, which lack the acidic character of silica.

Question: My starting material and product spots are too close together (poor resolution). How can I improve the separation?

Answer: Achieving good separation (a significant difference in Rf values) is key to accurately judging reaction completion.

  • Causality: The separation on TLC is governed by the polarity difference between your compounds and the polarity of the mobile phase. If the Rf values are similar, it means the mobile phase is not effectively differentiating between the polarities of your starting material and product[5].

  • Solutions:

    • Optimize the Solvent System: The most common mobile phase for compounds of this type is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate)[6][7].

      • If spots are too high (Rf > 0.8), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 1:1 Hexane:EtOAc to 3:1 Hexane:EtOAc)[5].

      • If spots are too low (Rf < 0.2), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 3:1 Hexane:EtOAc to 1:1 Hexane:EtOAc)[5].

    • Change Solvent Selectivity: If adjusting polarity isn't enough, change one of the solvents to one with a different selectivity. For example, replace ethyl acetate with dichloromethane (DCM) or tetrahydrofuran (THF)[8]. A system like DCM/Methanol is often effective for more polar compounds[5].

Question: My reaction is in a high-boiling solvent like DMF or DMSO, and the TLC plate is just a smear.

Answer: High-boiling, polar solvents are notoriously problematic for TLC analysis.

  • Causality: Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are highly polar and will not evaporate from the TLC plate baseline under normal conditions. When you run the plate, the residual DMF/DMSO acts as a very strong eluent, dragging all components up the plate as a single, unresolved smear[9].

  • Solution: After spotting your sample on the TLC plate, place the plate under a high vacuum for 5-10 minutes before developing it. This will remove the residual high-boiling solvent, allowing for a clean chromatogram[9].

Protocol: Developing a TLC System for Reaction Monitoring
  • Prepare the TLC Chamber: Line a developing jar with filter paper, add your chosen solvent system (e.g., start with 7:3 Hexane:Ethyl Acetate), and let the chamber saturate for at least 10-15 minutes.

  • Prepare the Sample: Take a small aliquot from the reaction mixture (a drop on the end of a glass rod) and dissolve it in a volatile solvent like ethyl acetate or DCM (approx. 0.5 mL).

  • Spot the Plate: Using a capillary tube, spot the starting material (SM), the reaction mixture (R), and a "co-spot" (C) where both SM and R are spotted in the same lane. The co-spot helps confirm the identity of the starting material spot in the reaction lane[9].

  • Develop the Plate: Place the spotted TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm is common for aromatic compounds). Circle the spots with a pencil.

  • Analyze and Optimize:

    • Assess the separation between the starting material and the new product spot.

    • Aim for a product Rf value between 0.2 and 0.4 for optimal separation and to ensure it will behave well during column chromatography purification[5].

    • Adjust the solvent system polarity as described in the FAQ section until optimal separation is achieved.

TLC Optimization Workflow

TLC_Optimization cluster_adjust Optimization Loop start Start: Prepare Reaction Aliquot spot Spot Plate (SM, Reaction, Co-spot) start->spot develop Develop Plate in Initial Solvent (e.g., 7:3 Hexane:EtOAc) spot->develop visualize Visualize under UV Light develop->visualize evaluate Evaluate Separation & Rf visualize->evaluate adjust_polarity Adjust Solvent Polarity (More/Less EtOAc) evaluate->adjust_polarity Poor Separation (Rf too high/low) change_solvent Change Solvent Selectivity (e.g., Use DCM/MeOH) evaluate->change_solvent Still Poor Separation check_streaking Add Basic Modifier (e.g., 1% TEA) evaluate->check_streaking Spots are Streaking end_point Optimal TLC System Found evaluate->end_point Good Separation (Product Rf 0.2-0.4) adjust_polarity->develop Retry change_solvent->develop Retry check_streaking->develop Retry

Caption: Workflow for optimizing a TLC solvent system.

Part 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides quantitative analysis, offering superior resolution to distinguish between closely related impurities and the final product. Developing a robust HPLC method is crucial for quality control and purity assessment.

HPLC Troubleshooting: FAQs

Question: My peaks are tailing. What is the cause for this specific molecule?

Answer: Peak tailing is a common issue for basic compounds and can compromise resolution and integration accuracy.

  • Causality: Similar to TLC, the primary cause is often secondary interactions between the basic amino group of your pyrazole and residual, acidic silanol groups on the surface of the C18 silica packing material[10]. This is especially prevalent at neutral pH where the amine may be partially protonated and the silanols are deprotonated.

  • Solutions:

    • Use an Acidic Modifier: Add a small amount of acid to the mobile phase (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid - TFA). This serves two purposes: it protonates the silanol groups, rendering them neutral and less interactive, and it ensures your basic analyte is fully protonated, leading to a single, sharp peak shape.

    • Check Column Health: A degraded column with a void at the inlet or fouled packing material can also cause tailing. If the problem persists with a good mobile phase, consider flushing the column or replacing it.

    • Use a Modern Column: Employ a column with high-purity silica and advanced end-capping (e.g., a "Type B" silica column) designed to minimize silanol interactions[10].

Question: My retention times are drifting or shifting between injections. Why?

Answer: Unstable retention times make peak identification unreliable.

  • Causality: Drifting retention times usually point to a lack of system equilibration or changes in the mobile phase composition or column temperature[11].

    • Mobile Phase: Improperly mixed or degassed mobile phase can lead to composition changes over time. Buffers can also degrade[10].

    • Column Equilibration: The column needs sufficient time to equilibrate with the mobile phase, especially when changing solvents or running a gradient. Insufficient equilibration is a common cause of drift at the start of a run sequence[11].

    • Temperature: Column temperature directly affects retention. Fluctuations in ambient lab temperature can cause drift if a column oven is not used[11].

  • Solutions:

    • Ensure Proper Equilibration: Always flush the column with at least 10-15 column volumes of the mobile phase before starting your analysis[11].

    • Use a Column Oven: Maintain a constant, stable column temperature (e.g., 30-40 °C) using a thermostat-controlled column oven.

    • Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure they are thoroughly mixed and degassed (via sonication or inline degasser). If using buffers, verify their stability.

Question: I'm seeing "ghost peaks" – peaks that appear in blank injections.

Answer: Ghost peaks are indicative of contamination in the HPLC system or carryover from a previous injection.

  • Causality: A highly concentrated sample can adsorb onto parts of the system (injector rotor seal, tubing) and then slowly leach out in subsequent runs. Contaminants can also build up on the head of the column and elute later, especially during a gradient[12].

  • Solutions:

    • Clean the System: Flush the entire system, including the injector and sample loop, with a strong solvent (like 100% acetonitrile or isopropanol) to remove adsorbed material.

    • Implement a Needle Wash: Ensure your autosampler's needle wash method is effective. Use a wash solvent that is strong enough to dissolve your analyte completely.

    • Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column. It traps strongly retained impurities and protects the more expensive analytical column from contamination.

Recommended Starting HPLC Conditions

While a specific validated method for this compound is not publicly available, the following conditions, based on methods for similar pyrazole derivatives, provide an excellent starting point for method development[13].

ParameterRecommended Starting ConditionRationale & Notes
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column suitable for aromatic heterocycles. High-purity, end-capped silica is preferred to reduce peak tailing[13].
Mobile Phase A Water + 0.1% Formic AcidFormic acid is an MS-compatible modifier that improves peak shape for basic analytes[13].
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent with good UV transparency and elution strength[14].
Gradient 10% B to 90% B over 15 minA broad starting gradient is effective for separating compounds with a wide range of polarities (starting materials, product, impurities).
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature can improve efficiency and reduce viscosity, leading to sharper peaks and lower backpressure[10].
Detection UV at 254 nm or Diode Array (DAD)Aromatic pyrazole systems typically have strong UV absorbance. A DAD allows for monitoring across a spectrum to find the optimal wavelength[11].
Injection Vol. 5 - 10 µLKeep injection volume low to prevent column overload and peak distortion.
Sample Diluent Mobile Phase (e.g., 50:50 A:B)Dissolving the sample in the mobile phase is crucial to prevent peak distortion caused by solvent incompatibility.
HPLC Troubleshooting Workflow

HPLC_Troubleshooting cluster_tailing Tailing Solutions cluster_drift Drift Solutions cluster_ghost Ghost Peak Solutions start Problem Observed in Chromatogram peak_tailing Peak Tailing start->peak_tailing rt_drift Retention Time Drift start->rt_drift ghost_peaks Ghost Peaks / Carryover start->ghost_peaks add_modifier Add 0.1% Formic Acid to Mobile Phase peak_tailing->add_modifier equilibrate Increase Column Equilibration Time rt_drift->equilibrate clean_injector Flush Injector & System with Strong Solvent ghost_peaks->clean_injector check_column_health Flush or Replace Column add_modifier->check_column_health use_endcapped_col Use High-Purity End-capped Column check_column_health->use_endcapped_col end_point Problem Resolved use_endcapped_col->end_point use_oven Use Column Oven (e.g., 35 °C) equilibrate->use_oven fresh_mp Prepare Fresh, Degassed Mobile Phase use_oven->fresh_mp fresh_mp->end_point optimize_wash Optimize Needle Wash Method clean_injector->optimize_wash use_guard_col Install/Replace Guard Column optimize_wash->use_guard_col use_guard_col->end_point

Caption: Decision tree for troubleshooting common HPLC issues.

References

  • Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 19, 2026, from [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. Retrieved January 19, 2026, from [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved January 19, 2026, from [Link]

  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 19, 2026, from [Link]

  • Process for the preparation of 4-aminopyrazole derivatives. (2007). Google Patents.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved January 19, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 19, 2026, from [Link]

  • TLC troubleshooting. (n.d.). ChemBAM. Retrieved January 19, 2026, from [Link]

  • Biologically active 4‐aminopyrazole derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • How can I find out the same Rf value compounds by TLC wise without using NMR? (2013, November 18). ResearchGate. Retrieved January 19, 2026, from [Link]

  • FLASH OPTIMIZATION. (n.d.). Brian H. Northrop. Retrieved January 19, 2026, from [Link]

  • Thin Layer Chromatography. (n.d.). Retrieved January 19, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Reversed phase thin layer chromatography of five co-administered drugs with surfactant modified solvent systems. (n.d.). Retrieved January 19, 2026, from [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (2015). Scirp.org. Retrieved January 19, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 19, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile: Navigating Regioisomeric Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, with its derivatives exhibiting a wide spectrum of biological activities. Among these, aminopyrazole carbonitriles are particularly valuable as versatile synthons for the construction of more complex heterocyclic systems. This guide focuses on the synthesis of a specific, yet challenging, regioisomer: 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile . Due to the scarcity of direct synthetic routes in published literature for this precise isomer, this document provides a comparative analysis of a well-established method for its more common regioisomer, 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile , and a proposed, literature-supported pathway to the target 4-amino isomer. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, experimental protocols, and a critical evaluation of the synthetic strategies.

The primary challenge in the synthesis of substituted pyrazoles from unsymmetrical precursors, such as methylhydrazine, is controlling the regioselectivity of the cyclization reaction. The nucleophilic attack of the two distinct nitrogen atoms of methylhydrazine on a dicarbonyl or equivalent precursor can lead to a mixture of regioisomers, often necessitating difficult purification steps. This guide will illuminate these challenges and provide insights into directing the synthesis towards the desired isomer.

Method 1: Established Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile via Condensation Reaction

The synthesis of 5-aminopyrazoles is a well-trodden path in heterocyclic chemistry. A highly efficient and regioselective method involves the condensation of a substituted hydrazine with an activated malononitrile derivative, such as (ethoxymethylene)malononitrile. This reaction reliably yields the 5-amino-1-substituted-pyrazole-4-carbonitrile.

Mechanistic Rationale

The reaction proceeds through a nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine (the one not attached to the methyl group) onto the electron-deficient carbon of the ethoxymethylene group. This is followed by an intramolecular cyclization where the other nitrogen atom attacks one of the nitrile groups, leading to the formation of the pyrazole ring. The ethoxy group acts as a good leaving group, driving the reaction forward.

Diagram of the reaction pathway for Method 1:

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product methylhydrazine Methylhydrazine intermediate Acyclic Intermediate methylhydrazine->intermediate Nucleophilic Attack EMMN (Ethoxymethylene)malononitrile EMMN->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Tautomerization product 5-Amino-1-methyl-1H- pyrazole-4-carbonitrile cyclization->product Ethanol Elimination

Caption: Reaction workflow for the synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile.

Experimental Protocol

Materials:

  • Methylhydrazine

  • (Ethoxymethylene)malononitrile

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (ethoxymethylene)malononitrile (1.0 eq) in absolute ethanol.

  • To this solution, add methylhydrazine (1.0-1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the pure 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile.

Method 2: Proposed Synthesis of this compound via Nitration and Reduction

As direct synthesis methods for this compound are not prevalent, a multi-step approach starting from a pre-formed 1-methylpyrazole ring is proposed. This strategy hinges on the regioselective introduction of a nitro group at the 4-position, followed by cyanation at the 5-position and subsequent reduction of the nitro group. The existence of the intermediate, 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile, in chemical supplier databases lends credence to this proposed pathway.[1]

Mechanistic Rationale

This synthetic route leverages the established chemistry of pyrazole functionalization. The 1-methylpyrazole ring can be nitrated at the 4-position under standard conditions. The subsequent introduction of a cyano group at the 5-position is a more challenging step and may require activation of the pyrazole ring or the use of modern cyanation methods. Finally, the reduction of the nitro group to an amine is a well-established transformation, typically achieved with high efficiency using catalytic hydrogenation or metal-acid systems.

Diagram of the proposed reaction pathway for Method 2:

G cluster_steps Proposed Synthetic Steps start 1-Methylpyrazole nitration Nitration start->nitration HNO3/H2SO4 cyanation Cyanation nitration->cyanation Cyanating Agent (e.g., TMSCN) reduction Reduction cyanation->reduction Reducing Agent (e.g., H2/Pd-C) product 4-Amino-1-methyl-1H- pyrazole-5-carbonitrile reduction->product

Caption: Proposed multi-step synthesis of this compound.

Proposed Experimental Protocol

Step 1: Synthesis of 1-methyl-4-nitropyrazole

  • To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, cooled in an ice-salt bath, slowly add 1-methylpyrazole.

  • After the addition, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by chromatography or recrystallization.

Step 2: Cyanation of 1-methyl-4-nitropyrazole to yield 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile

This step is the most challenging and may require significant optimization. The following is a general procedure based on modern cyanation methods.

  • In an inert atmosphere, dissolve 1-methyl-4-nitropyrazole in a suitable dry solvent (e.g., DMF or acetonitrile).

  • Add a cyanation reagent, such as trimethylsilyl cyanide (TMSCN) or a metal cyanide salt (e.g., CuCN), and a catalyst if required (e.g., a palladium or copper catalyst for C-H activation).[2]

  • Heat the reaction mixture under conditions determined by the chosen cyanation method. This could range from moderate heating to microwave irradiation.

  • Monitor the reaction for the formation of the desired product.

  • Upon completion, perform an appropriate aqueous workup, extract the product, and purify by column chromatography.

Step 3: Reduction of 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile

  • Dissolve the 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 3-4 atm) until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or chromatography.

Comparative Analysis

FeatureMethod 1 (Established)Method 2 (Proposed)
Target Product 5-Amino-1-methyl-1H-pyrazole-4-carbonitrileThis compound
Regioselectivity High, reliably yields the 5-amino isomer.Dependent on the selectivity of nitration and cyanation steps. Nitration at the 4-position of 1-methylpyrazole is generally favored. Cyanation at the 5-position may face challenges.
Number of Steps One-pot reaction.Multiple steps (typically 3).
Starting Materials Methylhydrazine, (ethoxymethylene)malononitrile.1-Methylpyrazole, nitric acid, sulfuric acid, a cyanation reagent, a reducing agent.
Yield Generally high (often >80%).Overall yield will be a product of the yields of the individual steps and is expected to be lower than Method 1.
Purification Often simple crystallization.Requires purification at each step, likely involving column chromatography.
Scalability Readily scalable.Scalability may be challenging, particularly for the cyanation step.
Safety & Hazards Methylhydrazine is toxic and a potential carcinogen.[3] The reaction can be exothermic.Use of fuming nitric and concentrated sulfuric acids requires extreme caution. Cyanation reagents are often highly toxic. Catalytic hydrogenation requires specialized equipment.
Cost-Effectiveness Starting materials like malononitrile and methylhydrazine are commercially available at a moderate cost.[3][4][5] The one-step nature makes it economically favorable.The multi-step nature, need for purification at each stage, and potentially expensive cyanation reagents and catalysts will likely result in a higher overall cost.

Conclusion and Recommendations

For the synthesis of aminopyrazole carbonitriles, the condensation of a hydrazine with an activated malononitrile derivative (Method 1) remains the most efficient and regioselective route for obtaining the 5-amino-1-substituted isomer. Its one-pot nature, high yields, and straightforward purification make it the preferred method for accessing this class of compounds.

The synthesis of the target molecule, This compound , presents a significant regiochemical challenge. The proposed multi-step route (Method 2) via nitration, cyanation, and reduction offers a plausible, albeit more arduous, pathway. The key bottleneck in this sequence is likely to be the regioselective cyanation of the 1-methyl-4-nitropyrazole intermediate. Researchers attempting this synthesis should be prepared to screen various modern cyanation conditions to achieve a viable yield.

References

Please note that the URLs are provided for verification and were accessible at the time of writing.

  • Tradeindia. Malononitrile - C3H2N2, 99% Purity, Colorless to Light Yellow Solid, Industrial Grade | Used in Pharmaceuticals, Agrochemicals, and Dyes, Slightly Soluble in Water at 4838.00 INR in Mumbai, Maharashtra | A. B. Enterprises. [Link]

  • Sdfine. MALONONITRILE (malonic dinitrile). [Link]

  • Kumar, G. S., et al. "Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source." Organic Letters, 2022, 24, 6357-6363. [Link]

Sources

A Comparative Guide to 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile and its Isomers in Biological Assays: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Critical Role of Isomerism

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][2][3] The versatility of the pyrazole scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Among the vast landscape of pyrazole-based compounds, aminopyrazole carbonitriles represent a particularly promising class of molecules. The presence of the amino and cyano groups provides key hydrogen bonding and dipole interactions that can drive potent and selective binding to various biological targets. This guide focuses on the isomeric variations of a core aminopyrazole carbonitrile structure: "4-Amino-1-methyl-1H-pyrazole-5-carbonitrile" and its related positional isomers.

While direct head-to-head comparative studies on the biological activities of these specific, minimally substituted isomers are not extensively available in the public domain, this guide will provide a framework for understanding their potential differential effects in biological assays. By examining the structure-activity relationships (SAR) of closely related analogs and fundamental principles of medicinal chemistry, we can infer how the positional variations of the amino and cyano groups on the 1-methyl-1H-pyrazole core can profoundly influence their biological profiles.

The Isomeric Landscape: A Structural Overview

The core structure under consideration is an amino-1-methyl-1H-pyrazole-carbonitrile. The key isomeric variations arise from the different possible positions of the amino and cyano groups on the pyrazole ring. The primary isomers of interest are:

  • This compound

  • 3-Amino-1-methyl-1H-pyrazole-5-carbonitrile

  • 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile

  • 3-Amino-1-methyl-1H-pyrazole-4-carbonitrile

  • 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile

The seemingly subtle shift in the positions of these functional groups can dramatically alter the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, leading to distinct interactions with biological macromolecules.

Inferred Biological Activity and Structure-Activity Relationship (SAR) Insights

Based on the broader literature on pyrazole derivatives, we can anticipate that these isomers will likely exhibit activity in several key therapeutic areas, most notably as kinase inhibitors and anticancer agents.

Kinase Inhibition: A Tale of Two Moieties

The aminopyrazole scaffold is a well-established hinge-binding motif in a multitude of protein kinase inhibitors.[4][5] The amino group can act as a hydrogen bond donor, while the pyrazole nitrogens can act as hydrogen bond acceptors, forming critical interactions with the kinase hinge region. The positioning of the amino group is therefore paramount for potent kinase inhibition.

  • 4-Amino Isomers: Derivatives of 4-amino-(1H)-pyrazole have been successfully developed as potent inhibitors of Janus kinases (JAKs).[4] The 4-amino group is often crucial for establishing the primary hydrogen bond interactions with the kinase hinge. The adjacent cyano group in This compound would be expected to modulate the electronic properties of the pyrazole ring and could potentially engage in additional interactions within the ATP-binding pocket.

  • 3-Amino and 5-Amino Isomers: The 3-amino and 5-aminopyrazole cores are also prevalent in kinase inhibitor design.[6][7] The orientation of the amino group in these isomers will dictate a different binding mode within the kinase hinge compared to the 4-amino isomers. For instance, in the case of 3-Amino-1-methyl-1H-pyrazole-5-carbonitrile and 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile , the amino group's proximity to the N1-methyl group and the position of the electron-withdrawing cyano group will influence the overall geometry and electronic landscape of the molecule, leading to differential kinase selectivity and potency.

The interplay between the amino and cyano groups is critical. The electron-withdrawing nature of the nitrile can influence the pKa of the amino group and the pyrazole ring nitrogens, which in turn affects the strength of hydrogen bonds formed with the target protein.

Anticancer Activity: Beyond Kinase Inhibition

The anticancer potential of pyrazole derivatives is not limited to kinase inhibition. These compounds can induce apoptosis, cell cycle arrest, and other cytotoxic effects through various mechanisms.[8][9][10] The cytotoxic profiles of our isomers of interest would likely differ based on their ability to penetrate cell membranes and interact with intracellular targets.

The lipophilicity and polarity of each isomer, governed by the relative positions of the amino and cyano groups, will influence its cell permeability. For example, the different dipole moments of the isomers could lead to variations in their ability to cross the cell membrane and accumulate intracellularly.

Comparative Biological Evaluation: Experimental Protocols

To definitively elucidate the biological activity profile of "this compound" and its isomers, a systematic evaluation using a panel of standardized biological assays is essential. Below are detailed protocols for key experiments that would be instrumental in this comparative analysis.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., against a panel of representative kinases)

This assay will determine the direct inhibitory effect of the pyrazole isomers on the enzymatic activity of selected protein kinases.

Objective: To determine the IC50 values of the pyrazole isomers against a panel of kinases (e.g., tyrosine kinases like EGFR, Src, and serine/threonine kinases like CDK2, AKT).

Methodology:

  • Reagents and Materials:

    • Recombinant human kinases

    • Specific peptide substrates for each kinase

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (pyrazole isomers) dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the pyrazole isomers in DMSO.

    • In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at 30°C for 60 minutes.

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Causality Behind Experimental Choices:

  • The use of a panel of kinases allows for the assessment of both potency and selectivity.

  • The ADP-Glo™ assay is a robust and sensitive method for measuring kinase activity by quantifying the amount of ADP produced.

  • Serial dilutions of the compounds are necessary to generate a dose-response curve for accurate IC50 determination.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This assay will assess the effect of the pyrazole isomers on the viability and proliferation of cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of the pyrazole isomers against a panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer).

Methodology:

  • Reagents and Materials:

    • Human cancer cell lines

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (pyrazole isomers) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the pyrazole isomers for 72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.

    • Determine the GI50 values from the dose-response curves.

Causality Behind Experimental Choices:

  • The MTT assay is a widely used and reliable colorimetric assay for assessing cell viability based on mitochondrial activity.

  • A panel of cancer cell lines from different tissue origins is used to evaluate the spectrum of anticancer activity.

  • A 72-hour incubation period allows for the assessment of the compounds' effects on cell proliferation over multiple cell cycles.

Data Presentation: A Framework for Comparison

To facilitate a clear and objective comparison of the biological data obtained from the assays described above, the results should be summarized in a structured tabular format.

Table 1: Comparative in Vitro Kinase Inhibitory Activity (IC50, µM)

CompoundKinase 1Kinase 2Kinase 3Kinase 4
This compound
3-Amino-1-methyl-1H-pyrazole-5-carbonitrile
5-Amino-1-methyl-1H-pyrazole-4-carbonitrile
Reference Inhibitor

Table 2: Comparative Cytotoxicity against Human Cancer Cell Lines (GI50, µM)

CompoundCell Line 1 (e.g., A549)Cell Line 2 (e.g., MCF-7)Cell Line 3 (e.g., HCT116)
This compound
3-Amino-1-methyl-1H-pyrazole-5-carbonitrile
5-Amino-1-methyl-1H-pyrazole-4-carbonitrile
Doxorubicin (Reference Drug)

Visualization of Key Concepts

To visually represent the concepts discussed in this guide, the following diagrams are provided.

experimental_workflow cluster_isomers Isomer Synthesis & Characterization cluster_assays Biological Evaluation cluster_analysis Data Analysis & SAR I1 4-Amino-1-methyl-1H- pyrazole-5-carbonitrile KA In Vitro Kinase Assays (Panel of Kinases) I1->KA CA Cell-Based Cytotoxicity Assays (Cancer Cell Line Panel) I1->CA I2 Other Positional Isomers I2->KA I2->CA DP Data Processing (IC50 / GI50 Determination) KA->DP CA->DP SAR Structure-Activity Relationship (SAR) Analysis DP->SAR LO Lead Optimization SAR->LO

Caption: A generalized workflow for the comparative biological evaluation of pyrazole isomers.

kinase_interaction cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Aminopyrazole Inhibitor Hinge Hinge Region (Backbone NH/CO) Pocket Hydrophobic Pocket AP Aminopyrazole Core AP->Hinge H-Bonding Substituent Substituents (e.g., -CN, -CH3) Substituent->Pocket Van der Waals / Dipole Interactions

Caption: A simplified diagram illustrating the key interactions of an aminopyrazole inhibitor within a kinase active site.

Conclusion and Future Directions

The isomeric positioning of functional groups on the pyrazole core is a critical determinant of biological activity. While direct comparative data for this compound and its isomers is currently limited in the public literature, the framework and protocols presented in this guide offer a robust strategy for their systematic evaluation.

Future research efforts should focus on the synthesis and parallel biological screening of these isomers to build a comprehensive SAR profile. Such studies will not only elucidate the specific therapeutic potential of each isomer but also provide valuable insights into the fundamental principles of molecular recognition for this privileged scaffold. The findings from these investigations could pave the way for the development of novel and highly selective therapeutic agents for a range of diseases.

References

  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-88. [Link]

  • Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12066–12080. [Link]

  • Jadhav, S. D., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4962. [Link]

  • Kamenecka, T. M., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(19), 13037-13045. [Link]

  • Khan, I., et al. (2021). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 22(14), 7583. [Link]

  • Krzywik, J., et al. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 27(19), 6293. [Link]

  • Li, X., et al. (2017). A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. Molecules, 22(10), 1642. [Link]

  • Lusardi, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Nayak, S. K., et al. (2021). Current status of pyrazole and its biological activities. Journal of Basic and Clinical Pharmacy, 12(3), 64-72. [Link]

  • Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5(03), 239. [Link]

  • Wang, X., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]

  • Zhang, Y., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950-955. [Link]

Sources

A Researcher's Guide to the Definitive Structural Validation of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile: An Integrated Crystallographic and Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of any successful program. The precise arrangement of atoms dictates not only the compound's physicochemical properties but also its interaction with biological targets. This guide provides an in-depth, practical comparison of analytical techniques for the structural validation of the novel heterocyclic compound, 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile , with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, X-ray crystallography stands alone in its ability to provide a definitive, high-resolution snapshot of the molecular architecture in the solid state. This guide will walk you through a proposed workflow for the synthesis, crystallization, and crystallographic analysis of this compound, and compare the richness of the resulting data with that obtained from other analytical techniques.

The Imperative of Structural Integrity in Drug Discovery

This compound belongs to the aminopyrazole class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in molecules with diverse biological activities.[1][2] The seemingly subtle placement of the methyl group and the amino and nitrile functionalities around the pyrazole core can drastically alter its biological profile. Therefore, unequivocal confirmation of the regiochemistry and tautomeric form is paramount. While NMR can provide strong evidence for the connectivity, X-ray crystallography offers the ultimate, irrefutable proof of the molecular structure.

Proposed Synthesis of this compound

The synthesis of 5-amino-1-substituted-1H-pyrazole-4-carbonitriles is well-documented in the literature.[2][3] A plausible and efficient route to the target compound involves a multi-component reaction, which is favored for its atom economy and operational simplicity.[3]

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of malononitrile (1 mmol) and (ethoxymethylene)malononitrile (1 mmol) in ethanol (10 mL), add methylhydrazine (1 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure this compound.

The Gold Standard: Single-Crystal X-ray Crystallography

The journey from a purified powder to a refined crystal structure is a meticulous process that hinges on the growth of high-quality single crystals.

Experimental Protocol: Crystallization

The selection of an appropriate crystallization technique is often empirical. For a small molecule like this compound, several methods should be screened in parallel:

  • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to near saturation in a loosely capped vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

  • Solvent Layering: Carefully layer a less dense anti-solvent over a solution of the compound in a denser solvent in a narrow tube. Crystals may form at the interface of the two solvents.

Experimental Protocol: X-ray Diffraction Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a modern diffractometer equipped with a sensitive detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and displacement parameters are refined using full-matrix least-squares procedures. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Expected Crystallographic Data

While the crystal structure of this compound has not been publicly reported, we can infer the expected parameters from the closely related analog, 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile .[4]

ParameterExpected Value (based on 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile[4])
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a (Å)~11.0
b (Å)~7.7
c (Å)~12.2
β (°)~115.7
Volume (ų)~928
Z4
Bond LengthsC-C, C-N, N-N bond lengths consistent with standard values for aromatic heterocyclic systems.
Hydrogen BondingIntermolecular hydrogen bonds involving the amino group and the pyrazole nitrogen atoms are expected to play a key role in the crystal packing.

This data provides an unambiguous confirmation of the atomic connectivity, bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice.

A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation study integrates data from multiple analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution.[5] For this compound, ¹H and ¹³C NMR would provide key information:

  • ¹H NMR: Would show distinct signals for the methyl protons, the amino protons, and the pyrazole ring proton, with chemical shifts and coupling patterns consistent with the proposed structure.

  • ¹³C NMR: Would reveal the number of unique carbon atoms and their chemical environments, including the quaternary carbons of the pyrazole ring and the nitrile carbon.

However, NMR alone may not be sufficient to definitively assign the regiochemistry, especially in the absence of long-range correlation experiments.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.[6] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further confirming the molecular formula. While essential for confirming the identity and purity of the compound, MS does not provide information about the three-dimensional arrangement of the atoms.

Comparison Summary

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Definitive 3D structure, bond lengths, bond angles, stereochemistry, crystal packingAtomic connectivity, solution-state conformation, dynamic processesMolecular weight, elemental composition, fragmentation patterns
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Strengths Unambiguous structural determinationNon-destructive, provides information on dynamicsHigh sensitivity, accurate mass determination
Limitations Requires high-quality single crystals, provides a static picture of the moleculeCan be complex to interpret, may not provide definitive regiochemistryDoes not provide structural information beyond connectivity

Visualizing the Workflow and Logic

To better illustrate the process and the interplay of these techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_data Data & Interpretation synthesis Multi-component Reaction purification Column Chromatography synthesis->purification crystallization Crystallization Screening purification->crystallization nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms xray X-ray Diffraction crystallization->xray structure Definitive 3D Structure xray->structure connectivity Connectivity & Dynamics nmr->connectivity formula Molecular Formula ms->formula

Caption: Experimental workflow for the synthesis and structural validation of this compound.

logic_diagram cluster_question Primary Question: What is the Molecular Structure? cluster_techniques Analytical Techniques cluster_information Information Provided question xray X-ray Crystallography definitive_structure Definitive 3D Structure (Solid State) xray->definitive_structure provides nmr NMR Spectroscopy connectivity Connectivity & Conformation (Solution State) nmr->connectivity provides ms Mass Spectrometry molecular_weight Molecular Weight & Formula ms->molecular_weight provides definitive_structure->question answers connectivity->question supports molecular_weight->question confirms

Caption: Logical relationship of analytical techniques for structural elucidation.

Conclusion

The structural validation of a novel compound such as this compound requires a multi-faceted analytical approach. While NMR and mass spectrometry are crucial for initial characterization and confirmation of the molecular formula and connectivity, single-crystal X-ray crystallography remains the unparalleled method for providing a definitive, high-resolution three-dimensional structure. The detailed atomic coordinates, bond lengths, and intermolecular interactions revealed by crystallography are invaluable for understanding the molecule's properties and for guiding further drug development efforts. By integrating these powerful analytical techniques, researchers can build a comprehensive and irrefutable understanding of their target molecules, paving the way for successful innovation.

References

  • BenchChem. (2025). Spectroscopic Profile of 5-amino-1H-pyrazole-3-carbonitrile: A Technical Overview. BenchChem.
  • Jiang, Q., He, Q., Zhang, J., Yang, Y., & Wan, R. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o103. [Link]

  • Laganowsky, A., Reading, E., Allison, T. M., Ulmschneider, M. B., & Robinson, C. V. (2017). Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. Frontiers in Molecular Biosciences, 4, 71. [Link]

  • Ghahremanzadeh, R., Fereshteh, Z., & Zarei, M. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(4), 2098–2110. [Link]

  • Al-Qalaf, F., Al-Mulla, A., & Elnagdi, M. H. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78–88. [Link]

  • Safari, J., & Gandomi-Ravandi, S. (2014). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 4(27), 14194-14201. [Link]

  • Al-Qalaf, F., Al-Mulla, A., & Elnagdi, M. H. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78-88. [Link]

  • Wüthrich, K. (2001). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Acta Crystallographica Section D: Biological Crystallography, 57(11), 1746-1752. [Link]

  • Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]

  • PubChem. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Gomaa, A. M., & Khedr, M. A. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 761805. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of aminopyrazoles is a critical step in the discovery and production of novel therapeutics and functional materials. The choice of catalyst is paramount, directly influencing reaction efficiency, substrate scope, cost-effectiveness, and environmental impact. This guide provides an in-depth comparison of the primary catalytic systems for aminopyrazole synthesis, grounded in experimental data and mechanistic insights to empower you in making informed decisions for your specific synthetic challenges.

The Enduring Importance of Aminopyrazoles

5-Aminopyrazoles are a cornerstone of modern medicinal chemistry. Their versatile structure serves as a key pharmacophore in a wide array of biologically active compounds. From their historical use in pharmaceuticals and agrochemicals to their contemporary application as potent enzyme inhibitors, receptor antagonists, and anticancer agents, the demand for efficient and scalable synthetic routes to these heterocyclic scaffolds remains high.[1] The core of aminopyrazole synthesis often revolves around the condensation of a hydrazine with a 1,3-dielectrophilic species, typically a β-ketonitrile or a derivative of malononitrile.[1][2][3] The catalyst employed in this transformation is a key determinant of the reaction's success.

Comparing the Titans: A Head-to-Head Look at Catalytic Efficacy

The selection of an appropriate catalyst is a multi-faceted decision. The following tables provide a comparative overview of the performance of various catalytic systems in aminopyrazole synthesis, focusing on key metrics such as yield, reaction time, and temperature.

Table 1: A Comparative Overview of Catalytic Systems for Aminopyrazole Synthesis

Catalyst ClassRepresentative Catalyst(s)Typical Reaction ConditionsYields (%)Key AdvantagesKey Disadvantages
Metal-Based Catalysts Pd(OAc)₂, Cu(OAc)₂, Rhodium complexes, Ni complexes80-120 °C, 7-12 h, various solvents58-96%High efficiency, broad substrate scope, well-established methods.Potential for metal contamination in the final product, cost of precious metals, sometimes harsh reaction conditions.
Organocatalysts L-proline, p-Toluenesulfonic acid (p-TSA)Room temperature to 60 °C, often shorter reaction timesGood to excellentMetal-free, environmentally benign, often milder reaction conditions, readily available and inexpensive.May have a narrower substrate scope compared to some metal catalysts, catalyst loading can sometimes be higher.
Heterogeneous Catalysts V₂O₅/SiO₂, Ag/ZnO NPs, Nano-magnetic Cu catalystSolvent-free or in green solvents, variable temperatures88-95%Easy catalyst recovery and reusability, simplified product purification, environmentally friendly.Potential for leaching of the active species, may have lower activity compared to homogeneous counterparts.

Delving Deeper: A Mechanistic and Practical Examination of Catalyst Classes

Metal-Based Catalysts: The Workhorses of Aminopyrazole Synthesis

Transition metal catalysts, particularly those based on palladium and copper, are renowned for their high efficacy and broad applicability in the synthesis of aminopyrazoles and their derivatives.

Palladium Catalysis: Precision in C-H Functionalization and Cross-Coupling

Palladium catalysts excel in reactions involving C-H activation and cross-coupling, enabling the direct arylation and olefination of the pyrazole core. For instance, the direct C-4 arylation of 5-aminopyrazoles can be achieved with aryl bromides, a reaction believed to proceed through a concerted metallation-deprotonation mechanism.[4]

Experimental Workflow: Palladium-Catalyzed C-4 Arylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 5-Aminopyrazole G Heat and Stir (e.g., 100-120°C) A->G B Aryl Bromide B->G C Pd Catalyst (e.g., Pd(OAc)₂) C->G D Ligand (e.g., PPh₃) D->G E Base (e.g., K₂CO₃) E->G F Solvent (e.g., DMF) F->G H Reaction Quenching G->H I Extraction H->I J Column Chromatography I->J K C-4 Arylated Aminopyrazole J->K

Caption: A typical workflow for the palladium-catalyzed C-4 arylation of 5-aminopyrazoles.

Copper Catalysis: Versatility in Coupling and Cyclization

Copper catalysts offer a cost-effective and versatile alternative to palladium for various transformations in aminopyrazole synthesis. They are particularly effective in dimerization and cyclization reactions. For example, the dimerization of 5-aminopyrazoles to form dipyrazole-fused pyridazines can be promoted by Cu(OAc)₂.[5] Mechanistic studies suggest that this transformation can proceed through a radical-mediated pathway.[6][7]

Plausible Catalytic Cycle: Copper-Catalyzed Dimerization

cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products A Cu(II) B Cu(I) A->B SET with Aminopyrazole B->A Oxidation C Aminopyrazole Radical B->C D Dimerized Intermediate C->D Dimerization E Product D->E Oxidative Dehydrogenation G Dipyrazole-fused pyridazine E->G F 2 x Aminopyrazole F->A

Caption: A simplified representation of a plausible radical-mediated catalytic cycle for the copper-catalyzed dimerization of 5-aminopyrazoles.

Organocatalysts: The Green Chemistry Champions

Organocatalysis has emerged as a powerful and environmentally benign approach to the synthesis of heterocyclic compounds, including aminopyrazoles.[8][9][10][11] These small organic molecules can effectively catalyze reactions under mild conditions, often at room temperature, without the need for metal catalysts.

Acid and Base Catalysis in Multicomponent Reactions

Simple organic acids and bases, such as p-toluenesulfonic acid (p-TSA) and L-proline, are effective catalysts for multicomponent reactions that yield complex pyrazole structures. For instance, the three-component reaction of a 5-aminopyrazole, an aldehyde, and a β-diketone can be efficiently catalyzed by p-TSA in aqueous ethanol.[12]

The Causality Behind the Choice: The use of an acid catalyst like p-TSA protonates the carbonyl group of the aldehyde, increasing its electrophilicity and promoting the initial condensation with the active methylene compound. The subsequent Michael addition of the aminopyrazole and final cyclization are also facilitated in the acidic medium. This approach avoids the use of potentially toxic metal catalysts and often simplifies the purification process.

Logical Relationship: Organocatalyzed Three-Component Synthesis

A 5-Aminopyrazole F Michael Addition A->F B Aldehyde E Knoevenagel Condensation B->E C β-Diketone C->E D Organocatalyst (e.g., p-TSA) D->E E->F G Cyclization/ Dehydration F->G H Fused Pyrazole Product G->H

Caption: Logical flow of an organocatalyzed three-component reaction for the synthesis of fused pyrazoles.

Heterogeneous Catalysts: The Path to Sustainable Synthesis

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery, reusability, and simplified product purification, making them highly attractive for industrial applications.[1]

Solid-Supported Catalysts for Enhanced Efficiency

A variety of solid-supported catalysts, such as V₂O₅/SiO₂ and Ag/ZnO nanoparticles, have been successfully employed in aminopyrazole synthesis.[1][11] For example, the reaction of ketene N,S-acetals with hydrazine hydrate can be efficiently catalyzed by V₂O₅/SiO₂ under solvent-free conditions, providing high yields of 5-aminopyrazoles.[1][11]

Trustworthiness of the Protocol: The use of a heterogeneous catalyst in a solvent-free reaction represents a robust and self-validating system. The absence of a solvent reduces the environmental impact and simplifies the workup procedure. The ability to recover and reuse the catalyst for multiple cycles without a significant loss of activity is a key indicator of the protocol's practicality and economic viability.

Experimental Protocols: From Benchtop to Application

The following are representative, detailed protocols for the synthesis of aminopyrazoles using each of the discussed catalyst classes.

Protocol 1: Copper-Catalyzed Synthesis of Dipyrazole-Fused Pyridazines[13]
  • Materials:

    • 3-Methyl-1-phenyl-1H-pyrazol-5-amine

    • Copper(II) acetate (Cu(OAc)₂)

    • Benzoyl peroxide

    • Toluene

    • Petroleum ether

    • Ethyl acetate

  • Procedure:

    • To a reaction vial, add 3-methyl-1-phenyl-1H-pyrazol-5-amine (0.2 mmol), Cu(OAc)₂ (3.0 equiv.), and benzoyl peroxide (0.5 equiv.).

    • Add toluene (2 mL) to the vial.

    • Seal the vial and heat the reaction mixture at 120 °C for 10 hours with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (200-300 mesh) using a petroleum ether/ethyl acetate (5:1) solvent system to afford the desired dipyrazole-fused pyridazine.

Protocol 2: Organocatalytic Synthesis of Fused Pyrazolo[3,4-b]pyridines
  • Materials:

    • 5-Aminopyrazole

    • Aromatic aldehyde

    • Cyclic β-diketone (e.g., dimedone)

    • p-Toluenesulfonic acid (p-TSA)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve the 5-aminopyrazole (1 mmol), aromatic aldehyde (1 mmol), and cyclic β-diketone (1 mmol) in a mixture of ethanol and water.

    • Add a catalytic amount of p-TSA (e.g., 10 mol%) to the reaction mixture.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C).

    • Monitor the reaction by TLC.

    • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

    • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 3: Heterogeneous Catalysis for 5-Aminopyrazole Synthesis[1][11][13]
  • Materials:

    • Ketene N,S-acetal

    • Hydrazine hydrate

    • V₂O₅/SiO₂ catalyst

  • Procedure:

    • In a reaction vessel, combine the ketene N,S-acetal (1 mmol) and a catalytic amount of V₂O₅/SiO₂.

    • Add hydrazine hydrate to the mixture.

    • Stir the reaction mixture under solvent-free conditions at the appropriate temperature (this may range from room temperature to elevated temperatures depending on the substrate).

    • Monitor the reaction by TLC.

    • Upon completion, add a suitable solvent to dissolve the product and filter to remove the catalyst.

    • The catalyst can be washed, dried, and stored for reuse.

    • Concentrate the filtrate to obtain the crude product, which can be further purified if necessary.

Conclusion: Selecting the Optimal Catalyst for Your Needs

The choice of catalyst for aminopyrazole synthesis is a critical decision that should be guided by the specific requirements of the target molecule and the desired scale of the reaction.

  • For high efficiency and broad substrate scope in small-scale synthesis and discovery chemistry, metal-based catalysts , particularly palladium and copper, remain the go-to options.

  • When prioritizing green chemistry principles, cost-effectiveness, and mild reaction conditions, organocatalysts offer an excellent alternative, especially for multicomponent reactions.

  • For large-scale production and sustainable manufacturing, the ease of recovery and reusability of heterogeneous catalysts make them an increasingly attractive choice.

By understanding the mechanistic underpinnings and practical considerations of each catalytic system, researchers can navigate the diverse landscape of aminopyrazole synthesis with confidence, ultimately accelerating the pace of innovation in drug discovery and materials science.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Al-Zahrani, A. A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC. [Link]

  • Li, Y., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. [Link]

  • (2016).
  • Kumar, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 183-225. [Link]

  • Sarkar, R., & Mukhopadhyay, C. (2021). Organocatalytic Synthesis of Heterocycles: A Brief Overview Covering Recent Aspects.
  • (n.d.). Organocatalytic Synthesis of Heterocycles: A Brief Overview Covering Recent Aspects. ResearchGate. [Link]

  • (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Baruah, P. K., et al. (2023). Copper-catalysed dehydrogenative self-coupling/cyclization of 5-aminopyrazoles: synthesis and photophysical study of pyridazines. Chemical Communications, 59(63), 9642-9645. [Link]

  • Anderson, K. W., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832-835. [Link]

  • (n.d.). Review for metal and organocatalysis of heterocyclic C-H functionalization. ResearchGate. [Link]

  • Natarajan, P., Subramaniam, S. V., & Peruncheralathan, S. (2024). Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. The Journal of Organic Chemistry, 89(14), 10258-10271. [Link]

  • Sarkar, R., & Mukhopadhyay, C. (2020). Organocatalytic Synthesis of Heterocycles: A Brief Overview Covering Recent Aspects. Current Organocatalysis, 8(1), 93-108. [Link]

  • (2023). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers. [Link]

  • Anderson, K. W., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. [Link]

  • (n.d.). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Arkat USA. [Link]

  • Kumar, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]

  • Kumar, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • (n.d.). 3(5)-aminopyrazole. Organic Syntheses Procedure. [Link]

  • Abdel-Megid, M., et al. (2023). Synthetic Approaches and Biological Applications of Aminopyrazolecarbonitriles. Synthetic Communications, 54(4), 389-417. [Link]

  • (n.d.). Copper-catalysed dehydrogenative self-coupling/cyclization of 5-aminopyrazoles: synthesis and photophysical study of pyridazines. ResearchGate. [Link]

  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkat USA. [Link]

  • (n.d.). Palladium and Copper Cocatalyzed Intermolecular Cyclization Reaction: Synthesis of 5-Aminopyrazole Derivatives. ResearchGate. [Link]

  • Kumar, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 183-225. [Link]

  • Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

Sources

A Head-to-Head Comparison: Microwave-Assisted vs. Conventional Heating for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs, from anti-inflammatory agents like Celecoxib to various tyrosine kinase inhibitors used in oncology.[1][2] The efficient and rapid synthesis of pyrazole derivatives is therefore a cornerstone of modern drug discovery and development. The classical approach, often a variation of the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4] While robust, this method traditionally relies on conventional heating (e.g., an oil bath or heating mantle), which often entails long reaction times and potential for side-product formation.

This guide provides an in-depth, head-to-head comparison of conventional heating with a modern alternative: Microwave-Assisted Organic Synthesis (MAOS). We will move beyond a simple list of pros and cons to explore the fundamental mechanisms of energy transfer, present validating experimental data, and provide detailed protocols to empower you, the researcher, to make informed methodological decisions.

Part 1: The Fundamental Difference - How Heat is Transferred

The choice between conventional and microwave heating is not merely about the heat source; it's about the mechanism of energy transfer into the reaction mixture. This fundamental difference is the primary driver of the dramatic variations observed in reaction time, yield, and even product purity.

Conventional Heating: A Surface-Level Affair

Conventional heating methods rely on conduction and convection.[5] An external source (e.g., a heating mantle) heats the walls of the reaction vessel, and this thermal energy is then slowly and inefficiently transferred to the solvent and reactants.[5][6] This process creates a significant temperature gradient within the vessel, where the walls are hotter than the bulk of the solution. This inefficient heat transfer often necessitates prolonged heating times to bring the entire reaction mixture to the target temperature.[7]

Microwave Heating: Direct & Volumetric Energy Transfer

Microwave-assisted synthesis utilizes the ability of a solvent or reactant to convert electromagnetic energy into heat.[8] Unlike conventional methods, microwaves pass through the vessel walls (typically glass or Teflon) and directly heat the reaction mixture itself.[9][10] This leads to rapid, uniform, and volumetric heating, avoiding the temperature gradients common in conventional setups.[6][11] The primary mechanisms for this energy transfer are:

  • Dipolar Polarization: Polar molecules, like many organic solvents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[6][10] This rapid, continuous reorientation creates molecular friction, which generates heat efficiently and uniformly throughout the sample.[9][10]

  • Ionic Conduction: If ions are present in the reaction mixture, they will oscillate back and forth under the influence of the microwave's electric field. This movement causes collisions with neighboring molecules, dissipating energy in the form of heat.[6][9]

The direct coupling of microwave energy with the molecules in the reaction mixture results in an instantaneous and localized superheating effect that can accelerate reaction rates far beyond what is achievable with conventional heating.[10]

G cluster_0 Conventional Heating cluster_1 Microwave Heating a Heat Source (e.g., Oil Bath) b Reaction Vessel Wall a->b Conduction c Solvent/Reactants b->c Convection/ Conduction d Microwave Source (Magnetron) f Solvent/Reactants (Direct Heating) d->f Irradiation e Reaction Vessel Wall (Transparent)

Caption: Heat transfer mechanisms in conventional vs. microwave heating.

Part 2: The Knorr Pyrazole Synthesis: A Mechanistic View

To understand the impact of the heating method, we must first understand the reaction itself. The Knorr pyrazole synthesis and its variations are the most common routes, proceeding via the cyclocondensation of a hydrazine with a 1,3-difunctional compound, such as a β-diketone.[3][12][13]

The generally accepted mechanism involves two key stages:

  • Condensation: One nitrogen atom of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone or enamine intermediate after dehydration.[14]

  • Cyclization & Aromatization: The second nitrogen atom then performs an intramolecular attack on the remaining carbonyl group, leading to a heterocyclic intermediate (a dihydropyrazole or pyrazoline). Subsequent dehydration (aromatization) yields the stable pyrazole ring.[12][14]

G Reactants 1,3-Dicarbonyl + Hydrazine Intermediate1 Hydrazone/Enamine Intermediate Reactants->Intermediate1 Condensation (-H2O) Intermediate2 Dihydropyrazole Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazole Intermediate2->Product Aromatization (-H2O)

Caption: Simplified mechanism for the Knorr pyrazole synthesis.

Each step in this sequence has an associated activation energy barrier. Microwave irradiation provides the powerful, instantaneous energy necessary to overcome these barriers more rapidly than conventional heating, dramatically accelerating the overall transformation.[10]

Part 3: Quantitative Comparison - The Experimental Evidence

The theoretical advantages of microwave heating are borne out by extensive experimental data. Microwave-assisted synthesis consistently demonstrates superior performance in terms of reaction time and product yield for pyrazole synthesis.[15][16]

ParameterConventional Reflux MethodMicrowave-Assisted MethodReference(s)
Reaction Time 2 - 9 hours1 - 10 minutes[15][16]
Yield 72 - 90%91 - 98%[15][16][17]
Temperature 75°C - 118°C (Reflux)60°C - 120°C (Controlled)[1][15][16]
Energy Source Oil bath / Heating mantleMicrowave Irradiation[15]
Heating Profile Slow, non-uniformRapid, volumetric[7][11]

Part 4: Experimental Protocols

To provide a self-validating and trustworthy comparison, the following are detailed, step-by-step methodologies for the synthesis of phenyl-1H-pyrazoles, adapted from established literature procedures.[15][16]

Method A: Conventional Reflux Synthesis

Materials:

  • Aryl hydrazine (e.g., phenylhydrazine)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask, condenser, heating mantle

Procedure:

  • In a round-bottom flask, dissolve the appropriate aryl hydrazine (10 mmol) and β-ketoester (10 mmol) in ethanol (20 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.

  • Equip the flask with a reflux condenser and heat the reaction mixture in an oil bath or heating mantle set to 75°C.

  • Maintain the reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to afford the desired phenyl-1H-pyrazole.[15]

Method B: Microwave-Assisted Synthesis

Materials:

  • Aryl hydrazine (e.g., phenylhydrazine)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • 10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • In a 10 mL microwave reaction vessel, combine the aryl hydrazine (10 mmol), β-ketoester (10 mmol), and ethanol (5 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Seal the vessel and place it in the cavity of a dedicated microwave reactor.

  • Irradiate the mixture at a constant temperature of 60°C for 5 minutes with an initial power of 50 W (the instrument will modulate power to maintain temperature).[15][16]

  • After the irradiation is complete, the vessel is automatically cooled to a safe handling temperature by the instrument.

  • Remove the solvent under reduced pressure.

  • Purify the product as described in the conventional method.[15]

G cluster_conv Conventional Workflow cluster_mw Microwave Workflow C1 1. Mix Reactants in Flask C2 2. Setup Reflux Apparatus C1->C2 C3 3. Heat at 75°C (2 hours) C2->C3 C4 4. Cool Down C3->C4 C5 5. Workup & Purification C4->C5 M1 1. Mix Reactants in Vessel M2 2. Seal Vessel M1->M2 M3 3. Irradiate at 60°C (5 minutes) M2->M3 M4 4. Auto-Cooling M3->M4 M5 5. Workup & Purification M4->M5

Caption: A comparative workflow of conventional versus microwave-assisted pyrazole synthesis.

Part 5: Discussion - Making the Right Choice

The data clearly indicates that Microwave-Assisted Organic Synthesis (MAOS) is a compelling alternative to conventional heating, offering dramatic reductions in reaction time and improvements in yield.[15][16] This acceleration is a direct result of the efficient, volumetric heating mechanism inherent to microwave irradiation.[10]

For professionals in drug discovery and development, where rapid synthesis of compound libraries for lead optimization is critical, the time savings offered by MAOS are a significant advantage.[7][15] Furthermore, the cleaner reaction profiles often observed can simplify purification, reducing downstream bottlenecks.[8][18] The compatibility of microwave synthesis with green chemistry principles, such as using less energy or performing reactions under solvent-free conditions, is an additional, increasingly important consideration.[11][19]

However, conventional heating remains a valid and accessible technique. It does not require specialized, and often costly, microwave reactor equipment.[1] For large-scale synthesis, conventional reactors may be more readily available and scalable, although industrial-scale microwave systems do exist.

G Start Need to Synthesize Pyrazole Derivative Equip Microwave Reactor Available? Start->Equip Speed Is Speed a High Priority? Equip->Speed Yes Conv Use Conventional Heating Equip->Conv No Scale Reaction Scale > Lab Scale? Speed->Scale No MW Use Microwave Synthesis Speed->MW Yes Scale->MW No Scale->Conv Yes

Caption: Decision logic for choosing between conventional and microwave pyrazole synthesis.

Conclusion

Microwave-assisted synthesis represents a significant advancement over conventional heating for the preparation of pyrazole derivatives. By leveraging direct, volumetric heating through dipolar polarization and ionic conduction, MAOS dramatically shortens reaction times from hours to minutes and frequently improves product yields.[16][17] While conventional methods are well-established and do not require specialized equipment, the profound efficiency gains offered by microwave synthesis make it an indispensable tool for researchers in drug discovery and medicinal chemistry, where speed, efficiency, and purity are paramount.

References

  • Title: Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview Source: Google Scholar URL
  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI URL: [Link]

  • Title: Knorr Pyrazole Synthesis Source: J&K Scientific LLC URL: [Link]

  • Title: Microwave chemistry Source: Wikipedia URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL: [Link]

  • Title: Microwave Assisted Organic Synthesis of Heterocyclic Compound Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Importance of Microwave Heating in Organic Synthesis Source: Advanced Journal of Chemistry, Section A URL: [Link]

  • Title: Theory of Microwave Heating for Organic Synthesis Source: CEM Corporation URL: [Link]

  • Title: Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry Source: Semantic Scholar URL: [Link]

  • Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions Source: PMC - NIH URL: [Link]

  • Title: synthesis of pyrazoles Source: YouTube URL: [Link]

  • Title: MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: Microwave synthesis: a green method for benzofused nitrogen heterocycles.
  • Title: Microwave assisted reactions Source: Slideshare URL: [Link]

  • Title: Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles Source: Not specified URL
  • Title: Solvent Choice for Microwave Synthesis Source: CEM Corporation URL: [Link]

  • Title: Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives Source: PubMed URL: [Link]

  • Title: New “Green” Approaches to the Synthesis of Pyrazole Derivatives Source: PMC - PubMed Central URL: [Link]

  • Title: Microwave-assisted synthesis of pyrazoles - a mini-review Source: DergiPark URL: [Link]

  • Title: Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions Source: Not specified URL: [Link]

  • Title: Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives Source: ResearchGate URL: [Link]

  • Title: MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH Source: IJNRD URL: [Link]

  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: PMC URL: [Link]

  • Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry Source: RSC Publishing URL: [Link]

  • Title: Microwave-assisted organic synthesis of pyrroles (Review) Source: Pharmacia URL: [Link]

Sources

The Ascending Trajectory of Pyrazole Scaffolds: A Comparative Analysis of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile Derivatives in Antitumor Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective anticancer agents, the heterocyclic pyrazole nucleus has emerged as a privileged scaffold, underpinning the architecture of numerous pharmacologically active compounds.[1][2][3][4] This guide delves into the burgeoning field of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile derivatives, offering a comparative analysis of their antitumor activity against established standard drugs. We will explore their synthesis, in vitro efficacy against various cancer cell lines, and the intricate molecular mechanisms that dictate their cytotoxic and cytostatic effects. This analysis is tailored for researchers, scientists, and professionals in drug development, providing a synthesis of technical data and field-proven insights to inform future research and development endeavors.

The Rationale for Pyrazole Derivatives in Oncology

The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, offers a unique combination of chemical stability and versatile functionalization points. This allows for the strategic design of molecules that can interact with a multitude of biological targets implicated in cancer progression.[1][2][3] Numerous pyrazole derivatives have demonstrated potent antitumor activities by targeting key cellular machinery, including cyclin-dependent kinases (CDKs), tubulin, and critical signaling pathways like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) cascades.[1][2] The this compound framework, in particular, serves as a promising template for the development of next-generation kinase inhibitors and other targeted therapies.

Synthesis of this compound Derivatives

The synthesis of these pyrazole derivatives typically involves multi-step reaction sequences, offering flexibility in introducing diverse substituents to modulate their physicochemical properties and biological activity. A common synthetic strategy is the condensation reaction of a β-ketonitrile with a hydrazine derivative, followed by further modifications.[5][6]

For instance, a general synthetic route may commence with the reaction of a substituted phenylhydrazine with an appropriately functionalized acrylonitrile derivative. This is often followed by cyclization to form the pyrazole ring. Subsequent reactions can then be employed to introduce various moieties at different positions of the pyrazole core, leading to a library of derivatives for biological screening.[5]

In Vitro Antitumor Activity: A Comparative Perspective

The true measure of a novel anticancer agent's potential lies in its ability to selectively inhibit the growth of cancer cells at low concentrations. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various pyrazole derivatives against a panel of human cancer cell lines, juxtaposed with the performance of standard chemotherapeutic drugs.

Table 1: Cytotoxicity of Pyrazole Derivatives Against Breast Cancer Cell Lines (MCF-7)

Compound/DrugDerivative TypeIC50 (µM)Reference
Doxorubicin Standard Drug 0.95 - 64.8 [7][8]
Paclitaxel Standard Drug Data varies[9]
Cisplatin Standard Drug Data varies
Compound 3f 4-amino-(1H)-pyrazoleLow micromolar[10]
Compound 7 5-amino[1][11][12]triazole17.69 - 27.09[13]
Compound 14a 5-amino[1][11][12]triazole17.69 - 27.09[13]
Compound 17 5-amino[1][11][12]triazole17.69 - 27.09[13]
Compound 28 5-amino[1][11][12]triazole17.69 - 27.09[13]
Compound 34 5-amino[1][11][12]triazole17.69 - 27.09[13]
PYRIND Pyrazole Derivative39.7 ± 5.8[12]
TOSIND Pyrazole DerivativeNo significant change[12]
Pyrazole-Indole Hybrids 5a-j, 7a-e Pyrazole-Indole10.6 ± 2.3 to 63.7 ± 5.5[8]

Table 2: Cytotoxicity of Pyrazole Derivatives Against Colon Cancer Cell Lines (HCT-116)

Compound/DrugDerivative TypeIC50 (µM)Reference
Doxorubicin Standard Drug < 23.7[1]
5-Fluorouracil Standard Drug Data varies[14][15]
Oxaliplatin Standard Drug Data varies[14][15][16]
Pyrazole Derivative 8 Pyrazolyl Benzimidazole0.34[6]
Pyrazole-Indole Hybrids 7a, 7b Pyrazole-IndolePotent activity[8]

Table 3: Cytotoxicity of Pyrazole Derivatives Against Other Cancer Cell Lines

Compound/DrugCell LineDerivative TypeIC50 (µM)Reference
Etoposide A549 (Lung)Standard DrugData varies[11]
Cisplatin HepG2 (Liver)Standard Drug5.5[7]
Doxorubicin HepG2 (Liver)Standard Drug24.7[1]
Pyrazole Derivative 2 A549 (Lung)Pyrazole220.20[11]
Compound 11b HEL, K562 (Leukemia)4-amino-(1H)-pyrazole0.35, 0.37[10]
Compound 4 HepG2 (Liver)5-amino[1][11][12]triazole17.69 - 25.4[13]
Compound 7 HepG2 (Liver)5-amino[1][11][12]triazole17.69 - 25.4[13]
Compound 15 HepG2 (Liver)5-amino[1][11][12]triazole17.69 - 25.4[13]
Compound 17 HepG2 (Liver)5-amino[1][11][12]triazole17.69 - 25.4[13]
Compound 28 HepG2 (Liver)5-amino[1][11][12]triazole17.69 - 25.4[13]
Compound 34 HepG2 (Liver)5-amino[1][11][12]triazole17.69 - 25.4[13]
Compound 47 HepG2 (Liver)5-amino[1][11][12]triazole17.69 - 25.4[13]
Pyrazole-Indole Hybrid 7a HepG2 (Liver)Pyrazole-Indole6.1 ± 1.9[8]
Pyrazole-Indole Hybrid 7b HepG2 (Liver)Pyrazole-Indole7.9 ± 1.9[8]

Delving into the Mechanism of Action

The antitumor activity of this compound derivatives is often attributed to their ability to interfere with key cellular processes essential for cancer cell survival and proliferation.

Kinase Inhibition: A Primary Mode of Action

A significant number of pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[17]

  • Cyclin-Dependent Kinases (CDKs): Some pyrazole derivatives have been shown to be potent inhibitors of CDKs, enzymes that control the progression of the cell cycle.[1] By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cells from dividing.[17]

  • Receptor Tyrosine Kinases (RTKs): The EGFR and VEGFR-2 signaling pathways are frequently dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis.[12] Certain pyrazole derivatives have been designed to target and inhibit these RTKs, thereby blocking these pro-tumorigenic signals.[1]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway.

VEGFR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation VEGF VEGF VEGF->VEGFR2

Caption: Key VEGFR-2 signaling cascades.

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, these pyrazole derivatives can trigger programmed cell death (apoptosis) and halt the cell cycle in cancerous cells. Experimental evidence for these mechanisms is typically obtained through assays such as Annexin V/Propidium Iodide (PI) staining and flow cytometric cell cycle analysis.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of research findings, standardized and well-documented protocols are paramount. Below are detailed methodologies for key in vitro assays used to evaluate the antitumor activity of novel compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of pyrazole derivatives and control drugs A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at 570 nm using a plate reader F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazole derivatives and a standard drug (e.g., doxorubicin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow A Treat cells with pyrazole derivatives B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Add FITC-conjugated Annexin V and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Annexin V/PI apoptosis assay workflow.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the pyrazole derivatives at their IC50 concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[11]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Cell_Cycle_Analysis_Workflow A Treat cells with pyrazole derivatives B Harvest and fix cells in cold 70% ethanol A->B C Wash and resuspend cells in PBS containing RNase A B->C D Stain with Propidium Iodide (PI) C->D E Analyze by flow cytometry D->E F Quantify cell cycle phase distribution E->F

Caption: Cell cycle analysis workflow.

Step-by-Step Protocol:

  • Cell Treatment: Culture and treat cells with the test compounds as previously described.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A to eliminate RNA staining.

  • Flow Cytometry Acquisition: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the DNA dye is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel anticancer agents. The derivatives discussed in this guide exhibit promising in vitro cytotoxic activities against a range of cancer cell lines, with some compounds demonstrating potency comparable or superior to standard chemotherapeutic drugs. Their mechanisms of action, primarily through the inhibition of key kinases and the induction of apoptosis and cell cycle arrest, highlight their potential as targeted therapies.

Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. In vivo studies in animal models are a crucial next step to validate the preclinical efficacy and safety of these promising pyrazole derivatives. Furthermore, a deeper understanding of their molecular targets and the signaling pathways they modulate will be instrumental in identifying predictive biomarkers for patient stratification and designing rational combination therapies. The continued exploration of the chemical space around the this compound core holds significant promise for the development of the next generation of cancer therapeutics.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. Retrieved from [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved from [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021). PMC. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]

  • Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). Future Science. Retrieved from [Link]

  • Epidermal growth factor receptor (EGFR) signaling in cancer. (n.d.). PubMed. Retrieved from [Link]

  • An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. (n.d.). MDPI. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. Retrieved from [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • EGFR signaling pathway in breast cancers. (n.d.). ResearchGate. Retrieved from [Link]

  • Apoptosis detection protocol using the Annexin-V and PI kit. (2018). protocols.io. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. Retrieved from [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed. Retrieved from [Link]

  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. (2025). PubMed Central. Retrieved from [Link]

  • VEGFR-2 expression in carcinoid cancer cells and its role in tumor growth and metastasis. (n.d.). Nature. Retrieved from [Link]

  • Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • NICE rules on chemotherapy drugs for colon and breast cancer. (n.d.). PMC - NIH. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). OUCI. Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Retrieved from [Link]

  • Cell Cycle Analysis. (2017). UWCCC Flow Lab. Retrieved from [Link]

  • Cross talks between VEGFR-2 and other signaling pathways in endothelial.... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher. Retrieved from [Link]

  • Chemotherapy for Breast Cancer. (2021). American Cancer Society. Retrieved from [Link]

  • A) Cytotoxicity curve of compound 4 b on MCF-7 cell line.... (n.d.). ResearchGate. Retrieved from [Link]

  • Chemotherapy treatment for colon cancer. (n.d.). Cancer Research UK. Retrieved from [Link]

  • Chemotherapy Drugs for Early Breast Cancer. (n.d.). Susan G. Komen. Retrieved from [Link]

  • Chemotherapy for colorectal cancer. (n.d.). Canadian Cancer Society. Retrieved from [Link]

  • Cytotoxic activity (IC 50 ) of compounds 1-4 against MCF-7, HCT-116,.... (n.d.). ResearchGate. Retrieved from [Link]

  • Dose-dependent cytotoxic activities of the compounds against MCF-7 cancer cells according to the MTT assay.. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. Retrieved from [Link]

  • Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. (2022). Semantic Scholar. Retrieved from [Link]

  • Synthesis, Structural Elucidation, and In Vitro Antitumor Activities of Some Pyrazolopyrimidines and Schiff Bases Derived from 5-Amino-3-(arylamino)-1H-pyrazole-4-carboxamides. (n.d.). NIH. Retrieved from [Link]

  • Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)- 1- phenyl-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate. Retrieved from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). TUTDoR. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Spectroscopic Verification in Heterocyclic Synthesis

In the synthesis of novel chemical entities, particularly within drug discovery and materials science, the unambiguous confirmation of a target molecule's structure is paramount. The journey from simple precursors to a complex heterocyclic system like 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile is a narrative of chemical transformation. Each bond formed and each functional group altered leaves a distinct fingerprint that can be read by spectroscopic techniques. This guide provides an in-depth comparative analysis, grounded in experimental data, of the spectroscopic signatures of this compound versus its key precursors. Our objective is to equip researchers with the practical knowledge to not only confirm the synthesis of the final product but also to monitor the reaction's progress and identify key intermediates, thereby ensuring the integrity of their results. The pyrazole core is a privileged scaffold in medicinal chemistry, making the robust characterization of its derivatives a critical skill.[1][2]

The Synthetic Pathway: From Simple Nitriles to a Substituted Pyrazole

The construction of the this compound ring system is efficiently achieved through a multi-step, one-pot condensation reaction. The logical progression from starting materials to the final product provides a clear roadmap for our spectroscopic comparison. The chosen pathway involves the initial reaction of malononitrile with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminonitrile intermediate, which is then cyclized with methylhydrazine.

G cluster_precursors Precursors cluster_reagents Cyclization Reagent Malononitrile Malononitrile Intermediate Intermediate 2-(dimethylaminomethylene)malononitrile Malononitrile->Intermediate + Reflux - 2x MeOH, - Me2NH DMFDMA N,N-Dimethylformamide dimethyl acetal (DMF-DMA) DMFDMA->Intermediate + Reflux - 2x MeOH, - Me2NH Product Final Product This compound Intermediate->Product + Reflux (Cyclization) - Me2NH Methylhydrazine Methylhydrazine Methylhydrazine->Product + Reflux (Cyclization) - Me2NH

Figure 1: Synthetic route to this compound.

Comparative Spectroscopic Analysis

The core of our analysis lies in comparing the spectra of the final product with its immediate precursor, the enaminonitrile intermediate, and the initial starting material, malononitrile. The disappearance of signals from the precursors and the emergence of new, characteristic signals for the product provide definitive proof of a successful synthesis.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for tracking this transformation, as the hydrogen environments change dramatically.

Causality of Spectral Changes:

  • Malononitrile to Intermediate: The acidic methylene protons (CH₂) of malononitrile are consumed in the condensation with DMF-DMA. This results in the disappearance of their characteristic singlet and the appearance of a new singlet for the vinyl proton of the enamine system, alongside signals for the N,N-dimethyl groups.

  • Intermediate to Product: The cyclization with methylhydrazine consumes the enamine's vinyl proton. The most telling changes are the appearance of a new singlet for the pyrazole ring proton (C3-H), a broad singlet for the newly formed primary amine (NH₂), and a sharp singlet for the N-methyl group introduced by the methylhydrazine.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in δ, ppm)

Compound Methylene (CH₂) Vinyl (C=CH) N,N-Dimethyl (N(CH₃)₂) Pyrazole Ring (C3-H) Amino (NH₂) N-Methyl (N-CH₃)
Malononitrile ~3.5 (s, 2H)[3] - - - - -
Intermediate¹ - ~7.8 (s, 1H) ~3.2 (s, 6H) - - -

| Final Product ² | - | - | - | ~7.6 (s, 1H) | ~5.5 (s, br, 2H) | ~3.7 (s, 3H) |

¹Data for the enaminonitrile intermediate is predicted based on analogous structures like (ethoxymethylene)malononitrile, which shows a vinyl proton at δ 8.25 ppm.[4][5] ²Predicted chemical shifts for the final product are based on spectral data for structurally similar aminopyrazoles.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy provides unequivocal evidence for the transformation of key functional groups.

Causality of Spectral Changes: The most significant change is the introduction of the primary amino (-NH₂) group. In the IR spectrum, this is confirmed by the appearance of two distinct, moderately sharp absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. Concurrently, the strong C=C stretching vibration of the enamine intermediate disappears, being replaced by the characteristic C=C and C=N stretching vibrations of the aromatic pyrazole ring. The nitrile (C≡N) stretch remains but may shift slightly due to changes in electronic conjugation.

Table 2: Key IR Absorption Bands (Frequencies in cm⁻¹)

Functional Group Malononitrile Intermediate¹ Final Product [6] Rationale for Change
N-H Stretch (Amine) - - ~3450, 3310 Formation of the C4-Amino group.
C-H Stretch (sp³) ~2900 ~2950 ~2960 Minor changes in alkyl C-H environment.
C≡N Stretch (Nitrile) ~2260 ~2228[4] ~2210 Shift indicates change in conjugation.
C=C Stretch - ~1610[4] - Disappearance of enamine double bond.

| C=C, C=N (Ring) | - | - | ~1630, 1590 | Formation of the pyrazole aromatic ring. |

¹Data from (ethoxymethylene)malononitrile is used as a proxy for the intermediate.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides the definitive molecular weight of the product, confirming that the correct atoms have assembled.

Causality of Spectral Changes: The analysis is straightforward: the molecular ion peak (M⁺ or [M+H]⁺) in the mass spectrum must correspond to the calculated molecular weight of the target compound. This provides clear evidence against the presence of unreacted starting materials or intermediates.

Table 3: Comparative Mass Spectrometry Data

Compound Formula Molecular Weight ( g/mol ) Expected m/z ([M+H]⁺)
Malononitrile C₃H₂N₂ 66.06 67.07
Intermediate¹ C₆H₇N₃ 121.14 122.15

| Final Product | C₅H₆N₄ | 122.14 | 123.15 |

¹Refers to 2-(dimethylaminomethylene)malononitrile.

Experimental Protocols: A Self-Validating System

Adherence to standardized protocols is crucial for reproducibility and data integrity. The following methods describe the acquisition of the comparative data.

Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis s1 Dissolve ~5-10 mg in 0.6 mL CDCl3 or DMSO-d6 acq1 Acquire ¹H, ¹³C, DEPT on 400 MHz+ Spectrometer s1->acq1 s2 Prepare KBr pellet or apply neat sample to ATR crystal acq2 Acquire spectrum (4000-400 cm⁻¹) s2->acq2 s3 Dissolve ~1 mg in 1 mL MeOH or MeCN acq3 Acquire spectrum via ESI+ infusion s3->acq3 an1 Confirm shifts, integrations, & couplings acq1->an1 an2 Identify key functional group bands acq2->an2 an3 Verify molecular ion peak acq3->an3

Figure 2: Standard workflow for spectroscopic characterization.

1. NMR Spectroscopy Protocol

  • Sample Preparation: Accurately weigh 5-10 mg of the sample (precursor or final product) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Tune and shim the instrument for optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 12-16 ppm is typical. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

2. FTIR Spectroscopy Protocol (ATR Method)

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR stage. This is crucial for obtaining a clean sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry Protocol (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Infusion: Introduce the sample solution into the Electrospray Ionization (ESI) source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Acquisition: Acquire the mass spectrum in positive ion mode (ESI+). Scan a mass range that comfortably includes the expected molecular weights of the product and all precursors (e.g., m/z 50-500).

  • Data Analysis: Identify the base peak and the molecular ion peak ([M+H]⁺). Confirm that the observed mass corresponds to the calculated exact mass of the compound.

Conclusion

The transformation from malononitrile and DMF-DMA to this compound is characterized by a series of distinct and readily identifiable spectroscopic changes. By systematically applying ¹H NMR, IR, and Mass Spectrometry, a researcher can build a comprehensive and definitive case for the successful synthesis of the target molecule. The key diagnostic markers are the disappearance of the precursor's methylene and vinyl protons in ¹H NMR, the emergence of the dual N-H stretching bands in the IR spectrum, and the confirmation of the final product's molecular weight by mass spectrometry. This guide provides the foundational data and protocols to confidently navigate the characterization of this important class of heterocyclic compounds.

References

  • BenchChem. A Technical Guide to the Spectroscopic Characterization of N,N-Dimethylformamide Dimethyl Acetal.
  • PubMed. Stability and absorption spectrum of malononitrile.
  • PubChem. Dimethylformamide dimethyl acetal.
  • ChemicalBook. N,N-Dimethylformamide dimethyl acetal(4637-24-5) 1H NMR spectrum.
  • ChemicalBook. Malononitrile(109-77-3) 1H NMR spectrum.
  • NIST WebBook. Malononitrile, (diphenylmethylene)-.
  • MDPI. Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy.
  • Sciforum. Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy.
  • SpectraBase. N,N-Dimethylformamide dimethyl acetal - Optional[1H NMR] - Spectrum.
  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Wikipedia. Malononitrile.
  • Sigma-Aldrich. (Ethoxymethylene)malononitrile 98.
  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles.
  • NIH. Approaches towards the synthesis of 5-aminopyrazoles.

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Bioactivity Studies of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in vitro and in vivo methodologies for assessing the bioactivity of "4-Amino-1-methyl-1H-pyrazole-5-carbonitrile," a novel heterocyclic compound. Designed for researchers, scientists, and drug development professionals, this document offers a framework for designing and interpreting preclinical studies, emphasizing the critical importance of correlating laboratory findings with outcomes in living systems.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents for a wide range of conditions, including inflammation and cancer.[1][2][3] Compounds featuring the 5-aminopyrazole core, in particular, have demonstrated significant potential as building blocks for bioactive molecules, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] Given this precedent, "this compound" represents a promising candidate for investigation. This guide will use a hypothetical anticancer activity as a case study to illustrate the translational journey from benchtop assays to whole-organism models.

The ultimate goal in early drug development is to establish a robust in vitro-in vivo correlation (IVIVC), a predictive mathematical model that connects the properties of a drug in laboratory tests to its response in a living organism.[7][8][9] A successful IVIVC can streamline development, reduce the need for extensive animal testing, and provide a surrogate for bioequivalence studies.[10][11]

Part 1: In Vitro Assessment of Bioactivity

In vitro studies are the foundation of any drug discovery program. They are performed in a controlled, artificial environment, such as a test tube or petri dish, to determine a compound's direct effect on a specific biological target. These assays are typically high-throughput, cost-effective, and essential for initial screening and mechanism of action (MOA) studies.

Hypothetical Target: Kinase Inhibition in Cancer

Many pyrazole derivatives have been identified as potent kinase inhibitors.[4] For this guide, we will hypothesize that "this compound" is designed to inhibit a specific kinase, "Kinase-X," which is known to be overexpressed and a key driver in a human cancer cell line, such as the human breast cancer cell line MCF-7.[12]

Key In Vitro Experiments
  • Enzymatic Assay: Direct Kinase-X Inhibition

    • Objective: To determine if the compound directly inhibits the enzymatic activity of purified Kinase-X and to calculate the half-maximal inhibitory concentration (IC₅₀).

    • Causality: This is the most direct test of the compound's proposed MOA. A positive result here confirms target engagement at the molecular level.

  • Cell-Based Assay: Cytotoxicity in MCF-7 Cancer Cells

    • Objective: To assess the compound's ability to kill or inhibit the proliferation of MCF-7 cancer cells and to determine the half-maximal effective concentration (EC₅₀).

    • Causality: This assay moves beyond the purified enzyme to test if the compound can enter a cell and exert a biological effect. A positive result suggests cell permeability and on-target activity within a cellular context.

  • Cell-Based Assay: Target Engagement in MCF-7 Cells

    • Objective: To confirm that the compound inhibits Kinase-X activity within the cancer cells.

    • Causality: This crucial experiment links the observed cytotoxicity to the intended MOA. By measuring the phosphorylation of a known downstream substrate of Kinase-X, we can verify that the compound is hitting its target inside the cell.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol details a standard method for assessing cytotoxicity.

  • Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

  • Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of "this compound" (e.g., from 0.01 µM to 100 µM). Replace the media in the wells with media containing the different compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the EC₅₀ value.

Part 2: In Vivo Evaluation of Efficacy and Pharmacokinetics

In vivo studies are conducted in living organisms to understand how a compound behaves in a complex biological system. These studies are essential for evaluating a drug's efficacy, safety, and pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME).

Hypothetical Model: MCF-7 Xenograft Mouse Model

To test the anticancer efficacy of our compound, an MCF-7 xenograft model is a standard and appropriate choice. This involves implanting human MCF-7 cancer cells into immunodeficient mice.

  • Objective: To determine if "this compound" can inhibit tumor growth in a living animal.

  • Causality: This is the critical test of whether the promising in vitro activity translates into a therapeutic effect in a whole organism. It accounts for factors like bioavailability, metabolism, and tumor microenvironment interactions that cannot be modeled in vitro.

Key In Vivo Experiments
  • Efficacy Study: Tumor Growth Inhibition

    • Objective: To measure the reduction in tumor volume over time in treated mice compared to a control group.

    • Endpoints: Tumor volume, body weight (as a measure of toxicity), and survival.

  • Pharmacokinetic (PK) Study

    • Objective: To determine the compound's concentration in the blood and tumor tissue over time after administration.

    • Endpoints: Key PK parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to reach Cₘₐₓ), AUC (area under the curve), and half-life.

    • Causality: The PK study is vital for IVIVC. It helps to establish the exposure levels required for efficacy and informs dosing schedules. A compound that is highly potent in vitro but has poor bioavailability in vivo will likely fail.

Experimental Protocol: Mouse Xenograft Efficacy Study
  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells mixed with Matrigel into the right flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline or a specific formulation vehicle).

    • Group 2: "this compound" at Dose 1 (e.g., 10 mg/kg).

    • Group 3: "this compound" at Dose 2 (e.g., 30 mg/kg).

  • Dosing: Administer the compound or vehicle daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a set period (e.g., 21 days).

  • Monitoring: Measure tumor volume with calipers and record mouse body weight three times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., biomarker analysis to confirm target engagement).

  • Analysis: Plot the mean tumor volume for each group over time. Calculate the percentage of tumor growth inhibition (TGI).

Part 3: Comparative Analysis and Data Correlation

The central challenge in preclinical development is ensuring that in vitro results are predictive of in vivo outcomes.[10] This section compares the data obtained from our hypothetical studies and discusses how to build a meaningful correlation.

Data Presentation and Interpretation

Table 1: Hypothetical In Vitro Bioactivity Data

Assay TypeTarget/Cell LineEndpointResult
Enzymatic AssayPurified Kinase-XIC₅₀50 nM
Cytotoxicity AssayMCF-7 CellsEC₅₀250 nM
Target EngagementMCF-7 Cellsp-Substrate IC₅₀200 nM
  • Interpretation: The compound is a potent direct inhibitor of its target kinase. The 5-fold shift between the enzymatic IC₅₀ and the cellular EC₅₀ is common and can be attributed to factors like cell membrane permeability and the need to compete with high intracellular ATP concentrations. The strong correlation between the cellular target engagement IC₅₀ and the cytotoxicity EC₅₀ provides confidence that the observed cell death is due to the intended mechanism of action.

Table 2: Hypothetical In Vivo Efficacy and Exposure Data

Treatment GroupDose (mg/kg/day)Tumor Growth Inhibition (%)Avg. Plasma Trough Conc. (µM)
Vehicle Control00%N/A
Compound - Low Dose1035%0.3 µM
Compound - High Dose3075%1.0 µM
  • Interpretation: The compound demonstrates dose-dependent tumor growth inhibition in vivo. The high dose, which achieves a plasma concentration consistently above the in vitro EC₅₀ (0.25 µM), results in significant efficacy. The low dose, which results in a plasma concentration near the EC₅₀, shows a moderate effect. This exposure-response relationship is a cornerstone of a strong IVIVC.

Visualizing the Workflow and Pathway

Diagram 1: Hypothetical Kinase-X Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF_Receptor Growth Factor Receptor KinaseX Kinase-X GF_Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates pSubstrate p-Substrate TF Transcription Factor pSubstrate->TF Activates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Compound 4-Amino-1-methyl-1H- pyrazole-5-carbonitrile Compound->KinaseX Inhibits

Caption: Hypothetical signaling pathway of Kinase-X.

Diagram 2: Preclinical Evaluation Workflow

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies enzymatic Enzymatic Assay (IC50) cell_viability Cell Viability (EC50) enzymatic->cell_viability Mechanism Validation target_engagement Cellular Target Engagement cell_viability->target_engagement Confirm MOA pk_study Pharmacokinetics (ADME) target_engagement->pk_study Inform Dose Selection IVIVC In Vitro-In Vivo Correlation (IVIVC) target_engagement->IVIVC efficacy Xenograft Efficacy (TGI) pk_study->efficacy Correlate Exposure & Response pk_study->IVIVC efficacy->IVIVC

Caption: Workflow from in vitro discovery to in vivo validation.

Strengths and Limitations
Study TypeStrengthsLimitations
In Vitro High-throughput, low cost, excellent for MOA studies, precise control over variables, reduces animal use.Lacks physiological complexity, cannot predict bioavailability or metabolism, may not reflect tumor microenvironment.
In Vivo High physiological relevance, provides data on efficacy, safety, and PK in a whole system, the "gold standard" for preclinical proof-of-concept.Low-throughput, expensive, ethically complex, species differences may not fully predict human outcomes.

Conclusion

The evaluation of a novel compound like "this compound" requires a carefully integrated strategy of both in vitro and in vivo studies. In vitro assays provide the initial proof-of-concept, mechanistic insights, and potency measurements that are essential for candidate selection. However, these data exist in a biological vacuum. In vivo studies are indispensable for confirming that the compound can reach its target at sufficient concentrations to exert a therapeutic effect in the complex environment of a living organism, without undue toxicity.

By systematically progressing from single-enzyme assays to cell-based models and finally to whole-animal efficacy studies, researchers can build a comprehensive data package. The establishment of a clear correlation between in vitro potency, in vivo exposure, and therapeutic efficacy is the ultimate goal, providing the confidence needed to advance a promising compound toward clinical development.

References

  • Patsnap Synapse. (2025). How is in vitro–in vivo correlation (IVIVC) established?
  • Wang, Y., & Li, M. (2014). In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. Retrieved from [Link]

  • Patel, R., et al. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Retrieved from a relevant scientific journal source.
  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Retrieved from [Link]

  • Uppoor, V. R. S. (2015). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. Springer. Retrieved from [Link]

  • Fouad, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Yuan, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Retrieved from [Link]

  • Fouad, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Retrieved from [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Retrieved from [Link]

  • Fatima, A., et al. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Retrieved from a relevant scientific journal source.
  • Baral, P., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Retrieved from [Link]

  • Navarrete-Vázquez, G., et al. (2021). 6-Amino-3-Methyl-4-(2-nitrophenyl)-1,4-Dihydropyrano[2,3-c]Pyrazole-5-Carbonitrile Shows Antihypertensive and Vasorelaxant Action via Calcium Channel Blockade. PubMed. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Bentham Science. Retrieved from [Link]

  • Tuccinardi, T., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Retrieved from [Link]

  • Hassan, A. S., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health. Retrieved from [Link]

  • Tuszynski, J., et al. (2016). Synthesis of novel Ral inhibitors: an in vitro and in vivo study. National Institutes of Health. Retrieved from [Link]

  • Kumar, A., & Sharma, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Elmaati, T. M. A., & El-Taweel, F. M. (2013). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Retrieved from [Link]

  • Maleki, B., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Retrieved from [Link]

  • Li, Y., et al. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. National Institutes of Health. Retrieved from [Link]

  • Plem, S. C., et al. (2023). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. Retrieved from [Link]

  • Plem, S. C., et al. (2023). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile: Evaluating Protocols for Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, is subject to variability that can impact yield, purity, and ultimately, the reproducibility of downstream applications. This guide provides an in-depth analysis of common synthetic strategies for this compound, focusing on the critical parameters that govern reaction outcomes. We will dissect two primary protocols, offering detailed experimental procedures, a comparative analysis of their strengths and weaknesses, and expert insights into optimizing for robust and repeatable results. This document is intended for researchers, chemists, and process development professionals seeking to establish a reliable and scalable synthesis of this key intermediate.

Introduction to Pyrazole Synthesis: Foundational Principles

The synthesis of the pyrazole core is a cornerstone of heterocyclic chemistry. Most methods rely on the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent.[1] The regioselectivity of this condensation—determining which nitrogen of the hydrazine attacks which carbonyl—is a critical factor that is influenced by the substitution on both reactants and the reaction conditions (pH, solvent, temperature).

For the target molecule, this compound, the required precursors are methylhydrazine and a three-carbon electrophile possessing nitrile and amino functionalities, or precursors to them. The most direct and widely cited strategies involve the reaction of methylhydrazine with an activated malononitrile derivative.

Protocol A: The Ethoxymethylenemalononitrile (EMMN) Condensation Method

This is arguably the most prevalent and direct route. It leverages the high electrophilicity of (ethoxymethylene)malononitrile (EMMN), a commercially available reagent, which serves as a synthetic equivalent of a formyl-malononitrile.

Reaction Scheme:

Mechanistic Rationale: The reaction proceeds via a sequence of nucleophilic attack, elimination, and cyclization. First, the more nucleophilic unsubstituted nitrogen of methylhydrazine attacks the electron-deficient carbon of the double bond in EMMN. This is followed by the elimination of ethanol to form a hydrazine-methylene intermediate. The final, irreversible step is an intramolecular cyclization where the second nitrogen atom attacks one of the nitrile groups, followed by tautomerization to yield the aromatic pyrazole ring. The use of a substituted hydrazine like methylhydrazine introduces a regiochemical challenge, but with substrates like EMMN, the formation of the 1-substituted-5-aminopyrazole is highly favored.[2][3]

Detailed Experimental Protocol (Protocol A)
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (ethoxymethylene)malononitrile (1.22 g, 10 mmol).

  • Solvent Addition: Add 20 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the EMMN has completely dissolved.

  • Reagent Addition: Slowly add a 40% aqueous solution of methylhydrazine (~1.15 mL, ~10 mmol) to the stirred solution dropwise over 5-10 minutes. An exotherm may be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 78°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane).

  • Workup: Once the reaction is complete (disappearance of the starting EMMN), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 5 mL).

  • Drying & Characterization: Dry the product under vacuum to a constant weight. The expected product is a white to off-white solid. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Reproducibility Analysis & Critical Parameters for Protocol A
  • Purity of Methylhydrazine: Methylhydrazine is prone to oxidation. Using a fresh, high-purity source is critical for achieving high yields and avoiding colored impurities.

  • Temperature Control: While the reaction is typically robust, controlling the initial exotherm during the addition of methylhydrazine is important for safety and preventing side reactions. The subsequent reflux ensures the reaction goes to completion.

  • Solvent Choice: Ethanol is an effective solvent as it readily dissolves the reactants and the ethanol byproduct does not interfere with the reaction. A patent for a similar structure suggests toluene can also be used, which may alter precipitation and workup dynamics.[4]

  • Stoichiometry: A 1:1 molar ratio is crucial. An excess of hydrazine can complicate purification.

Protocol B: Three-Component Synthesis from Malononitrile

A greener and more atom-economical approach involves a one-pot, three-component reaction of an aldehyde, malononitrile, and methylhydrazine.[5] For the synthesis of the target molecule, triethyl orthoformate can be used as a source for the required one-carbon electrophile.

Reaction Scheme:

Mechanistic Rationale: This reaction likely proceeds through the initial formation of EMMN in situ. Triethyl orthoformate and malononitrile, often with an acid or base catalyst, first condense to form EMMN. This is then immediately consumed by the methylhydrazine present in the reaction mixture, following the same pathway as described in Protocol A. The key advantage is avoiding the isolation of the EMMN intermediate.

Detailed Experimental Protocol (Protocol B)
  • Setup: In a 100 mL round-bottom flask with a magnetic stirrer and distillation head (to remove ethanol), combine malononitrile (0.66 g, 10 mmol) and triethyl orthoformate (1.63 mL, 10 mmol).

  • Catalyst (Optional but Recommended): Add a catalytic amount of acetic acid (e.g., 0.1 mL).

  • Initial Reaction: Heat the mixture to 100-110°C for 1 hour to drive the formation of the EMMN intermediate, distilling off the ethanol as it forms.

  • Hydrazine Addition: Cool the mixture to below 40°C. Add 20 mL of ethanol as a solvent, followed by the slow, dropwise addition of a 40% aqueous solution of methylhydrazine (~1.15 mL, ~10 mmol).

  • Cyclization: Heat the resulting mixture to reflux for 2-3 hours, monitoring by TLC.

  • Workup and Isolation: Follow steps 5-7 as described in Protocol A.

Reproducibility Analysis & Critical Parameters for Protocol B
  • Efficiency of In Situ EMMN Formation: The initial condensation is the critical step. Incomplete formation of the EMMN intermediate before hydrazine addition can lead to side reactions, such as the dimerization of malononitrile.[6] Efficient removal of ethanol drives this equilibrium forward.

  • Catalyst: While the reaction can proceed without a catalyst, small amounts of acid (like acetic acid) or base can accelerate the initial condensation, but may also promote side reactions if not carefully controlled.

  • Temperature Staging: A staged temperature profile (initial heating for EMMN formation, then cooling before hydrazine addition) is crucial for a clean reaction and is a key source of variability if not precisely controlled.

  • Reagent Purity: As with Protocol A, the purity of all starting materials, especially the malononitrile and methylhydrazine, is paramount for achieving a reproducible outcome.

Comparative Analysis

ParameterProtocol A (EMMN Condensation)Protocol B (Three-Component)Rationale & Expert Insight
Starting Materials (Ethoxymethylene)malononitrile, MethylhydrazineMalononitrile, Triethyl Orthoformate, MethylhydrazineProtocol A uses a more advanced, but potentially more expensive, starting material. Protocol B is more atom-economical but requires an extra synthetic step in situ.
Simplicity & Robustness HighModerateProtocol A is a simple, two-component reaction that is generally very reliable and less sensitive to minor procedural variations.
Control Points Reagent addition rate, reflux timeIn situ intermediate formation, temperature staging, catalyst loadingProtocol B has more critical parameters that must be tightly controlled to ensure reproducibility.
Typical Yields 80-95%70-85%Protocol A generally affords higher and more consistent yields due to its direct nature.
"Green" Chemistry ModerateHighProtocol B is a one-pot, multi-component reaction, which is a key principle of green chemistry, reducing waste from intermediate isolation.
Scalability ExcellentGoodThe simplicity of Protocol A makes it highly amenable to scale-up. Protocol B's in situ step requires more careful process control on a larger scale.

Workflow Visualizations

Protocol A: EMMN Condensation Workflow

ProtocolA cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A1 Charge EMMN & Ethanol B1 Add Methylhydrazine (dropwise) A1->B1 B2 Heat to Reflux (2-3h) B1->B2 B3 Monitor by TLC B2->B3 C1 Cool in Ice Bath B3->C1 C2 Vacuum Filtration C1->C2 C3 Wash with Cold Ethanol C2->C3 C4 Dry Under Vacuum C3->C4

Caption: Workflow for Protocol A.

Protocol B: Three-Component Synthesis Workflow

ProtocolB cluster_prep In Situ Intermediate Formation cluster_reaction Reaction cluster_workup Workup & Isolation A1 Charge Malononitrile, Triethyl Orthoformate, Catalyst A2 Heat & Distill EtOH (1h) A1->A2 A3 Cool Mixture A2->A3 B1 Add Ethanol & Methylhydrazine A3->B1 B2 Heat to Reflux (2-3h) B1->B2 C1 Cool in Ice Bath B2->C1 C2 Vacuum Filtration C1->C2 C3 Dry Under Vacuum C2->C3

Caption: Workflow for Protocol B.

Key Factors Influencing Reproducibility

Factors cluster_inputs Controllable Inputs cluster_outputs Reaction Outcomes Purity Purity Purity->Purity Yield Yield Purity->Yield Temp Temperature Control Temp->Purity Temp->Yield Time Reaction Time Temp->Time Stoich Stoichiometry Stoich->Purity Stoich->Yield Solvent Solvent Choice Solvent->Yield Solvent->Time

Caption: Interplay of key parameters on reaction outcomes.

Conclusion and Recommendations

Both Protocol A and Protocol B represent viable methods for the synthesis of this compound.

  • For maximum reproducibility, reliability, and ease of execution, especially during initial lab-scale synthesis, Protocol A is highly recommended. Its straightforward nature and fewer critical control points make it less prone to operator-dependent variability.

  • For process optimization focused on cost-effectiveness and green chemistry principles, Protocol B is an attractive alternative. However, successful implementation requires careful optimization and stringent control over the initial in situ formation of the EMMN intermediate.

Ultimately, the choice of protocol will depend on the specific goals of the research or development team, balancing the need for robustness against factors like cost of goods and environmental impact. In either case, adherence to the critical parameters outlined in this guide will be essential for achieving a reproducible and efficient synthesis.

References

  • An efficient protocol for the one-pot four-component synthesis of 6-amino-1, 4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using starch solution as a reaction media. (n.d.). Rasayan J. Chem.

  • Ren, Z., et al. (2021). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters, 23(19), 7566–7571.

  • Al-Mousawi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 203–219.

  • Al-Zaydi, K. M. (2006). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 11(11), 923–934.

  • Ghorbani-Choghamarani, A., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 11(43), 26867–26873.

  • El-Sheref, E. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles.

  • Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 708–734.

  • The Organic Chemistry Tutor. (2019). Synthesis of Pyrazoles. YouTube.

  • Murguía, M. C., et al. (2023). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Synthetic Communications. ResearchGate.

  • CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. Google Patents.

  • El-Ghanam, A. M. (2018). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Molbank, 2018(3), M1003.

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 763788.

  • Plemm, S. C., et al. (2023). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 13(4), 119-128.

  • Al-Mousawi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 203-219.

Sources

Safety Operating Guide

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Proper Disposal of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile

This document provides essential procedural guidance for the safe and compliant disposal of this compound. As a key building block in medicinal chemistry and drug development, its unique structure—incorporating a pyrazole core, an amino group, and a nitrile moiety—necessitates a thorough understanding of its chemical properties to ensure safe handling from bench to disposal.[1][2] This guide is designed for researchers, scientists, and laboratory professionals, offering a framework built on expertise and established safety protocols to manage waste streams containing this compound.

Part 1: Hazard Identification and Risk Assessment

A comprehensive disposal plan begins with a clear understanding of the potential hazards. While a specific, dedicated Safety Data Sheet (SDS) for this compound is not universally available, a robust hazard profile can be constructed by examining structurally analogous compounds. Data from similar aminopyrazoles and pyrazole carbonitriles consistently indicate the following classifications under the Globally Harmonized System (GHS).[3][4][5]

Core Hazards:

  • Acute Toxicity: Harmful if swallowed.[5][6][7]

  • Skin Irritation: Causes skin irritation upon direct contact.[3][7][8]

  • Eye Irritation: Causes serious eye irritation.[3][7][8]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][7][8]

The primary risks stem from the compound's functional groups:

  • Nitrile Group (-C≡N): Nitriles are organic compounds that can undergo various reactions.[9] Of primary concern is the potential for the release of highly toxic hydrogen cyanide (HCN) gas under strongly acidic or reducing conditions. While most nitriles are not as acutely toxic as inorganic cyanide salts, this potential reaction pathway demands careful segregation from incompatible waste streams.[9][10]

  • Amino Group (-NH₂): This group imparts basic properties to the molecule and is a key reactive site.

  • Pyrazole Ring: This heterocyclic core is found in many biologically active molecules, including pharmaceuticals like Viagra and Zaleplon.[2] While the ring itself is relatively stable, its presence in a waste stream underscores the need to prevent environmental release.

Table 1: Consolidated GHS Hazard Classification for this compound (Inferred)

Hazard Class Category Hazard Statement
Acute Toxicity, Oral 4 H302: Harmful if swallowed[5][7]
Skin Corrosion/Irritation 2 H315: Causes skin irritation[5][7][8]
Serious Eye Damage/Irritation 2 H319: Causes serious eye irritation[5][7][8]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[5][7][8] |

Part 2: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, all handling and disposal preparation must be conducted with appropriate safety measures in place.

Engineering Controls:

  • Chemical Fume Hood: Always handle the solid compound and prepare waste containers inside a properly functioning chemical fume hood to prevent inhalation of dust.[11]

  • Safety Stations: Ensure immediate access to an eyewash station and a safety shower.[12]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles as a minimum. A face shield is recommended when handling larger quantities or if there is a splash risk.[7]

  • Skin Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[11]

  • Hand Protection: Use chemical-resistant nitrile gloves. Inspect them before use and change them immediately if contamination occurs.[7][11]

Part 3: Waste Characterization and Segregation

Proper disposal is impossible without first characterizing and segregating the waste. Never mix different waste streams without first confirming their compatibility. The following decision workflow provides a logical pathway for segregating waste containing this compound.

WasteSegregation cluster_form Identify Waste Form cluster_liquid Characterize Liquid Waste cluster_disposal Final Disposal Container start Waste Containing This compound solid Unused or Expired Solid Compound start->solid liquid Solution or Reaction Mixture start->liquid contaminated Contaminated Labware (Glassware, PPE, Spill Debris) start->contaminated solid_waste Labeled Solid Hazardous Waste Container solid->solid_waste halogenated Contains Halogenated Solvents (e.g., DCM, Chloroform) liquid->halogenated Check Solvents non_halogenated Contains Non-Halogenated Solvents (e.g., Acetone, Ethanol, Ethyl Acetate) liquid->non_halogenated Check Solvents contaminated_solid_waste Labeled Solid Hazardous Waste Container contaminated->contaminated_solid_waste halo_waste Labeled Halogenated Organic Liquid Waste halogenated->halo_waste non_halo_waste Labeled Non-Halogenated Organic Liquid Waste non_halogenated->non_halo_waste

Caption: Waste segregation workflow for this compound.

A critical aspect of segregation is avoiding chemical incompatibilities that could lead to dangerous reactions within the waste container.

Table 2: Chemical Incompatibility Chart

Incompatible Material Potential Hazard Rationale
Strong Oxidizing Agents Fire, explosion, formation of toxic gases[13][14] The amino group and pyrazole ring can be oxidized exothermically.
Strong Reducing Agents Exothermic reaction, potential for flammable gas generation[13] Can violently react with the nitrile and other functional groups.
Strong Acids Violent reaction, potential release of toxic Hydrogen Cyanide (HCN) gas The nitrile group can be hydrolyzed under acidic conditions, and the amino group will undergo a strong acid-base reaction.

| Strong Bases | Potential for exothermic reaction[15] | The amino group and pyrazole ring may react. |

Part 4: Step-by-Step Disposal Procedures

Follow the appropriate procedure based on the waste characterization performed in Part 3. All waste must be disposed of through a licensed professional waste disposal service.[12][16]

Procedure 1: Unused Solid Compound or Spill Residue
  • Containment: Place the pure compound or spill cleanup material (e.g., absorbed on vermiculite) into a high-density polyethylene (HDPE) container with a secure, sealable lid.[16]

  • Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "this compound," the approximate quantity, and the date.

  • Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[8]

  • Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste contractor.[14]

Procedure 2: Solutions in Organic Solvents
  • Segregation: Based on the solvent used, pour the waste solution into the correct designated waste container: "Non-Halogenated Organic Waste" or "Halogenated Organic Waste."[11]

  • Compatibility Check: Ensure that no incompatible chemicals (see Table 2) are present in the bulk waste container.

  • Container Management: Do not fill the container beyond 80% capacity to allow for vapor expansion. Keep the container securely closed when not in use.

  • Storage and Disposal: Store and arrange for disposal as described in Procedure 1.

Procedure 3: Contaminated Labware
  • Decontamination: Whenever possible, decontaminate items like glassware by rinsing three times with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: Collect the solvent rinsate as hazardous liquid waste and dispose of it according to Procedure 2.

  • Disposal of Cleaned Items: After decontamination, the glassware can typically be washed and reused.

  • Disposal of Solid Waste: Non-reusable contaminated items (gloves, weigh paper, pipette tips) should be placed in a sealed bag or container, labeled as solid hazardous waste with the chemical name, and disposed of according to Procedure 1.[17]

Part 5: Emergency Procedures

In the event of accidental exposure or a large spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][14]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[8][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][18]

By adhering to this comprehensive disposal framework, you can ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment.

References

  • BenchChem. (2025).
  • MDPI. (n.d.). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. [Link]

  • CymitQuimica. (2024). Safety Data Sheet for 5-Amino-1-(2-bromo-5-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile.
  • Kumar, N., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry, 11(4), 336-350.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Various Authors. (2020).
  • Biosynth. (2021). Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Fisher Scientific. (2025).
  • PubMed. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • Chemical Supplier. (2025). MSDS of 1-methyl-5-[(methylamino)methyl]-1H-pyrazole-3-carbonitrile.
  • PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. [Link]

  • Fisher Scientific. (2025). Safety Data Sheet for 4-Amino-1-methyl-1H-pyrazole.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility. [Link]

  • Fisher Scientific. (2025). Safety Data Sheet for 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.
  • TCI Chemicals. (2024).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 2-Methyl-5-(methylaminomethyl)pyrazole-3-carbonitrile;hydrochloride.
  • CymitQuimica. (2024). Safety Data Sheet for 5-Amino-1-(3-fluoro-2-methyl-phenyl)-1H-pyrazole-4-carbonitrile.
  • Echemi. (n.d.). 5-amino-1-(pyrimidin-2-yl)
  • Fisher Scientific. (2024). Safety Data Sheet for 5-Amino-1-phenylpyrazole-4-carbonitrile.
  • Fisher Scientific. (2015).
  • OC-Praktikum. (n.d.).
  • Wikipedia. (n.d.). Nitrile. [Link]

  • Thermo Fisher Scientific. (2016). Safety Data Sheet for 1-Amino-4-methylpiperazine.
  • Arkat USA. (n.d.). Recent developments in aminopyrazole chemistry.
  • CDC Stacks. (n.d.). Nitriles. [Link]

Sources

Personal protective equipment for handling 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. With this innovation comes the profound responsibility of ensuring the safety of the researchers who handle these materials. This guide provides a detailed protocol for the safe handling of this compound, a key intermediate in various synthetic pathways. The procedures outlined below are designed to create a self-validating system of safety, grounded in established best practices for laboratory operations.

Hazard Assessment: Understanding the Risks

While a comprehensive toxicological profile for this compound may not be extensively documented, the known hazards of structurally similar aminopyrazole and carbonitrile compounds necessitate a cautious approach. Related pyrazole derivatives are recognized as being harmful if swallowed and can lead to significant eye irritation.[1] Specifically, compounds with similar functional groups are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, it is imperative to handle this compound with the assumption that it possesses a comparable hazard profile.

Key Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Skin Irritation: Direct contact may cause skin irritation.[2][5]

  • Eye Irritation: Poses a risk of serious eye irritation.[3][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, dermal contact, or ingestion. The following table summarizes the minimum required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double gloving is required to provide an extra layer of protection against potential tears or punctures.[1][7]
Eyes & Face Chemical splash goggles and face shieldGoggles are mandatory to protect against splashes. A face shield worn over goggles is essential when there is a heightened risk of splashing or during highly exothermic reactions.[7][8]
Body Laboratory coatA fully buttoned lab coat made of a suitable material should be worn to protect against spills and contamination of personal clothing.[1]
Respiratory Use within a chemical fume hoodAll handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][7] For non-routine operations such as spill cleanup or if engineering controls are not available, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[9]
Feet Closed-toe shoesImpervious, closed-toe shoes are required to protect against spills and falling objects. Perforated shoes or sandals are not permitted in the laboratory.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing exposure risk. The following steps provide a clear protocol for the safe handling of this compound.

Preparation
  • Designated Area: All work with this compound must be performed in a designated and clearly marked area within a certified chemical fume hood.[7]

  • PPE Inspection: Before beginning any work, thoroughly inspect all PPE for signs of damage, such as cracks, tears, or holes.[1]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

  • Spill Kit: Have a chemical spill kit appropriate for solid reagents readily available.

Handling the Compound
  • Weighing and Transferring:

    • Perform all weighing and transfers of the solid compound within the chemical fume hood to contain any airborne dust.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • Close the container tightly immediately after use.[8]

  • Preparing Solutions:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Running Reactions:

    • Ensure all reaction vessels are properly secured.

    • Maintain the reaction within the fume hood for the entire duration.

Decontamination
  • Equipment: Clean all non-disposable equipment that came into contact with the chemical according to standard laboratory procedures.

Disposal Plan: Managing Contaminated Materials

Proper waste management is a critical final step in the safe handling of hazardous chemicals.

  • Personal Protective Equipment:

    • Gloves: Remove gloves using the proper technique to avoid skin contact with the contaminated exterior. Dispose of them in a designated hazardous waste container.

    • Lab Coat: If significant contamination of a reusable lab coat occurs, it should be professionally laundered. Disposable lab coats should be placed in the appropriate solid hazardous waste stream.

  • Chemical Waste:

    • Solid Waste: Dispose of any unused solid this compound and any materials used for spill cleanup (e.g., absorbent pads) in a clearly labeled hazardous waste container.

    • Liquid Waste: All solutions containing this compound must be disposed of in a designated, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[6]

    • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.

Workflow for Safe Handling

The following diagram illustrates the critical steps for the safe handling of this compound from preparation to disposal.

Caption: Workflow for handling this compound.

References

  • BenchChem. Personal protective equipment for handling 1-Isopropylpyrazole. Retrieved from BenchChem website.[7]

  • BenchChem. Personal protective equipment for handling 5-(Trifluoromethyl)pyrazole-3-carboxamide. Retrieved from BenchChem website.[1]

  • Cole-Parmer. Material Safety Data Sheet. Retrieved from Cole-Parmer website.[8]

  • PubChem. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from PubChem website.[2]

  • Fisher Scientific. Safety Data Sheet. Retrieved from Fisher Scientific website.[6]

  • Fisher Scientific. Safety Data Sheet for 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. Retrieved from Fisher Scientific website.[10]

  • Biosynth. Safety Data Sheet. Retrieved from Biosynth website.[3]

  • Fisher Scientific. Safety Data Sheet for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from Fisher Scientific website.[5]

  • Fisher Scientific. Safety Data Sheet for 3-Amino-4-pyrazolecarbonitrile. Retrieved from Fisher Scientific website.[4]

  • BLD Pharmatech. BD305575 Safety Data Sheet. Retrieved from BLD Pharmatech website.[11]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Retrieved from Provista website.[9]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-methyl-1H-pyrazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Amino-1-methyl-1H-pyrazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.